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  • Product: Methyl 2-Chloro-5-fluoro-6-methylnicotinate
  • CAS: 1253383-90-2

Core Science & Biosynthesis

Foundational

Technical Guide: Methyl 2-Chloro-5-fluoro-6-methylnicotinate

Part 1: Executive Summary & Strategic Importance Methyl 2-chloro-5-fluoro-6-methylnicotinate (CAS 1253383-90-2) is a highly specialized pyridine scaffold utilized in the synthesis of advanced pharmaceutical agents, parti...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Importance

Methyl 2-chloro-5-fluoro-6-methylnicotinate (CAS 1253383-90-2) is a highly specialized pyridine scaffold utilized in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors, ROR


 modulators, and Nav1.8 antagonists.

Its value lies in its unique substitution pattern:

  • C2-Chlorine: A highly reactive electrophilic handle, positioned

    
     to the nitrogen and ortho to the ester, primed for S
    
    
    
    Ar displacements or metal-catalyzed cross-couplings.
  • C5-Fluorine: A metabolic blocker that modulates the pKa of the pyridine ring and enhances lipophilicity without introducing significant steric bulk.

  • C6-Methyl: Provides steric bulk to lock conformation and improve selectivity in protein binding pockets.

This guide details the physicochemical profile, validated synthetic routes, and divergent reactivity of this critical intermediate.

Part 2: Physicochemical Identity[1]

Table 1: Chemical Specification & Properties

PropertySpecification
Chemical Name Methyl 2-chloro-5-fluoro-6-methylnicotinate
CAS Number 1253383-90-2
Molecular Formula C

H

ClFNO

Molecular Weight 203.60 g/mol
Appearance White to off-white solid
Purity Grade

95% (HPLC)
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Sparingly soluble in water
Key Functional Groups Methyl Ester (C3), Aryl Chloride (C2), Aryl Fluoride (C5)

Part 3: Strategic Synthesis & Regioselectivity

The synthesis of CAS 1253383-90-2 presents a classic problem in pyridine chemistry: distinguishing between the C2 and C6 positions. The most robust route employs a regioselective Suzuki-Miyaura coupling starting from methyl 2,6-dichloro-5-fluoronicotinate.

The Regioselectivity Paradox

In nucleophilic aromatic substitutions (S


Ar), the C2-chloride is typically more reactive due to the electron-withdrawing inductive effect of the C3-ester. However, in Palladium-catalyzed cross-couplings, steric hindrance  plays a dominant role. The C3-ester creates significant steric bulk around the C2 position, directing the Pd(0) catalyst to insert preferentially at the less hindered C6 position.
Experimental Protocol: C6-Selective Methylation

Objective: Selective installation of the methyl group at C6 while preserving the C2-chloride.

Reagents:

  • Substrate: Methyl 2,6-dichloro-5-fluoronicotinate (1.0 eq)

  • Coupling Partner: Methylboronic acid (1.0 - 1.1 eq)

  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ) (3.0 eq)
  • Catalyst: Pd(dppf)Cl

    
     or Pd(PPh
    
    
    
    )
    
    
    (5 mol%)
  • Solvent: 1,4-Dioxane / Water (10:1 v/v)

Step-by-Step Workflow:

  • Inertion: Charge a reaction vessel with Methyl 2,6-dichloro-5-fluoronicotinate, Methylboronic acid, and K

    
    CO
    
    
    
    . Purge with Nitrogen (N
    
    
    ) for 15 minutes to remove dissolved oxygen.
  • Catalyst Addition: Add the Palladium catalyst under a positive stream of N

    
    .
    
  • Reaction: Heat the mixture to 80–90°C for 4–6 hours. Monitor by LC-MS.[1]

    • Checkpoint: Look for the mass shift from parent (M+) to (M - Cl + CH

      
      ).
      
  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with brine.

  • Purification: Concentrate the organic layer.[2] Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Yield Expectation: 65–75% isolated yield.

Visualization: Synthetic Pathway[4]

Synthesis Start Methyl 2,6-dichloro- 5-fluoronicotinate Product Methyl 2-chloro-5-fluoro- 6-methylnicotinate (CAS 1253383-90-2) Start->Product Regioselective Suzuki Coupling (C6) SideProduct Bis-methylated Impurity Start->SideProduct Over-reaction (Excess Boronic Acid) Reagents Methylboronic acid Pd Catalyst, K2CO3 1,4-Dioxane/H2O Reagents->Product

Figure 1: Regioselective synthesis of CAS 1253383-90-2 via Suzuki-Miyaura coupling. Steric hindrance at C2 directs methylation to C6.

Part 4: Divergent Reactivity & Functionalization

Once synthesized, CAS 1253383-90-2 serves as a "linchpin" intermediate. The C2-chloride and C3-ester allow for divergent synthesis paths, enabling the construction of fused ring systems (like azaindoles) or complex heterocycles.

Pathway A: S Ar Displacement (Etherification/Amination)

The C2-chloride is highly activated by the adjacent ring nitrogen and the electron-withdrawing ester. It undergoes facile Nucleophilic Aromatic Substitution (S


Ar).
  • Reagent: Sodium Methoxide (NaOMe) or Primary Amines.

  • Conditions: THF or MeOH, 0°C to 60°C.

  • Outcome: Formation of 2-methoxy or 2-amino derivatives.

  • Application: This step is often used to introduce solubility-enhancing groups or specific binding motifs.

Pathway B: Reductive Dehalogenation

In some medicinal chemistry campaigns, the chlorine is used as a blocking group during earlier steps and removed later to yield the 5-fluoro-6-methylnicotinate core.

  • Reagent: H

    
     (1 atm), Pd/C, Sodium Acetate.[2]
    
  • Conditions: Ethyl Acetate/Methanol, RT.

  • Outcome: Removal of C2-Cl

    
     C2-H.
    
Visualization: Reactivity Profile

Reactivity Core Methyl 2-chloro-5-fluoro- 6-methylnicotinate (CAS 1253383-90-2) SNAr Pathway A: SNAr (NaOMe / THF) Core->SNAr Nucleophilic Attack at C2 Reduct Pathway B: Hydrogenation (H2, Pd/C) Core->Reduct Dechlorination Cycliz Pathway C: Cyclization (Hydrazine/Amidine) Core->Cycliz Condensation at C2/C3 ProdA 2-Methoxy Derivative (Etherification) SNAr->ProdA ProdB Methyl 5-fluoro- 6-methylnicotinate Reduct->ProdB ProdC Fused Bicyclic Systems (e.g., Pyridopyrimidines) Cycliz->ProdC

Figure 2: Divergent reactivity profile. The C2-Cl is the primary "warhead" for functionalization, while the C3-ester supports cyclization.

Part 5: Pharmaceutical Applications[5]

Nav1.8 Inhibitors (Pain Management)

Voltage-gated sodium channels (Nav1.8) are critical targets for treating neuropathic pain. The 2,6-disubstituted pyridine core, derived from CAS 1253383-90-2, is used to construct the central pharmacophore of these inhibitors. The C5-fluorine atom is essential here for metabolic stability, preventing oxidative metabolism at the otherwise exposed pyridine ring position.

ROR Modulators (Autoimmune Disease)

Retinoid-related orphan receptor gamma (ROR


) drives the differentiation of Th17 cells. Inhibitors utilizing this scaffold often displace the C2-chloride with bulky amines or ethers to fill the hydrophobic pocket of the receptor, while the C3-ester is hydrolyzed to the acid to form a critical salt bridge interaction.

Part 6: Safety & Handling

Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Handling Protocol:

  • Engineering Controls: Always handle within a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended for stock solutions), safety goggles, and lab coat.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.

References

  • PubChem. (n.d.). Methyl 2-chloro-6-methylpyridine-3-carboxylate (Related Compound Record).[3] National Library of Medicine. Retrieved from [Link]

  • Google Patents. (2020). Patent AU2020302338A1: 2,3-dihydroquinazolin compounds as NAV1.8 inhibitors. (See Intermediate 50 synthesis).
  • Google Patents. (2017). Patent CN106536489B: Retinoid-related orphan receptor gamma modulators and uses thereof.[2] (See D111 usage).[2] Retrieved from

  • ChemBK. (n.d.). Methyl 2-Chloro-5-fluoro-6-methylnicotinate CAS 1253383-90-2 Data.[4][5][6][7][8] Retrieved from [Link]

Sources

Exploratory

Precision Pyridines: The Physicochemical and Synthetic Profile of Methyl 2-Chloro-5-fluoro-6-methylnicotinate

[1] Molecular Identity & Physicochemical Core[1][2] Methyl 2-Chloro-5-fluoro-6-methylnicotinate is a highly functionalized pyridine intermediate used primarily in the synthesis of agrochemicals (specifically PPO-inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Molecular Identity & Physicochemical Core[1][2]

Methyl 2-Chloro-5-fluoro-6-methylnicotinate is a highly functionalized pyridine intermediate used primarily in the synthesis of agrochemicals (specifically PPO-inhibitor herbicides) and pharmaceutical kinase inhibitors.[1] Its value lies in its "ortho-halogen" substitution pattern, which enables highly regioselective nucleophilic aromatic substitutions (


).[1]
Fundamental Constants

The precise molecular weight is the critical constant for stoichiometric scaling in process chemistry.[1]

PropertyValueUnit
Molecular Weight 203.60 g/mol
Molecular Formula

-
Exact Mass203.015Da
CAS NumberIntermediate-Specific (Analog Ref: 3935-49-1 for acid)-
Predicted LogP2.1 - 2.4-
Physical StateOff-white to pale yellow solid-
Structural Analysis

The molecule consists of a pyridine ring functionalized at four positions.[1] This density of functional groups creates a specific reactivity profile:

  • C2-Chloro: Highly labile due to the electron-withdrawing nature of the pyridine nitrogen and the ester at C3.[1] This is the primary site for nucleophilic attack.[1]

  • C3-Methyl Ester: Serves as a masking group for the carboxylic acid or a handle for heterocycle formation (e.g., cyclization to bicyclic systems).[1]

  • C5-Fluoro: Provides metabolic stability and modulates lipophilicity.[1] It is generally stable to nucleophilic attack compared to the C2-Cl.[1]

  • C6-Methyl: Steric blocker that influences the conformation of substituents at C5 and prevents metabolic oxidation at the typically labile C6 position.[1]

Synthetic Pathways and Manufacturing[1][2][3][4]

The synthesis of this molecule typically avoids direct fluorination of the pyridine ring due to poor selectivity.[1] Instead, it relies on building the pyridine ring from acyclic precursors or selective functionalization of a halogenated precursor.[1]

Primary Synthetic Route (The "Bottom-Up" Approach)

The most robust industrial route often involves the condensation of a fluorinated acetoacetate analog with an enamine, followed by chlorination.[1]

Step 1: Cyclization Ethyl 2-fluoroacetoacetate is condensed with 3-aminocrotonate to form the pyridine core.[1] Step 2: Aromatization & Chlorination The intermediate dihydropyridine is oxidized and chlorinated (often using


) to install the C2-chlorine atom.[1]
Visualization: Synthetic Workflow

The following diagram outlines the conversion logic, highlighting the critical chlorination step that defines the final molecular weight.

SynthesisPath Precursor Fluorinated Acyclic Precursor Cyclization Cyclization (Ring Formation) Precursor->Cyclization Condensation Intermediate 5-Fluoro-6-methyl- 2-hydroxynicotinate Cyclization->Intermediate Tautomerization Chlorination Chlorination (POCl3 / PCl5) Intermediate->Chlorination Deoxychlorination Product Methyl 2-Chloro-5-fluoro- 6-methylnicotinate (MW: 203.60) Chlorination->Product Methylation (if acid)

Figure 1: Step-wise synthesis pathway focusing on the construction of the halogenated pyridine core.[1]

Reactivity & Application Logic

Understanding the reactivity hierarchy is essential for utilizing this intermediate in drug discovery.[1] The molecule is designed to be a "chassis" where different modules can be attached.[1]

Regioselectivity in Reactions

The C2-position is activated for nucleophilic aromatic substitution.[1]

  • Nucleophiles: Amines, Thiols, Alkoxides.[1]

  • Mechanism: Addition-Elimination.[1]

  • Why C2 over C5? The intermediate Meisenheimer complex formed by attack at C2 is stabilized by the ring nitrogen (aza-effect) and the electron-withdrawing ester at C3.[1] The C5 position, blocked by Fluorine, does not offer the same stabilization.[1]

Experimental Protocol: C2-Amination (Validation)

Use this protocol to validate the purity and reactivity of the starting material.[1]

  • Preparation: Dissolve 1.0 eq (203.6 mg, 1 mmol) of Methyl 2-Chloro-5-fluoro-6-methylnicotinate in anhydrous THF (5 mL).

  • Reagent Addition: Add 1.2 eq of the target amine (e.g., cyclopropylamine) and 2.0 eq of DIPEA (base).[1]

  • Reaction: Heat to 60°C for 4 hours. Monitor by HPLC.

  • Workup: The C2-Cl is displaced. The shift in retention time and the loss of the Chlorine isotope pattern in MS confirms the identity of the starting material.[1]

Visualization: Reactivity Map

Reactivity Center Methyl 2-Chloro-5-fluoro- 6-methylnicotinate SNAr C2 Substitution (Amines/Thiols) Center->SNAr High Reactivity (Labile Cl) Hydrolysis Ester Hydrolysis (LiOH/THF) Center->Hydrolysis Standard Conditions Coupling Suzuki Coupling (Pd-Catalyzed at C2) Center->Coupling Requires Catalyst

Figure 2: Functional group reactivity hierarchy.[1] The C2-Cl bond is the primary handle for diversification.[1]

Analytical Validation (QC)

To ensure the integrity of the 203.60 g/mol species, specific analytical markers must be checked.

MethodDiagnostic MarkerPurpose
1H NMR Singlet at ~2.5 ppm (C6-Me)Confirms 6-Methyl presence.[1]
19F NMR Singlet/Multiplet at ~-120 ppmConfirms C5-Fluorine.[1]
LC-MS M+1 (204.[1]6) & M+3 (206.[1]6)3:1 ratio confirms Chlorine atom.[1][2]
HPLC Single peak >98% (254 nm)Purity validation.

Critical Note on MS: The presence of Chlorine results in a distinct isotopic pattern. A pure sample must show the M+ (203.[1]6) and the M+2 (205.[1]6) peaks in an approximate 3:1 intensity ratio due to


 and 

natural abundance.[1]

Safety & Handling

As a halogenated pyridine ester, this compound requires strict safety protocols.[1]

  • Hazards: Skin and eye irritant (H315, H319).[1][3] Potential respiratory sensitizer (H335).[1][3]

  • Storage: Store under inert atmosphere (

    
    ) at 2-8°C. Moisture sensitive (hydrolysis of ester).
    
  • Disposal: Halogenated organic waste streams. Do not mix with strong oxidizers.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Methyl 2,6-dichloro-5-fluoronicotinate (Analogous Reactivity). Retrieved from [Link]

  • Google Patents (2005). Preparation of 2-chloro-5-fluoro-nicotinate and nicotinic acid (CN100355732C).[1] Retrieved from

Sources

Foundational

Methyl 2-Chloro-5-fluoro-6-methylnicotinate synonyms and identifiers

Synonyms, Identifiers, and Synthetic Utility in Drug Discovery Executive Summary Methyl 2-Chloro-5-fluoro-6-methylnicotinate (CAS 1253383-90-2) is a highly specialized pyridine scaffold utilized as a critical intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms, Identifiers, and Synthetic Utility in Drug Discovery

Executive Summary

Methyl 2-Chloro-5-fluoro-6-methylnicotinate (CAS 1253383-90-2) is a highly specialized pyridine scaffold utilized as a critical intermediate in the synthesis of agrochemicals and pharmaceutical active pharmaceutical ingredients (APIs).[1][2] Characterized by its tetra-substituted pyridine ring, this compound serves as a "linchpin" intermediate: the C2-chlorine atom is primed for nucleophilic aromatic substitution (


), while the C3-methyl ester provides a handle for acylation or heterocycle formation.[2] This guide details its identification, physicochemical properties, and experimental protocols for its integration into medicinal chemistry workflows.[2]

Part 1: Chemical Identity & Ontology

Precise identification is paramount when sourcing halogenated heterocycles due to the high density of structural isomers (e.g., regioisomers of chlorine and fluorine positions).[2]

Table 1: Primary Identifiers
Identifier TypeValueContext
Common Name Methyl 2-Chloro-5-fluoro-6-methylnicotinateStandard Nomenclature
IUPAC Name Methyl 2-chloro-5-fluoro-6-methylpyridine-3-carboxylateSystematic
CAS Registry Number 1253383-90-2 Primary Procurement ID
Molecular Formula C

H

ClFNO

Elemental Composition
SMILES COC(=O)C1=C(C)N=C(Cl)C(F)=C1Structure String
InChI Key Derived from structureUnique Hash
MDL Number MFCD18252210 (varies by vendor)Database Tracking
Structural Verification

The compound is defined by three functional handles on the pyridine core:

  • Position 2 (Cl): Electrophilic center for

    
     reactions.[2]
    
  • Position 3 (COOMe): Electrophilic carbonyl for amidation/reduction.[2]

  • Position 5 (F): Metabolic blocker; modulates pKa and lipophilicity.[2]

  • Position 6 (Me): Steric anchor; blocks metabolic oxidation at the typically labile C6 position.[2]

Part 2: Physicochemical Profile

Understanding the physical state and solubility is essential for designing reaction parameters.[2]

Table 2: Physical Properties
PropertyMetricExperimental Note
Molecular Weight 203.60 g/mol Monoisotopic mass
Physical State Solid / Crystalline PowderTypically off-white to pale yellow
Melting Point 45–50 °C (Predicted)Low-melting solid; handle with care
Solubility DCM, EtOAc, DMSO, MeOHPoor water solubility
LogP ~2.3 (Predicted)Moderately lipophilic
Storage 2–8 °C, Inert AtmosphereMoisture sensitive (ester hydrolysis risk)

Part 3: Synthetic Architecture & Logic

The utility of this compound lies in its ability to undergo orthogonal functionalization.[2] The diagram below illustrates the logical workflow for transforming this intermediate into bioactive scaffolds (e.g., kinase inhibitors).

G Figure 1: Divergent Synthetic Workflow for CAS 1253383-90-2 Precursor Acid Precursor (2-Cl-5-F-6-Me-Nicotinic Acid) Target Methyl 2-Chloro-5-fluoro- 6-methylnicotinate (CAS 1253383-90-2) Precursor->Target Esterification (MeOH, H2SO4) SNAr_Product 2-Amino Derivative (Kinase Inhibitor Core) Target->SNAr_Product SNAr Displacement (R-NH2, Base) Cyclized Bicyclic Heterocycle (e.g., Pyrido[2,3-d]pyrimidine) Target->Cyclized Cyclization (Hydrazine/Urea) SNAr_Product->Cyclized Ring Closure

Figure 1: The central role of Methyl 2-Chloro-5-fluoro-6-methylnicotinate in divergent synthesis. The pathway highlights the transition from acid precursor to the ester (Target), followed by branching paths for nucleophilic substitution or cyclization.

Part 4: Experimental Protocols

Protocol A: Synthesis via Acid-Catalyzed Esterification

Objective: Conversion of 2-chloro-5-fluoro-6-methylnicotinic acid to the methyl ester (CAS 1253383-90-2).[2] Rationale: Acid-catalyzed esterification is preferred over alkylation (MeI) to avoid N-methylation byproducts on the pyridine ring.[2]

Reagents:

  • Precursor: 2-Chloro-5-fluoro-6-methylnicotinic acid (1.0 eq)[2]

  • Solvent/Reagent: Methanol (anhydrous, 10-20 volumes)

  • Catalyst: Sulfuric acid (H

    
    SO
    
    
    
    , conc., 0.5–1.0 eq) or Thionyl Chloride (SOCl
    
    
    , 1.5 eq)[2]

Workflow:

  • Setup: Charge a round-bottom flask with the carboxylic acid precursor and anhydrous methanol under nitrogen.

  • Activation: Cool the solution to 0°C. Dropwise add Thionyl Chloride (or H

    
    SO
    
    
    
    ) to control the exotherm. Note: SOCl
    
    
    generates HCl in situ, driving the reaction.
  • Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS for disappearance of the acid.[2]

  • Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in Ethyl Acetate (EtOAc).[2]

  • Neutralization: Wash the organic layer with saturated NaHCO

    
     (aq) to remove residual acid.[2] Caution: CO
    
    
    
    evolution.
  • Isolation: Dry over Na

    
    SO
    
    
    
    , filter, and concentrate. The product typically crystallizes upon cooling or removal of solvent.[2]
Protocol B: Nucleophilic Aromatic Substitution ( )

Objective: Functionalization at the C2 position using a primary amine (Common in drug discovery).[2] Rationale: The electron-withdrawing nature of the ester (C3) and fluorine (C5) activates the C2-chlorine for displacement, even without metal catalysis.[2]

Reagents:

  • Substrate: Methyl 2-Chloro-5-fluoro-6-methylnicotinate (1.0 eq)[2]

  • Nucleophile: Primary Amine (R-NH

    
    , 1.1–1.2 eq)
    
  • Base: Diisopropylethylamine (DIPEA) or K

    
    CO
    
    
    
    (2.0 eq)[2]
  • Solvent: DMF, NMP, or Acetonitrile.[2][3]

Workflow:

  • Dissolution: Dissolve the nicotinate substrate in dry DMF (0.2 M concentration).

  • Addition: Add the base followed by the amine.[2]

  • Reaction: Heat to 60–80°C. Note: Higher temperatures may be required due to the steric hindrance of the C3-ester and C6-methyl group.[2]

  • Monitoring: Monitor by LCMS. The mass shift will be

    
    .[2]
    
  • Purification: Dilute with water and extract with EtOAc. If the product precipitates, filter and wash with water.[2]

Part 5: Quality Assurance & Analytics

To validate the identity of CAS 1253383-90-2, compare analytical data against these expected parameters.

1H NMR Expectations (CDCl , 400 MHz)
  • Aromatic Region: A single doublet or singlet around

    
     7.8–8.0 ppm (corresponding to the C4-H proton).[2] The coupling constant 
    
    
    
    (approx 8–10 Hz) confirms the presence of the fluorine at C5.[2]
  • Ester Methyl: A sharp singlet at

    
     3.9–4.0 ppm (3H).[2]
    
  • Ring Methyl: A doublet (due to long-range F-coupling) or singlet at

    
     2.5–2.6 ppm (3H).[2]
    
Mass Spectrometry (LCMS)[2]
  • Ionization: ESI+

  • Parent Ion: [M+H]

    
     = 204.6 (approx).[2]
    
  • Isotope Pattern: Distinct chlorine signature (

    
    Cl : 
    
    
    
    Cl ratio of 3:1), resulting in peaks at m/z 204 and 206.[2]

References

  • PubChem Compound Summary. "Methyl 2-chloro-5-fluoronicotinate (Analogous Structure)." National Center for Biotechnology Information.[2] Accessed 2024.[2] Link[2]

  • MolCore Chemical Database. "2-Chloro-5-fluoro-6-methylnicotinic acid methyl ester - CAS 1253383-90-2."[2] MolCore.[2] Accessed 2024.[2] Link

  • ChemicalBook. "Synthesis of substituted nicotinates." ChemicalBook. Accessed 2024.[2] Link

  • Google Patents. "Synthetic method of 6-methyl nicotine (Contextual reactivity)." CN114437031A.[2] Link

Sources

Exploratory

Spectroscopic Data Guide: Methyl 2-Chloro-5-fluoro-6-methylnicotinate

Executive Summary & Application Context Methyl 2-chloro-5-fluoro-6-methylnicotinate (CAS: 1253383-90-2) is a highly specialized pyridine scaffold utilized primarily in the synthesis of fluorinated kinase inhibitors and a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Methyl 2-chloro-5-fluoro-6-methylnicotinate (CAS: 1253383-90-2) is a highly specialized pyridine scaffold utilized primarily in the synthesis of fluorinated kinase inhibitors and agrochemicals . Its structural triad—a C2-chlorine for nucleophilic displacement, a C5-fluorine for metabolic stability/lipophilicity modulation, and a C3-ester for cyclization—makes it a critical "linchpin" intermediate.

This guide provides a technical breakdown of its spectroscopic identity. Given the proprietary nature of specific batch data for this intermediate, the spectroscopic profile below synthesizes experimental data from its direct structural analog (Methyl 2-chloro-5-fluoronicotinate) with authoritative chemo-informatic shifts to provide a self-validating reference for analytical chemists.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

PropertyDetail
IUPAC Name Methyl 2-chloro-5-fluoro-6-methylpyridine-3-carboxylate
CAS Number 1253383-90-2
Molecular Formula C₈H₇ClFNO₂
Molecular Weight 203.60 g/mol
SMILES COC(=O)C1=C(Cl)N=C(C)C(F)=C1
Physical State Off-white to pale yellow solid
Melting Point 45–50 °C (Estimated based on congeners)

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The definitive identification of this molecule relies on the disappearance of the C6-proton signal observed in its parent scaffold and the emergence of a distinctive methyl singlet.

¹H NMR Analysis (400 MHz, CDCl₃)

Note: Data derived from high-confidence structural analog (CAS 847729-27-5) with substituent effect correction.

PositionShift (δ ppm)MultiplicityIntegrationCoupling Constant (J)Structural Assignment
H-4 7.75 – 7.85Doublet (d)1H

Hz
Aromatic proton at C4.[1] Shows strong coupling to F5.
OCH₃ 3.94 – 3.98Singlet (s)3H-Methyl ester protons.
C6-CH₃ 2.50 – 2.55Doublet (d)3H

Hz
Methyl group at C6. Appears as a doublet due to long-range coupling with F5.

Diagnostic Logic for Validation:

  • The "Missing" Proton: In the des-methyl analog (Methyl 2-chloro-5-fluoronicotinate), a doublet appears at δ 8.36 ppm corresponding to H-6. The absence of this signal confirms 6-substitution.

  • Long-Range Coupling: The new methyl group at C6 is not a pure singlet; the adjacent Fluorine-19 (spin 1/2) will split this signal into a doublet (

    
     coupling), a hallmark of 5-fluoro-6-methyl substitution patterns.
    
¹⁹F NMR (376 MHz, CDCl₃)
  • Shift: -125.0 to -130.0 ppm

  • Pattern: Quartet or broad singlet (depending on decoupling).

  • Insight: The fluorine signal is significantly shielded compared to non-methylated pyridines due to the electron-donating inductive effect (+I) of the adjacent methyl group.

Mass Spectrometry (EI/ESI)

The fragmentation pattern is dominated by the stability of the pyridine ring and the lability of the ester group.

  • Molecular Ion [M+H]⁺: m/z 204.0 / 206.0 (Characteristic 3:1 Chlorine isotope pattern).

  • Base Peak: Loss of methoxy group [M - OCH₃]⁺.

  • Key Fragment: Loss of CO₂Me [M - 59]⁺.

Synthetic Context & Pathway Visualization[1]

The synthesis typically proceeds via the halogenation of a nicotinic acid precursor or directed lithiation. Below is the logical workflow for the Halogen-Exchange / Esterification route, which is most common for scaling.

SynthesisPathway Start 6-Methyl-nicotinic acid (Precursor) Step1 Chlorination (POCl3/PCl5) Start->Step1 Inter1 2-Chloro-6-methyl- nicotinic acid Step1->Inter1 C2 Chlorination Step2 Fluorination (Selectfluor or F2/N2) Inter1->Step2 Inter2 2-Chloro-5-fluoro- 6-methylnicotinic acid Step2->Inter2 Electrophilic Fluorination Step3 Esterification (MeOH, H2SO4) Inter2->Step3 Final Methyl 2-Chloro-5-fluoro- 6-methylnicotinate (Target) Step3->Final Acid Catalyzed

Figure 1: Step-wise synthetic logic for the construction of the target scaffold.

Quality Control & Purity Assessment

For researchers validating vendor samples, the following HPLC method is recommended to separate the target from common impurities (e.g., des-fluoro or hydrolyzed acid forms).

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 254 nm (Pyridine absorption max).

  • Retention Time: Expect elution at ~8.5 - 9.5 min (more lipophilic than the acid precursor).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24229209, Methyl 2-chloro-5-fluoronicotinate (Structural Analog Reference). Retrieved from [Link]

  • Google Patents.Preparation of 2-chloro-5-fluoro-nicotinate derivatives (CN100355732C).

Sources

Foundational

An In-depth Technical Guide to the ¹³C NMR of Methyl 2-Chloro-5-fluoro-6-methylnicotinate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the anticipated ¹³C Nuclear Magnetic Resonance (NMR) spectrum of Methyl 2-Chloro-5-fluoro...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the anticipated ¹³C Nuclear Magnetic Resonance (NMR) spectrum of Methyl 2-Chloro-5-fluoro-6-methylnicotinate, a substituted pyridine derivative of interest in medicinal chemistry and drug development. In the absence of a publicly available experimental spectrum, this document serves as a case study in spectral prediction and interpretation. By dissecting the molecule into its constituent parts—a pyridine core with chloro, fluoro, methyl, and methyl nicotinate functionalities—we will systematically predict the chemical shifts and coupling patterns. This guide will delve into the theoretical underpinnings of substituent effects on the pyridine ring, outline a detailed experimental protocol for acquiring such a spectrum, and present the predicted spectral data in a clear, tabular format. The methodologies and interpretations provided herein are designed to be a valuable resource for researchers engaged in the synthesis and characterization of novel heterocyclic compounds.

Introduction: The Structural Significance of Substituted Nicotinates

Methyl 2-Chloro-5-fluoro-6-methylnicotinate is a polysubstituted derivative of nicotinic acid, a vital component in various biological processes. The strategic placement of electron-withdrawing (chloro and fluoro) and electron-donating (methyl) groups, along with the methyl ester functionality, creates a unique electronic environment around the pyridine ring. This substitution pattern can significantly influence the molecule's reactivity, binding affinity to biological targets, and overall pharmacological profile.

¹³C NMR spectroscopy is an indispensable tool for the structural elucidation of such organic molecules. It provides detailed information about the carbon framework, including the number of distinct carbon environments, their hybridization state, and their connectivity. For a molecule like Methyl 2-Chloro-5-fluoro-6-methylnicotinate, ¹³C NMR is crucial for confirming its successful synthesis and for unambiguously assigning the positions of the various substituents.

This guide will walk through the process of predicting the ¹³C NMR spectrum of this target molecule. This predictive approach is a common practice in chemical research, aiding in the confirmation of experimental results and deepening the understanding of structure-property relationships.

Theoretical Principles: Predicting the ¹³C NMR Spectrum

The chemical shift of a carbon atom in a ¹³C NMR spectrum is highly sensitive to its local electronic environment. In aromatic systems like pyridine, the chemical shifts of the ring carbons are influenced by the aromatic ring current and the electronic effects of any substituents. For substituted pyridines, the chemical shifts can be predicted by considering the additivity of substituent-induced chemical shifts (SCS) from the parent pyridine molecule.[1][2] While dedicated software can provide precise predictions, a qualitative and semi-quantitative understanding can be gained by analyzing the effects of each substituent.

The approximate ¹³C NMR chemical shifts for pyridine in CDCl₃ are: C2/C6 at ~150 ppm, C3/C5 at ~124 ppm, and C4 at ~136 ppm.[3] The introduction of substituents will cause these shifts to deviate.

Substituent Effects on the Pyridine Ring:
  • 2-Chloro Group: The chlorine atom is electronegative and will deshield the carbon it is directly attached to (the ipso-carbon, C2), causing a downfield shift. It will also influence the neighboring carbons through inductive and resonance effects.

  • 5-Fluoro Group: Fluorine is the most electronegative element and will strongly deshield the ipso-carbon (C5). A key feature of fluorine substitution is the presence of carbon-fluorine coupling constants (J-coupling), which can be observed over one or more bonds (¹J_CF, ²J_CF, ³J_CF, etc.). This coupling will split the signals of the carbons near the fluorine atom into doublets or more complex multiplets.[4]

  • 6-Methyl Group: The methyl group is weakly electron-donating and will cause a slight upfield shift (shielding) of the ortho (C5) and para (C3) carbons, and a downfield shift of the ipso-carbon (C6).

  • 3-Methyl Ester Group (CO₂Me): This electron-withdrawing group will deshield the ipso-carbon (C3). The carbonyl carbon of the ester will appear significantly downfield, typically in the 160-175 ppm range, and the methoxy carbon will be found in the 50-60 ppm region.

By combining these effects, we can predict the relative order and approximate chemical shifts of the carbon atoms in Methyl 2-Chloro-5-fluoro-6-methylnicotinate.

Experimental Protocol: A Self-Validating System

To obtain a high-quality ¹³C NMR spectrum of Methyl 2-Chloro-5-fluoro-6-methylnicotinate, a well-defined and rigorously executed experimental protocol is essential. The following steps outline a robust methodology.

Sample Preparation
  • Compound Purity: Ensure the sample is of high purity. Impurities will complicate the spectrum and can be misleading.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for many organic molecules, including nicotinate derivatives.[5] It offers good solubility and its single carbon signal at ~77 ppm serves as a convenient internal reference.

  • Concentration: For a standard ¹³C NMR experiment, a concentration of 20-50 mg of the compound in 0.6-0.7 mL of deuterated solvent is recommended.[6] Higher concentrations can improve the signal-to-noise ratio, which is particularly beneficial for observing quaternary carbons.

  • Filtration: To ensure a homogeneous magnetic field, the sample solution should be free of any particulate matter. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[7]

NMR Data Acquisition

The following parameters are recommended for a standard proton-decoupled ¹³C NMR experiment on a 400 MHz spectrometer.

ParameterRecommended ValueRationale
Pulse Programzgpg30 or similarStandard 30° pulse with proton decoupling for good signal intensity.
Acquisition Time (AQ)~1.0 sTo ensure good digital resolution.
Relaxation Delay (D1)2.0 sAllows for sufficient relaxation of most carbon nuclei between pulses.[8]
Number of Scans (NS)1024 or more¹³C has a low natural abundance, so a larger number of scans is needed to achieve a good signal-to-noise ratio.
Spectral Width (SW)0 - 220 ppmTo encompass the full range of expected carbon chemical shifts.
Temperature298 K (25 °C)Standard operating temperature.
Data Processing
  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption signals and apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the solvent peak (CDCl₃ at 77.16 ppm).

Predicted ¹³C NMR Spectrum and Interpretation

Based on the principles of substituent additivity and data from similar compounds, the following is a predicted ¹³C NMR spectrum for Methyl 2-Chloro-5-fluoro-6-methylnicotinate.

Molecular Structure with Numbering:

Caption: Numbering scheme for Methyl 2-Chloro-5-fluoro-6-methylnicotinate.

Predicted ¹³C NMR Chemical Shifts and Assignments:

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (due to J_CF)Rationale
C=O (ester)164 - 168SingletTypical range for an ester carbonyl.[9]
C5 155 - 160Doublet (¹J_CF ≈ 240-260 Hz)ipso-carbon to fluorine, significantly deshielded.
C2 148 - 152Doublet (³J_CF ≈ 3-5 Hz)ipso-carbon to chlorine, deshielded.
C6 145 - 150Doublet (²J_CF ≈ 20-30 Hz)Attached to nitrogen and methyl group, deshielded.
C4 138 - 142Doublet (²J_CF ≈ 20-30 Hz)Influenced by the fluorine at C5.
C3 125 - 130Doublet (⁴J_CF ≈ 1-3 Hz)Attached to the ester group.
OCH₃ 52 - 55SingletTypical range for a methyl ester.
CH₃ (ring)18 - 22SingletTypical range for a methyl group on an aromatic ring.

Workflow for Spectral Prediction:

G cluster_0 Data Gathering cluster_1 Analysis & Prediction cluster_2 Validation Pyridine Pyridine Base Shifts Additivity Apply Additivity Principle Pyridine->Additivity Substituent_Effects Substituent Chemical Shifts (SCS) (Cl, F, Me, CO₂Me) Substituent_Effects->Additivity J_Coupling Consider C-F Coupling Additivity->J_Coupling Predicted_Spectrum Generate Predicted Spectrum J_Coupling->Predicted_Spectrum Comparison Compare Predicted vs. Experimental Predicted_Spectrum->Comparison Experimental_Data Acquire Experimental ¹³C NMR Spectrum Experimental_Data->Comparison

Caption: Workflow for the prediction and validation of a ¹³C NMR spectrum.

Conclusion

This technical guide has provided a detailed, albeit predictive, analysis of the ¹³C NMR spectrum of Methyl 2-Chloro-5-fluoro-6-methylnicotinate. By applying fundamental principles of NMR spectroscopy and understanding substituent effects, a reliable prediction of the chemical shifts and coupling patterns can be achieved. The outlined experimental protocol provides a robust framework for obtaining a high-quality spectrum for this, and similar, compounds. For researchers in drug discovery and organic synthesis, this approach of prediction followed by experimental verification is a powerful paradigm for accelerating structural confirmation and characterization.

References

  • Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. Retrieved from [Link]

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry (3rd ed.). VCH.
  • Levy, G. C., & Nelson, G. L. (1972). Carbon-13 Nuclear Magnetic Resonance for Organic Chemists. Wiley-Interscience.
  • University of California, Davis. (n.d.). Sample Preparation and Positioning - NMR. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
  • ResearchGate. (n.d.). The halogen effect on the 13 C NMR chemical shift in substituted benzenes. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

  • PubChem. (n.d.). Methyl nicotinate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-chloro-5-fluoronicotinate. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloropyridine. Retrieved from [Link]

  • University of Wisconsin-Madison. (2020, May 4). Optimized Default 13C Parameters. Retrieved from [Link]

Sources

Exploratory

Mass Spectrometry of Methyl 2-Chloro-5-fluoro-6-methylnicotinate

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8] Methyl 2-Chloro-5-fluoro-6-methylnicotinate (CAS: 1253383-90-2) represents a critical halogenated pyridine scaffold in medicinal chemistry, frequently utilized...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

Methyl 2-Chloro-5-fluoro-6-methylnicotinate (CAS: 1253383-90-2) represents a critical halogenated pyridine scaffold in medicinal chemistry, frequently utilized as an intermediate in the synthesis of kinase inhibitors and agrochemicals.[1] Its structural complexity—featuring a basic pyridine nitrogen, an ester moiety, and two distinct halogen substituents—presents unique challenges and opportunities for mass spectrometric analysis.

This guide provides a rigorous, mechanism-based approach to the characterization of this molecule. Unlike generic protocols, we focus on the causality of fragmentation and the self-validating nature of isotopic signatures, ensuring high-confidence identification in drug development workflows.

Physicochemical Profile for MS Optimization
PropertyValueMS Implication
Formula

Defines exact mass targets.
Monoisotopic Mass 203.015 DaBase peak for deconvoluted spectra.[1]

204.022 m/zPrimary precursor ion in ESI(+).[1]
Isotopic Signature

(3:1)
Mandatory validation check (M and M+2 peaks).[1]
LogP ~2.3 (Predicted)Retains well on C18; amenable to Reverse Phase LC.[1]
pKa (Pyridine N) ~1-2 (Suppressed)The EWG (F, Cl, Ester) lowers basicity; requires acidic mobile phase for efficient protonation.[1]

Mass Spectrometry Profiling: Mechanism & Fragmentation

Ionization Strategy

Given the pyridine nitrogen, Electrospray Ionization (ESI) in positive mode is the gold standard. While the electron-withdrawing groups (Cl, F, COOMe) reduce the basicity of the ring nitrogen, the use of 0.1% Formic Acid in the mobile phase ensures sufficient protonation to generate the


 species at m/z 204.0 .

Critical Quality Attribute (CQA) - Isotopic Pattern: Before fragmentation analysis, the survey scan (MS1) must validate the chlorine presence.

  • m/z 204.0 (100%) :

    
     isotope.[1]
    
  • m/z 206.0 (~32%) :

    
     isotope.[1]
    
  • Absence of this 3:1 ratio indicates a de-halogenated impurity or incorrect structure.

Fragmentation Pathway (MS/MS)

In Collision-Induced Dissociation (CID), the


 ion undergoes a predictable dissociation cascade.[1] Understanding this mechanism allows for the differentiation of this specific isomer from potential regioisomeric impurities (e.g., 6-chloro-2-methyl variants).[1]
Primary Fragmentation Events:
  • Ester Cleavage (Loss of Methanol): The protonated ester is the most labile site. A neutral loss of methanol (

    
    , 32 Da) occurs, driven by the formation of a stable acylium ion.
    
    • Transition:

      
      
      
  • Carbonyl Loss (Decarbonylation): The resulting acylium ion typically ejects carbon monoxide (CO, 28 Da).[1]

    • Transition:

      
      
      
  • Ring Fragmentation: High-energy collisions may lead to the loss of the halogen (Cl radical or HCl) or ring opening, though the fluorinated pyridine core is relatively robust.

Visualization: Fragmentation Logic

The following diagram illustrates the mechanistic pathway, encoded in Graphviz (DOT) format for reproducibility.

FragmentationPathway cluster_isotopes Isotope Check Parent Parent Ion [M+H]+ m/z 204.0 (C8H8ClFNO2)+ Frag1 Acylium Ion m/z 172.0 (Loss of CH3OH, -32 Da) Parent->Frag1 Ester Cleavage (CID Low Energy) Iso m/z 206.0 (37-Cl Isotope) ~33% Abundance Frag2 Pyridine Core Ion m/z 144.0 (Loss of CO, -28 Da) Frag1->Frag2 Decarbonylation (CID Med Energy) Frag3 De-chlorinated Ion m/z 108.0 (Loss of HCl) Frag2->Frag3 Halogen Elimination (CID High Energy)

Caption: Step-wise fragmentation pathway of Methyl 2-Chloro-5-fluoro-6-methylnicotinate in ESI(+) MS/MS.

Experimental Protocol: Self-Validating Workflow

This protocol integrates "Checkpoints" to ensure data integrity.

Sample Preparation[1]
  • Solvent: Dissolve 1 mg of standard in 1 mL of Acetonitrile (ACN) .

  • Dilution: Dilute 1:100 with 50:50 ACN:Water + 0.1% Formic Acid. Final concentration ~10 µg/mL.[1]

  • Checkpoint: Ensure solution is clear. Turbidity suggests hydrolysis to the insoluble acid form or inorganic salt contamination.

LC-MS Method Parameters
ParameterSettingRationale
Column C18 (2.1 x 50 mm, 1.7 µm)Standard RP retention for moderately polar esters.[1]
Mobile Phase A Water + 0.1% Formic AcidAcid ensures protonation of the pyridine ring.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks for aromatics than MeOH.[1]
Gradient 5% B to 95% B over 5 minFast ramp; compound likely elutes ~60-70% B.
Flow Rate 0.4 mL/minOptimal for ESI desolvation efficiency.[1]
Source Temp 350°CHigh temp needed to desolvate the stable ester.
Data Acquisition Logic
  • Full Scan (MS1): m/z 100–500.

    • Validation: Confirm m/z 204.0 and 206.0 doublet.[1]

  • Product Ion Scan (MS2): Precursor 204.0.

    • Collision Energy (CE):[1] Ramp 15–45 eV.[1]

    • Validation: Look for 172.0 (Base Peak at low CE) and 144.0.[1]

Impurity Profiling & QC

In drug development, distinguishing the target molecule from synthetic byproducts is paramount.

Common Impurities[1]
  • Hydrolysis Product (Acid): 2-Chloro-5-fluoro-6-methylnicotinic acid.[1]

    • Mass Shift: -14 Da (Loss of

      
      ).[1] Parent m/z 190.[1]
      
    • Retention: Elutes earlier (more polar).[1]

  • Regioisomers: Methyl 6-chloro-2-methyl...[1][2] (Isomer).[1]

    • Mass: Identical (m/z 204).

    • Differentiation: Requires chromatographic separation or distinct fragmentation ratios (ortho-effect in MS/MS may vary).[1]

Workflow Diagram

The following workflow outlines the decision tree for analyzing a crude reaction mixture.

Workflow Sample Crude Sample LC LC Separation (C18 Gradient) Sample->LC MS1 MS1 Survey (Detect m/z 204) LC->MS1 Check1 Isotope Check (204/206 Ratio) MS1->Check1 Pass Target ID Confirmed Proceed to MS2 Check1->Pass Ratio ~3:1 Fail Flag Impurity (De-halogenated?) Check1->Fail Ratio != 3:1

Caption: Logical workflow for validating the identity of halogenated nicotinates.

References

  • PubChem. (n.d.).[1][3] Methyl 2-chloronicotinate (Analogous Scaffold Data). National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • ChemBK. (n.d.).[1] Methyl 2-Chloro-5-fluoro-6-methylnicotinate CAS Database. Retrieved October 26, 2023, from [Link][1]

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard reference for fragmentation mechanisms of esters and aromatics).[1]

Sources

Foundational

Technical Safety & Handling Guide: Methyl 2-Chloro-5-fluoro-6-methylnicotinate

[1] CAS No: 1253383-90-2 Formula: C₈H₇ClFNO₂ Molecular Weight: 203.60 g/mol [1][2] Executive Summary & Chemical Profile Methyl 2-Chloro-5-fluoro-6-methylnicotinate is a highly functionalized pyridine derivative utilized...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

CAS No: 1253383-90-2 Formula: C₈H₇ClFNO₂ Molecular Weight: 203.60 g/mol [1][2]

Executive Summary & Chemical Profile

Methyl 2-Chloro-5-fluoro-6-methylnicotinate is a highly functionalized pyridine derivative utilized primarily as an intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs) and advanced agrochemicals.[1][2][3] Its structure features a pyridine core substituted with a methyl ester, a chlorine atom, a fluorine atom, and a methyl group.[1]

This specific substitution pattern imparts unique reactivity but also distinct hazards.[1] The presence of the fluorine atom at position 5 and chlorine at position 2 activates the ring for Nucleophilic Aromatic Substitution (


), making the compound reactive toward nucleophiles (amines, thiols).[1] Furthermore, the fluorine content necessitates rigorous safety protocols regarding combustion byproducts (Hydrogen Fluoride).[1]
Physico-Chemical Properties (Estimated)
PropertyValueContext for Handling
Physical State Solid (Powder/Crystalline)Dust generation risk; requires local exhaust ventilation.[1]
Melting Point 40–60 °C (Typical for analogs)Low melting point; store cool to prevent caking.[1]
Solubility Soluble in DCM, EtOAc, DMSOUse compatible solvent-resistant gloves.[1]
Reactivity Electrophilic (C-2 position)Moisture sensitive (ester hydrolysis); store under inert gas.[1]

Hazard Identification & Toxicology (GHS)

Based on Structural Activity Relationship (SAR) and analog data (e.g., Methyl 2-chloro-6-methylnicotinate).[1]

GHS Classification[1][4][5]
  • Signal Word: WARNING

  • Acute Toxicity (Oral): Category 4 (H302)[1]

  • Skin Corrosion/Irritation: Category 2 (H315)[1][4]

  • Serious Eye Damage/Irritation: Category 2A (H319)[1]

  • STOT - Single Exposure: Category 3 (Respiratory Tract Irritation) (H335)[1][4]

Critical Hazard: Thermal Decomposition

In the event of a fire or thermal runaway, this compound decomposes to release toxic halide gases.[1]

  • Hydrogen Chloride (HCl): Corrosive to respiratory tract.[1]

  • Hydrogen Fluoride (HF): Extremely toxic; penetrates skin causing deep tissue necrosis and systemic hypocalcemia.[1] Standard fire smoke protocols are insufficient. [1]

Engineering Controls & Personal Protective Equipment (PPE)[1]

Engineering Controls[1]
  • Primary Containment: All weighing and open-vessel manipulations must be performed within a certified Chemical Fume Hood operating at a face velocity of 0.5 m/s (100 fpm).[1]

  • Inert Atmosphere: Due to potential moisture sensitivity of the ester group, handle under Nitrogen (

    
    ) or Argon (
    
    
    
    ) when possible.[1]
PPE Selection Matrix

The presence of halogenated solvents (often used with this compound) and the compound's own lipophilicity dictates specific glove choices.[1]

Protection ZoneRequirementTechnical Justification
Respiratory N95 (minimum) or P100 RespiratorIf outside fume hood (not recommended).[1] Protects against particulate inhalation.[1]
Dermal (Hands) Double Gloving Strategy Inner: Nitrile (4 mil).[1] Outer: Nitrile (8 mil) or Laminate (Silver Shield) for prolonged contact.[1] Standard latex is permeable to pyridine derivatives.[1]
Ocular Chemical Splash GogglesSafety glasses are insufficient due to the risk of fine powder entering the eye or solvent splash.
Body Lab Coat + Tyvek SleevesPrevents accumulation of dust on street clothing.[1]

Experimental Handling Protocol

A. Storage & Stability[1][7]
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon preferred for long-term).[1][5]

  • Segregation: Keep away from strong oxidizing agents and strong bases (which induce hydrolysis or

    
     reactions).[1]
    
B. Reaction Setup (Standard Workflow)
  • Weighing: Use an anti-static gun if powder is static-prone.[1] Weigh into a tared vial inside the fume hood.

  • Solvent Addition: Dissolve immediately to suppress dust.[1] Common solvents: Dichloromethane (DCM), Tetrahydrofuran (THF).[1]

  • Quenching: If used in substitution reactions, quench excess reagents (e.g., amines) carefully.[1] Ensure pH is neutralized before disposal to prevent slow hydrolysis in the waste container.[1]

C. Waste Disposal[1][7][9]
  • Stream: Halogenated Organic Waste .[1]

  • Labeling: Explicitly label as "Contains Fluorinated Pyridine Derivatives."

  • Prohibition: Do NOT mix with acidic aqueous waste streams if unreacted starting material is present, as hydrolysis may generate nicotinic acid derivatives that precipitate or react further.[1]

Emergency Response Protocols

Decision Matrix: Spill & Exposure

The following diagram outlines the critical decision paths for accidental release, emphasizing the specific risks of fluorinated compounds.

EmergencyResponse Start Incident Detected Type Identify Type Start->Type Spill Solid/Liquid Spill Type->Spill Fire Fire / Thermal Event Type->Fire Exposure Personnel Exposure Type->Exposure Contain Isolate Area (10m radius) Spill->Contain Evac Evacuate Immediately (HF Risk) Fire->Evac Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Clean Wet Wipe / Absorb (Avoid Dust) Contain->Clean Waste Dispose as Halogenated Waste Clean->Waste Suppress Firefighters Only: Full SCBA Required Evac->Suppress Wash Wash 15 min (Soap & Water) Skin->Wash Rinse Rinse 15 min (Lifting Eyelids) Eye->Rinse Medical Seek Medical Attention (Bring SDS) Wash->Medical Rinse->Medical

Figure 1: Emergency Response Logic Flow.[1] Note the critical evacuation requirement for fire due to HF generation.

Synthesis & Handling Workflow

This workflow illustrates the lifecycle of the compound in a laboratory setting, ensuring integrity and safety at every stage.[1]

HandlingWorkflow Receive Receiving Inspect Seal Store Storage 2-8°C, Inert Gas Receive->Store Log Inventory Weigh Weighing Fume Hood Only Store->Weigh Equilibrate to RT React Reaction (SNAr / Hydrolysis) Weigh->React Dissolve ASAP Workup Workup Quench & Extract React->Workup Monitor TLC/LCMS Workup->Store Purified Product Dispose Disposal Halogenated Stream Workup->Dispose Aqueous/Organic Segregation

Figure 2: Standard Operational Workflow for Methyl 2-Chloro-5-fluoro-6-methylnicotinate.

References

  • ChemBK. (n.d.).[1] Methyl 2-Chloro-5-fluoro-6-methylnicotinate - CAS 1253383-90-2.[1][2] Retrieved February 5, 2026, from [Link][1]

  • PubChem. (n.d.).[1] Methyl 2-chloro-6-methylnicotinate (Analogous Safety Data). National Library of Medicine.[1] Retrieved February 5, 2026, from [Link][1]

  • European Chemicals Agency (ECHA). (n.d.).[1] C&L Inventory: Chlorofluoropyridine derivatives. Retrieved February 5, 2026, from [Link][1]

Sources

Exploratory

An In-depth Technical Guide to Methyl 2-Chloro-5-fluoro-6-methylnicotinate: Synthesis, Handling, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of Methyl 2-Chloro-5-fluoro-6-methylnicotinate, a halogenated pyridine derivative of significant inte...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 2-Chloro-5-fluoro-6-methylnicotinate, a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Due to the absence of a publicly available Material Safety Data Sheet (MSDS) for this specific compound, this document synthesizes safety and handling protocols from closely related structural analogs. The experimental procedures and safety recommendations outlined herein are grounded in established laboratory practices for handling similar chemical entities.

Compound Overview and Physicochemical Properties

Methyl 2-Chloro-5-fluoro-6-methylnicotinate belongs to a class of substituted nicotinic acid esters. The presence of chlorine, fluorine, and a methyl group on the pyridine ring imparts specific electronic and steric properties that make it a valuable building block in the synthesis of complex organic molecules. These substitutions can influence the compound's reactivity, bioavailability, and metabolic stability, making it an attractive scaffold for the development of novel therapeutic agents.

While specific experimental data for the target molecule is limited, its properties can be inferred from structurally similar compounds.

Table 1: Physicochemical Properties of Structurally Related Nicotinate Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
Methyl 6-chloro-5-methylnicotinate65169-42-8C₈H₈ClNO₂185.61Chloro and methyl substitution[1]
Methyl 5-chloro-2-methylnicotinate350597-49-8C₈H₈ClNO₂185.61Chloro and methyl substitution[2]
Methyl 2-chloro-5-fluoronicotinate847729-27-5C₇H₅ClFNO₂189.57Chloro and fluoro substitution[3]
Methyl 2-chloro-6-methylpyridine-3-carboxylateNot AvailableC₈H₈ClNO₂185.61Chloro and methyl substitution[4]

Hazard Identification and Safety Precautions

Disclaimer: The following hazard information is extrapolated from the Safety Data Sheets of structurally similar compounds. It is imperative to treat Methyl 2-Chloro-5-fluoro-6-methylnicotinate with the same, if not greater, level of caution.

Based on analogs, this compound is anticipated to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[5][6][7]

Globally Harmonized System (GHS) Classification (Anticipated)

  • Acute Toxicity, Oral: Category 4 (Harmful if swallowed)[7]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[6][7]

  • Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[6][7]

  • Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory system (May cause respiratory irritation)[6][7]

Personal Protective Equipment (PPE) and Handling

  • Engineering Controls: All manipulations of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8]

  • Eye Protection: Chemical safety goggles are mandatory.[9]

  • Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) are required. Avoid latex gloves.[8][9]

  • Hand Washing: Thoroughly wash hands with soap and water after handling.[6]

First Aid Measures (Recommended)

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

  • If on Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[6]

  • If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]

  • If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms develop, seek medical attention.[10]

Synthesis and Reaction Chemistry

A plausible synthetic route for Methyl 2-Chloro-5-fluoro-6-methylnicotinate can be adapted from methodologies reported for similar nicotinic acid derivatives. One such approach involves the esterification of the corresponding carboxylic acid.

A relevant patented method describes the preparation of 2-chloro-5-fluoro-nicotinate, which can serve as a foundational protocol.[11] The synthesis of the target molecule would likely involve a similar multi-step process, potentially starting from a precursor like 2,6-dichloro-5-fluoro-nicotinic acid.

Conceptual Synthetic Workflow

Synthesis_Workflow cluster_start Starting Material cluster_reaction1 Selective Dechlorination cluster_intermediate Intermediate cluster_reaction2 Esterification cluster_product Final Product 2,6-dichloro-5-fluoro-nicotinic_acid 2,6-dichloro-5-fluoro- nicotinic acid Selective_Dechlorination Catalytic Hydrogenation (e.g., Pd/C, Raney Nickel) in the presence of a base (e.g., triethylamine) 2,6-dichloro-5-fluoro-nicotinic_acid->Selective_Dechlorination 2-chloro-5-fluoro-nicotinic_acid 2-chloro-5-fluoro- nicotinic acid Selective_Dechlorination->2-chloro-5-fluoro-nicotinic_acid Esterification Reaction with Methanol in the presence of an acid catalyst (e.g., H₂SO₄) 2-chloro-5-fluoro-nicotinic_acid->Esterification Target_Molecule Methyl 2-Chloro-5-fluoro- 6-methylnicotinate Esterification->Target_Molecule

Caption: Conceptual workflow for the synthesis of the target molecule.

Note: The introduction of the methyl group at the 6-position would require a modification of the starting material or an additional synthetic step.

Applications in Drug Discovery and Agrochemical Research

Halogenated pyridine derivatives are key intermediates in the synthesis of a wide range of biologically active molecules.[12] The specific substitution pattern of Methyl 2-Chloro-5-fluoro-6-methylnicotinate makes it a versatile building block for:

  • Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors used in oncology.

  • Nicotinic Receptor Modulators: These compounds can be used to develop agents targeting the central nervous system.[12]

  • Agrochemicals: The halogenated pyridine structure can enhance the bioactivity of novel pesticides.[12]

The chloro and fluoro substituents provide opportunities for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the construction of diverse chemical libraries for structure-activity relationship (SAR) studies.[12]

Storage and Disposal

Storage:

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10][13] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[10]

Disposal:

As a halogenated organic compound, Methyl 2-Chloro-5-fluoro-6-methylnicotinate must be disposed of as hazardous waste.[14][15] Do not dispose of it down the drain.[9][16] Collect waste in a designated, properly labeled container for halogenated organic waste.[15] Follow all local, state, and federal regulations for hazardous waste disposal.

Waste Management Workflow

Waste_Disposal_Workflow Start Generation of Waste (e.g., residual compound, contaminated materials) Segregation Segregate as Halogenated Organic Waste Start->Segregation Containerization Collect in a designated, properly labeled, and sealed waste container Segregation->Containerization Storage Store in a designated satellite accumulation area Containerization->Storage Disposal Arrange for pickup by certified hazardous waste disposal service Storage->Disposal End Proper Disposal Disposal->End

Caption: Workflow for the safe disposal of halogenated organic waste.

Conclusion

Methyl 2-Chloro-5-fluoro-6-methylnicotinate is a promising building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. While a specific MSDS is not currently available, a thorough understanding of the hazards associated with structurally similar compounds allows for the implementation of robust safety protocols. Researchers and drug development professionals should exercise due diligence in handling, storage, and disposal to ensure a safe and compliant laboratory environment.

References

  • CymitQuimica. (2023, July 5). Methyl 2-chloro-5-(trifluoromethyl)
  • Merck Millipore.
  • The Chemical Synthesis and Applications of Methyl 6-Methylnicotin
  • MySkinRecipes.
  • Moldb.
  • Thermo Fisher Scientific. (2025, September 12).
  • ChemScene.
  • Google Patents.
  • PubChem.
  • Campus Operations.
  • SAFETY D
  • Methyl 6-methylnicotinate 108630 - Safety D
  • Sigma-Aldrich. (2025, November 6).
  • WASTE MANAGEMENT.
  • PubChem.
  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • Pyridine hydrochloride - Safety D
  • National Center for Biotechnology Information.
  • ChemSafetyPro.COM. (2018, March 6).
  • Carl ROTH. (2025, March 31).
  • Cornell EHS. 7.2 Organic Solvents.
  • (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process.
  • PSFC Halogen
  • University of Illinois Division of Research Safety.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Braun Research Group.
  • Cerritos College.
  • Creative Safety Supply.
  • Guidance on Storage and Handling of Chlorin
  • Google Patents.
  • Safety & Risk Services. Organic Solvent Waste Disposal.
  • Wikipedia.
  • Pyridine - SAFETY D
  • PubChem.
  • PubChem.
  • ChemicalBook. (2025, July 24).

Sources

Foundational

Comprehensive Guide to the Solubility Profiling of Methyl 2-Chloro-5-fluoro-6-methylnicotinate

This guide serves as a comprehensive technical manual for the solubility profiling of Methyl 2-chloro-5-fluoro-6-methylnicotinate (CAS 1253383-90-2). It is designed for process chemists and formulation scientists requiri...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical manual for the solubility profiling of Methyl 2-chloro-5-fluoro-6-methylnicotinate (CAS 1253383-90-2). It is designed for process chemists and formulation scientists requiring rigorous methodologies for thermodynamic analysis and crystallization process design.

Executive Summary

Methyl 2-chloro-5-fluoro-6-methylnicotinate (hereafter MCFMN ) is a critical pyridine-based intermediate employed in the synthesis of agrochemicals (e.g., fluroxypyr analogs) and pharmaceuticals (e.g., ROR


 modulators). Precise solubility data is the cornerstone of process optimization, governing yield, purity, and solvent recovery in industrial synthesis.

This guide outlines the thermodynamic framework, experimental protocols, and predictive modeling required to characterize the solid-liquid equilibrium (SLE) of MCFMN. It addresses the current data gap in public literature by providing a self-validating workflow for generating high-fidelity solubility data.

Chemical Profile & Structural Thermodynamics

Compound Identity:

  • IUPAC Name: Methyl 2-chloro-5-fluoro-6-methylpyridine-3-carboxylate

  • CAS Registry Number: 1253383-90-2

  • Molecular Formula:

    
    [1][2][3][4]
    
  • Molecular Weight: 203.60 g/mol [1]

Thermodynamic Implications of Structure: The MCFMN molecule features a pyridine core substituted with a hydrophobic chlorine atom (


), a strongly electronegative fluorine atom (

), and a methyl ester group (

).
  • Crystal Lattice Energy: The halogen substituents (Cl, F) introduce significant dipole moments, enhancing intermolecular interactions (stacking) and increasing the energy required to disrupt the crystal lattice during dissolution.

  • Solvent Interaction: The methyl ester moiety acts as a hydrogen bond acceptor, predicting higher solubility in protic solvents (alcohols) and polar aprotic solvents (ketones, esters) compared to non-polar hydrocarbons.

Experimental Protocol: Laser Monitoring Observation Technique

To ensure data integrity, we recommend the dynamic laser monitoring method over the static shake-flask method. This technique minimizes solvent evaporation errors and provides real-time dissolution endpoints.

Reagents & Apparatus
  • Solute: MCFMN (Purity

    
     99.0% by HPLC).
    
  • Solvents: Methanol, Ethanol, Isopropanol (IPA), Acetone, Acetonitrile, Ethyl Acetate, Toluene (Analytical grade, dried over 4Å molecular sieves).

  • Apparatus: Jacketed glass vessel (50 mL), Lasentec FBRM or simple laser transmission probe, precision thermostat (

    
     0.01 K).
    
Step-by-Step Methodology
  • Preparation: Charge the jacketed vessel with a known mass of solvent (

    
    ).
    
  • Initial Dosing: Add a precise mass of MCFMN (

    
    ) to form a suspension.
    
  • Equilibration: Agitate at 400 rpm. Adjust temperature to 10 K below the expected saturation point.

  • Heating Ramp: Increase temperature slowly (0.2 K/min).

  • Endpoint Detection: Monitor laser transmittance. The temperature at which transmittance maximizes (or scattering minimizes) is recorded as the dissolution temperature (

    
    ) .
    
  • Iteration: Add additional solute (

    
    ) to the same solution and repeat the heating ramp to obtain the next data point (
    
    
    
    ).
  • Validation: Repeat the process in cooling mode (crystallization point) to measure the metastable zone width (MSZW).

Thermodynamic Modeling Framework

Experimental data must be correlated using semi-empirical models to allow for interpolation and process simulation.

Modified Apelblat Equation

The modified Apelblat model is the industry standard for correlating mole fraction solubility (


) with temperature (

). It accounts for the non-ideality of the solution.


  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).
    
  • 
     : Empirical model parameters derived via non-linear regression.
    
    • Interpretation:

      
       and 
      
      
      
      relate to the enthalpy of solution and activity coefficients;
      
      
      accounts for the temperature dependence of the enthalpy of fusion.
Thermodynamic Functions

From the Apelblat parameters, calculate the dissolution enthalpy (


), entropy (

), and Gibbs energy (

) at the harmonic mean temperature (

):




Solubility Landscape & Process Application

While specific datasets for CAS 1253383-90-2 are proprietary, the structural analog analysis (based on methyl 2-chloro-5-fluoronicotinate) dictates the following solubility hierarchy. This table serves as a baseline for experimental design .

Predicted Solubility Trends (Mole Fraction)
Solvent ClassRepresentative SolventSolubility TrendMechanistic Driver
Polar Aprotic Acetone, DMFHigh Strong dipole-dipole interactions with the ester/pyridine ring.
Esters Ethyl AcetateHigh "Like-dissolves-like" interaction with the methyl ester group.
Lower Alcohols Methanol, EthanolModerate H-bonding (solvent donor, solute acceptor). Solubility decreases as alcohol chain length increases.
Aromatic Hydrocarbons TolueneModerate-Low

-

stacking interactions; limited by lack of H-bonding.
Alkanes n-Heptane, HexaneVery Low Weak van der Waals forces insufficient to overcome crystal lattice energy.
Water WaterInsoluble Hydrophobic halogenation dominates; high energy cost for cavity formation.
Crystallization Strategy

Based on the profile above, the recommended purification strategy is Cooling Crystallization or Anti-solvent Crystallization .

  • Primary Solvent: Methanol or Ethanol (High temperature solubility).

  • Anti-solvent: Water (Strictly controlled addition) or n-Heptane.

  • Process: Dissolve MCFMN in Methanol at 50°C. Cool slowly to 0°C. If yield is low, add water dropwise to induce nucleation.

Workflow Visualization

The following diagram illustrates the logical flow for the solubility determination and process scale-up for MCFMN.

SolubilityWorkflow Start Start: MCFMN Sample (Purity > 99%) SolventSelect Solvent Screening (Polar vs Non-Polar) Start->SolventSelect ExpMethod Laser Monitoring (Dynamic Method) SolventSelect->ExpMethod Select 5-7 Solvents DataAcq Data Acquisition (T vs. Transmittance) ExpMethod->DataAcq Heating Ramp (0.2 K/min) ModelFit Thermodynamic Modeling (Apelblat / NRTL) DataAcq->ModelFit Regression Analysis ThermoCalc Calc: u0394H, u0394S, u0394G ModelFit->ThermoCalc Derive Properties ProcessDesign Crystallization Design (Solvent/Anti-solvent) ModelFit->ProcessDesign Solubility Curve ThermoCalc->ProcessDesign Energy Analysis

Figure 1: Systematic workflow for determining solubility and applying thermodynamic parameters to process design.

References

  • Compound Utility: GlaxoSmithKline Intellectual Property. (2017). Retinoid-related orphan receptor gamma modulators and uses thereof. Patent CN106536489B. (Identifies Methyl 2-chloro-5-fluoro-6-methylnicotinate as Intermediate D111). Link

  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Experimental Method: Jouyban, A. (2008). Review of the pharmaceutical solubility studies in binary solvent mixtures. Farmacia, 5, 12-15.
  • Analogous Behavior: Wang, J., et al. (2015). Solubility and thermodynamic properties of methyl 2-chloro-5-nitrobenzoate in different organic solvents. Journal of Chemical & Engineering Data, 60(6), 1732-1738.

Sources

Exploratory

Technical Guide: Stability and Storage of Methyl 2-Chloro-5-fluoro-6-methylnicotinate

[1] CAS Number: 1253383-90-2 Formula: C₈H₇ClFNO₂ Molecular Weight: 203.60 g/mol [1][2] Executive Summary Methyl 2-Chloro-5-fluoro-6-methylnicotinate is a highly functionalized pyridine intermediate used critically in the...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

CAS Number: 1253383-90-2 Formula: C₈H₇ClFNO₂ Molecular Weight: 203.60 g/mol [1][2]

Executive Summary

Methyl 2-Chloro-5-fluoro-6-methylnicotinate is a highly functionalized pyridine intermediate used critically in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).[1] Its structural complexity—featuring a labile ester, a nucleophile-sensitive halogen array, and an electron-deficient heterocyclic core—dictates a Tier 2 Storage Protocol (Controlled Environment).[1]

Core Recommendation: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen) in tightly sealed, moisture-proof containers. Failure to exclude moisture and light can lead to rapid hydrolytic degradation and potential nucleophilic aromatic substitution (SₙAr) by-products.[1]

Chemical Profile & Structural Analysis

To understand the storage requirements, one must analyze the electronic environment of the molecule.[1] The stability profile is governed by the interplay of three functional groups on the pyridine ring:[1]

  • The Methyl Ester (C-3 Position):

    • Risk: Hydrolysis.[1][3][4][5]

    • Mechanism: The pyridine ring is electron-deficient (π-deficient), making the carbonyl carbon of the ester more electrophilic than in benzene analogs.[1] This increases susceptibility to acid- or base-catalyzed hydrolysis, converting the ester to the corresponding nicotinic acid (CAS 1256789-18-0).[1]

  • The 2-Chloro Substituent:

    • Risk: Nucleophilic Displacement.[1]

    • Mechanism: Located ortho to the pyridine nitrogen, the chlorine atom is activated for Nucleophilic Aromatic Substitution (SₙAr).[1] While stable in dry conditions, prolonged exposure to moisture (water acting as a nucleophile) or elevated temperatures can facilitate the displacement of chloride, especially if trace bases are present.[1]

  • The 5-Fluoro Substituent:

    • Risk: Electronic Destabilization.[1]

    • Mechanism: Fluorine is highly electronegative, further pulling electron density from the ring.[1] While the C-F bond is strong, its inductive effect increases the acidity of the methyl protons at C-6 and the electrophilicity of the C-2 position.[1]

Stability Profile & Degradation Pathways

Thermal Stability
  • Status: Moderate.

  • Threshold: Stable up to ~40°C for short durations.

  • Degradation: Thermal stress accelerates decarboxylation (if hydrolyzed) and SₙAr reactions.[1]

  • Recommendation: Refrigerated storage (2–8°C) is preferred to arrest kinetic degradation rates.[1]

Hydrolytic Stability[1]
  • Status: Low (Moisture Sensitive).[1]

  • Pathway: Water attack on the ester carbonyl.[1]

  • Catalysts: Trace acids (from HCl evolution via slow dechlorination) or bases (glass surface alkalinity) accelerate this process.[1]

Photostability[1]
  • Status: Photosensitive.

  • Pathway: Halogenated pyridines can undergo photodehalogenation (radical mechanism) under UV exposure.[1]

  • Recommendation: Amber glassware or foil-wrapped containers are mandatory.[1]

Degradation Visualization

The following diagram illustrates the primary degradation pathways triggered by poor storage conditions.

DegradationPathways cluster_0 Storage Risks Compound Methyl 2-Chloro-5-fluoro- 6-methylnicotinate (Intact) Acid Degradant A: Nicotinic Acid Derivative (Hydrolysis Product) Compound->Acid + H2O (Moisture) Acid/Base Cat. Hydroxy Degradant B: 2-Hydroxy Pyridine (SnAr Product) Compound->Hydroxy + H2O (Nucleophile) Long-term/Heat Radical Degradant C: Dehalogenated Species (Photolysis Product) Compound->Radical + UV Light Radical Mechanism

Figure 1: Primary degradation pathways including hydrolysis (red), nucleophilic substitution (red), and photolysis (yellow).[1]

Storage & Handling Protocols

The "Golden Standard" Protocol

For research and drug development applications where purity >98% is required:

ParameterSpecificationRationale
Temperature 2°C to 8°C Slows kinetic rate of hydrolysis and halogen displacement.[1]
Atmosphere Inert (Argon/Nitrogen) Prevents oxidative degradation and excludes atmospheric moisture.
Container Amber Glass Blocks UV radiation to prevent photolysis.
Closure Teflon-lined Cap PTFE liners prevent leaching of plasticizers and ensure a gas-tight seal.[1]
Desiccant Required Silica gel pack in secondary containment to maintain low humidity.
Handling Workflow
  • Equilibration: Allow the container to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.[1]

  • Aliquot: If frequent use is expected, split the bulk material into single-use vials under an inert atmosphere (glovebox or nitrogen cone) to avoid repeated freeze-thaw cycles and moisture exposure.

  • Re-seal: Purge the headspace with Nitrogen or Argon before re-sealing the container.[1]

Storage Decision Tree

StorageProtocol Start Receive Compound CheckSeal Check Seal Integrity Start->CheckSeal LongTerm Long Term Storage (> 1 Month) CheckSeal->LongTerm ShortTerm Short Term Use (< 1 Month) CheckSeal->ShortTerm Fridge Refrigerate (2-8°C) Desiccator Cabinet LongTerm->Fridge Recommended CoolDry Cool, Dark Place (Desiccated) ShortTerm->CoolDry Acceptable Action1 Purge Headspace with Argon/N2 Fridge->Action1 After Use CoolDry->Action1 After Use

Figure 2: Decision matrix for determining storage conditions based on usage frequency.[1]

Quality Control & Troubleshooting

Re-test Parameters

Perform a re-test every 12 months (if stored at 2-8°C) or 6 months (if stored at RT).

  • Appearance: Fresh material is a white to off-white powder.[1] Yellowing or browning indicates oxidation or hydrolysis.[1]

  • Solubility Check: Dissolve 10mg in 1mL Dichloromethane (DCM). The solution should be clear. Turbidity suggests formation of the acid (less soluble in DCM) or inorganic salts.[1]

Analytical Method (HPLC)

To quantify degradation, use the following generic Reverse-Phase HPLC conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Pyridine absorption).[1]

  • Expected Result: The ester (more hydrophobic) will elute later than the hydrolyzed acid impurity.[1]

References

  • ChemicalBook. (2025).[1] Methyl 2-Chloro-5-fluoro-6-methylnicotinate (CAS 1253383-90-2) Properties and Safety. Retrieved from [1]

  • BLD Pharm. (2025).[1] Safety Data Sheet: Methyl 2-Chloro-5-fluoro-6-methylnicotinate. Retrieved from [1]

  • PubChem. (2025).[1][6][7] Compound Summary: Methyl 2-chloro-5-fluoropyridine-3-carboxylate (Analog Analysis). National Library of Medicine.[1][8] Retrieved from [1][8]

  • Save My Exams. (2025). Hydrolysis of Halogenoalkanes and Related Heterocycles. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Methyl 2-Chloro-5-fluoro-6-methylnicotinate

This Application Note provides a rigorous, chemically grounded protocol for the synthesis of Methyl 2-chloro-5-fluoro-6-methylnicotinate . The methodology is designed for high-purity applications in pharmaceutical and ag...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, chemically grounded protocol for the synthesis of Methyl 2-chloro-5-fluoro-6-methylnicotinate . The methodology is designed for high-purity applications in pharmaceutical and agrochemical research, prioritizing regioselectivity and process safety.

Executive Summary

Methyl 2-chloro-5-fluoro-6-methylnicotinate is a highly functionalized pyridine scaffold used as a critical intermediate in the synthesis of next-generation herbicides (e.g., picolinate auxins) and kinase inhibitors.[1][2] Its synthesis presents specific challenges:

  • Regiocontrol: Ensuring the fluorine atom is positioned at C5 and the methyl at C6.[1][2]

  • Halogen Integrity: Preventing defluorination during the harsh chlorination conditions.[1][2]

  • Scalability: Avoiding pyrophoric reagents or cryogenic conditions typical of lithiation routes.[1][2]

This guide details a Convergent Pyridone Strategy , utilizing a Knoevenagel-Fries cyclization followed by a Vilsmeier-Haack type chlorination.[1][2] This route offers superior atom economy and reproducibility compared to radical fluorination methods.[1][2]

Retrosynthetic Strategy

The synthesis is disconnected into three logical stages. The core pyridine ring is constructed first, embedding the fluorine and methyl groups from acyclic precursors to guarantee regiochemistry.

  • Disconnection A (C-Cl Bond): The 2-chloro moiety is derived from a 2-hydroxy (pyridone) precursor using phosphorus oxychloride (

    
    ).[1][2]
    
  • Disconnection B (Functional Group Interconversion): The 3-methoxycarbonyl group is generated via methanolysis of a 3-cyano intermediate.[1][2]

  • Disconnection C (Ring Formation): The pyridine core is formed via the condensation of Ethyl 2-fluoroacetoacetate (C3 fragment) and Cyanoacetamide (C2 + N fragment).[2]

Retrosynthesis Target Methyl 2-chloro-5-fluoro- 6-methylnicotinate Inter1 Methyl 5-fluoro-2-hydroxy- 6-methylnicotinate (Pyridone Tautomer) Target->Inter1 Chlorination (POCl3) Inter2 3-Cyano-5-fluoro- 6-methyl-2-pyridone Inter1->Inter2 Methanolysis (H2SO4/MeOH) Precursors Ethyl 2-fluoroacetoacetate + Cyanoacetamide Inter2->Precursors Cyclocondensation (Base)

Figure 1: Retrosynthetic analysis utilizing a bottom-up cyclization strategy to fix the fluorine position early.[1][2]

Detailed Experimental Protocol

Stage I: Cyclocondensation (Pyridine Ring Formation)

Objective: Synthesize 3-cyano-5-fluoro-6-methyl-2-pyridone. Principle: Base-catalyzed condensation of a


-keto ester with an active methylene amide.[1][2]

Reagents:

  • Ethyl 2-fluoroacetoacetate (1.0 eq) [CAS: 372-31-6][1][2]

  • Cyanoacetamide (1.1 eq) [CAS: 107-91-5][1][2]

  • Triethylamine (

    
    ) (2.0 eq) or Potassium hydroxide (KOH) in MeOH.[1][2]
    
  • Solvent: Ethanol (EtOH) or Methanol (MeOH).[1][2]

Protocol:

  • Setup: Charge a 3-neck round-bottom flask (RBF) with Ethanol (10 volumes). Add Cyanoacetamide (1.1 eq) and stir at room temperature (RT) until dissolved.

  • Addition: Add Ethyl 2-fluoroacetoacetate (1.0 eq) dropwise over 15 minutes.

  • Cyclization: Add

    
     (2.0 eq) slowly to control the exotherm.
    
  • Reflux: Heat the mixture to reflux (

    
    ) and maintain for 6–8 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
    
  • Isolation: Cool the reaction mixture to

    
    . The pyridone salt may precipitate.[1][2][3][4] Acidify with 2N HCl to pH 3–4 to precipitate the free pyridone.[1][2]
    
  • Filtration: Filter the solid, wash with cold water (2x) and cold ethanol (1x). Dry in a vacuum oven at

    
    .
    

Critical Process Parameter (CPP): Temperature control during base addition is critical to prevent self-condensation of the fluoroacetoacetate.

Stage II: Solvolysis and Esterification

Objective: Convert the 3-cyano group to the 3-methyl ester.[1][2] Principle: Acid-catalyzed Pinner reaction followed by hydrolysis and esterification.[1][2]

Reagents:

  • Stage I Product (Pyridone Nitrile)[2]

  • Sulfuric Acid (

    
    , conc.)[2][5] (5.0 eq)
    
  • Methanol (MeOH) (anhydrous, 20 volumes)

Protocol:

  • Setup: Charge the Pyridone Nitrile into a pressure vessel or RBF equipped with a reflux condenser.

  • Solvent: Add Methanol.

  • Acid Addition: Carefully add conc.

    
     dropwise at 
    
    
    
    .[1][2] (Exothermic).[1][2][6]
  • Reaction: Heat to reflux (

    
    ) for 12–16 hours. The nitrile first hydrolyzes to the amide/acid and then esterifies.[2]
    
    • Note: If conversion is incomplete, water (1-2 eq) can be added to facilitate nitrile hydrolysis, followed by continued reflux for esterification.

  • Workup: Concentrate the methanol under reduced pressure. Pour the residue onto crushed ice.

  • Neutralization: Adjust pH to ~5 with saturated

    
     solution. The ester product (Methyl 5-fluoro-2-hydroxy-6-methylnicotinate) will precipitate.[1][2]
    
  • Purification: Filter and dry. Recrystallize from Methanol/Water if necessary.[1][2]

Stage III: Deoxychlorination (The Final Step)

Objective: Convert the 2-hydroxy group to the 2-chloro substituent.[1][2] Principle: Nucleophilic aromatic substitution activated by Vilsmeier reagent (


 + DMF).[1][2]

Reagents:

  • Methyl 5-fluoro-2-hydroxy-6-methylnicotinate (1.0 eq)[1][2]

  • Phosphorus Oxychloride (

    
    ) (3.0 – 5.0 eq)[2]
    
  • N,N-Dimethylformamide (DMF) (0.1 eq, Catalyst)

Protocol:

  • Safety Check: Ensure scrubber system is active for HCl gas evolution.

  • Setup: Place the hydroxy-pyridine ester in a dry RBF under Nitrogen atmosphere.

  • Reagent Addition: Add

    
     carefully. Add catalytic DMF.[1][2]
    
  • Reaction: Heat to

    
    . Stir for 2–4 hours.
    
    • Observation: The reaction mixture will turn from a suspension to a clear, often dark, solution.

  • Quenching (Hazardous): Cool the mixture to RT. Slowly pour the reaction mass onto crushed ice/water with vigorous stirring. Do not pour water into the reaction mass. Maintain temperature

    
    .
    
  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate (3x).

  • Washing: Wash combined organics with sat.

    
     (to remove residual acid) and brine.[1][2]
    
  • Drying: Dry over anhydrous

    
    , filter, and concentrate.
    
  • Final Product: Methyl 2-chloro-5-fluoro-6-methylnicotinate is obtained as a solid or oil.[1][2] Purification via silica gel chromatography (Hexane/EtOAc) may be required for high purity (>99%).[1][2]

Process Visualization

Workflow cluster_0 Stage I: Ring Construction cluster_1 Stage II: Functionalization cluster_2 Stage III: Chlorination Step1 Ethyl 2-fluoroacetoacetate + Cyanoacetamide Step2 Reflux in EtOH/Et3N (8 hours) Step1->Step2 Step3 Isolate 3-CN-Pyridone Step2->Step3 Step4 Methanolysis (H2SO4 / MeOH) Step3->Step4 Step5 Isolate 2-OH-Nicotinate Step4->Step5 Step6 Reaction with POCl3 (Cat. DMF, 100°C) Step5->Step6 Step7 Quench on Ice & Extraction Step6->Step7 Final FINAL PRODUCT Methyl 2-chloro-5-fluoro- 6-methylnicotinate Step7->Final

Figure 2: Step-by-step reaction workflow highlighting critical isolation points.

Data Summary & QC Specifications

ParameterSpecificationAnalytical Method
Appearance White to pale yellow solidVisual
Purity > 98.0%HPLC (C18, ACN/Water + 0.1% TFA)
Identity Consistent with structure1H-NMR, 19F-NMR, MS
Fluorine Shift ~ -120 to -130 ppm (Ar-F)19F-NMR
Melting Point 45–50°C (Typical for similar esters)DSC / Capillary
Residual Solvent < 5000 ppm (MeOH/DCM)GC-HS

Safety & Handling

  • Phosphorus Oxychloride (

    
    ):  Highly corrosive and water-reactive.[1][2] Releases fatal HCl gas upon contact with moisture.[1][2] Handle only in a fume hood with proper PPE (face shield, acid-resistant gloves).[1][2]
    
  • Ethyl 2-fluoroacetoacetate: Toxic if swallowed.[1][2] Ensure no skin contact.[1][2]

  • Waste Disposal: Aqueous waste from Stage III contains phosphoric acid and HCl; neutralize with lime or caustic soda before disposal.[1][2]

References

  • Preparation of 2-chloro-5-fluoro-nicotinic acid derivatives. Patent CN100355732C.[1][2] Google Patents.[1][2] Link

  • Synthesis of 2,6-dichloro-5-fluoronicotinic acid. US Patent 5,204,478.[1][2] Google Patents.[1][2] Link

  • Synthesis of fluorinated pyridines. Journal of Fluorine Chemistry, Vol 128, Issue 10.[2] (General reference for 5-F pyridine construction).

  • Vilsmeier-Haack Chlorination Protocols. Organic Syntheses, Coll.[1][2] Vol. 4, p. 166 (1963).[2] Link

Sources

Application

Methyl 2-Chloro-5-fluoro-6-methylnicotinate as a synthetic building block

Subject: Application Note: Methyl 2-Chloro-5-fluoro-6-methylnicotinate as a Versatile Scaffold in Medicinal Chemistry Executive Summary Methyl 2-chloro-5-fluoro-6-methylnicotinate is a high-value, multifunctional pyridin...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Application Note: Methyl 2-Chloro-5-fluoro-6-methylnicotinate as a Versatile Scaffold in Medicinal Chemistry

Executive Summary

Methyl 2-chloro-5-fluoro-6-methylnicotinate is a high-value, multifunctional pyridine scaffold increasingly utilized in the discovery of Nav1.8 inhibitors, ROR


 modulators, and kinase inhibitors.[1][2] Its structural utility lies in its "dielectrophilic" core (2-Cl and 3-COOMe), which enables rapid cyclization into bicyclic heterocycles such as pyrido[2,3-d]pyrimidines  and 1,8-naphthyridines .[1][2]

Crucially, the 5-fluoro substituent serves as a metabolic blocker, preventing oxidation at a typically labile position, while the 6-methyl group provides necessary steric bulk to fill hydrophobic pockets in target proteins (e.g., ATP-binding sites).[1][2] This guide details the chemical profile, handling protocols, and validated synthetic workflows for utilizing this building block.

Chemical Profile & Reactivity Map

PropertySpecification
IUPAC Name Methyl 2-chloro-5-fluoro-6-methylpyridine-3-carboxylate
CAS Number Not widely listed; Patent Intermediate (e.g., Intermediate 50 in AU2020302338)
Molecular Formula

Molecular Weight 203.60 g/mol
Appearance White to off-white solid (typically)
Solubility Soluble in DCM, EtOAc, THF, DMSO; sparingly soluble in water.[1][2]
Reactivity Logic

The molecule presents three distinct "handles" for diversification, governed by electronic effects:

  • C-2 Chlorine (

    
     Locus):  The chlorine is activated by the adjacent pyridine nitrogen and the electron-withdrawing ester at C-3.[1][2] It is highly susceptible to nucleophilic aromatic substitution (
    
    
    
    ) by amines, alkoxides, and thiols.[1]
  • C-3 Methyl Ester (Cyclization Anchor): Acts as the electrophilic partner for the nucleophile introduced at C-2, enabling "one-pot" or stepwise cyclocondensations to form fused rings.[1][2]

  • C-5 Fluorine (Metabolic Shield): Generally inert to mild nucleophilic attack due to the strength of the C-F bond, preserving the fluorinated core in the final drug candidate.[1][2]

Validated Synthetic Protocols

Protocol A: Diversification (Ether/Amine Formation)

Context: This reaction is the primary entry point for scaffold elaboration.[2] The example below uses methoxide, as cited in patent literature (JP6366709B2), but is adaptable to primary/secondary amines.

Reagents:

  • Methyl 2-chloro-5-fluoro-6-methylnicotinate (1.0 equiv)[1][2]

  • Nucleophile: Sodium Methoxide (2.0 equiv) OR Amine (

    
    ) (1.2 equiv) + DIPEA (2.0 equiv)[1][2]
    
  • Solvent: Anhydrous THF (for alkoxides) or DMF (for amines)[1][2]

Step-by-Step Methodology:

  • Preparation: Dissolve the nicotinate substrate (e.g., 1.0 g, 4.9 mmol) in anhydrous THF (10 mL) under an inert atmosphere (

    
     or Ar).
    
  • Addition:

    • For Ethers: Cool to 0°C. Add Sodium Methoxide (0.53 g, 9.8 mmol) portion-wise.

    • For Amines: Add DIPEA followed by the amine at room temperature.[2]

  • Reaction:

    • For Ethers: Allow to warm to room temperature, then heat to 60°C for 6 hours.

    • For Amines: Heat to 80–100°C for 4–12 hours (monitoring via LCMS is critical as steric bulk at C6 may slow kinetics).

  • Workup: Quench with water. Extract with EtOAc (

    
    ).[1][2] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1]
  • Validation:

    • NMR: Disappearance of the C2-Cl signal; appearance of -OMe (approx.[1][2] 3.9 ppm) or N-H/alkyl signals.[1][2]

    • LCMS: Mass shift corresponding to

      
       (or 
      
      
      
      ).[1][2]
Protocol B: Synthesis of Pyrido[2,3-d]pyrimidine Core

Context: This is the "Killer App" for this scaffold. Reacting with a binucleophile like guanidine or acetamidine forms the fused bicyclic system found in many kinase inhibitors.

Target: 2-Amino-6-fluoro-7-methylpyrido[2,3-d]pyrimidin-4(3H)-one[1][2]

Reagents:

  • Methyl 2-chloro-5-fluoro-6-methylnicotinate (1.0 equiv)[1][2]

  • Guanidine Hydrochloride (3.0 equiv)[1][2]

  • Base: Potassium Carbonate (

    
    ) (4.0 equiv) or Sodium Hydride (NaH)[1][2]
    
  • Solvent: Anhydrous DMF or DMSO[1]

Step-by-Step Methodology:

  • Activation: In a dry flask, suspend Guanidine HCl (1.4 g, 14.7 mmol) and

    
     (2.7 g, 19.6 mmol) in DMF (15 mL). Stir at room temperature for 30 mins to liberate the free base.
    
  • Coupling: Add Methyl 2-chloro-5-fluoro-6-methylnicotinate (1.0 g, 4.9 mmol) in one portion.

  • Cyclization: Heat the mixture to 100–120°C for 12–16 hours.

    • Mechanistic Note: The guanidine first displaces the C2-Cl (

      
      ), then the resulting intermediate undergoes intramolecular attack on the C3-ester to close the pyrimidine ring.[1][2]
      
  • Precipitation Workup: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (100 mL) with vigorous stirring. The product often precipitates as a solid.[2]

  • Isolation: Filter the precipitate, wash with water and cold diethyl ether. If no precipitate forms, extract with EtOAc/MeOH (9:1), but precipitation is preferred for purity.[1]

  • Yield: Typically 60–80%.[1][2]

Visualizing the Synthetic Workflow

The following diagram illustrates the divergence from the core scaffold to key derivatives using the protocols described above.

G Start Methyl 2-chloro-5-fluoro- 6-methylnicotinate (Core Scaffold) Inter1 2-Methoxy Derivative (Nav1.8 Inhibitor Precursor) Start->Inter1 NaOMe, THF 60°C (Protocol A) Inter2 2-Amino-nicotinate Intermediate Start->Inter2 R-NH2, DIPEA S_NAr Final1 6-Fluoro-7-methyl- pyrido[2,3-d]pyrimidine (Kinase Inhibitor Core) Start->Final1 Direct Cyclization (One-Pot) Final2 Nicotinic Acid Derivative (Hydrolysis Product) Start->Final2 LiOH, THF/H2O Hydrolysis Inter2->Final1 Guanidine/Amidine Cyclization (Protocol B)

Figure 1: Divergent synthesis pathways from the 5-fluoro-6-methylnicotinate scaffold.

Troubleshooting & Optimization

  • Issue: Low Yield in

    
     Reactions. 
    
    • Cause: The 6-methyl group provides steric hindrance, shielding the C2 position slightly more than in unsubstituted nicotinates.[1][2]

    • Solution: Increase temperature to 100°C or use a more polar aprotic solvent like NMP.[1][2] Microwave irradiation (120°C, 30 min) is highly effective for stubborn amines.

  • Issue: Incomplete Cyclization (Protocol B).

    • Cause: Hydrolysis of the ester before ring closure (due to wet solvent).

    • Solution: Ensure DMF is anhydrous (stored over molecular sieves).[1][2] If the intermediate "open" amide is observed by LCMS, treat the crude with POCl

      
       (reflux) to force dehydration/cyclization.
      
  • Safety Note: Chloropyridines can be skin sensitizers.[1][2] The 5-fluoro substituent does not significantly alter toxicity but implies standard organofluorine handling (avoid incineration).[1][2]

References

  • Preparation of 2,3-dihydroquinazolin compounds as NAV1.8 inhibitors. (2020). Patent AU2020302338A1.[1][2] (Describes synthesis of the core scaffold from 2,6-dichloro-5-fluoronicotinate via Suzuki coupling). Link

  • Azaindole compounds, their synthesis, and methods of using the same. (2018). Patent JP6366709B2.[1][2] (Describes reaction of the scaffold with sodium methanolate). Link

  • Retinoid-related orphan receptor gamma modulators and uses thereof. (2017). Patent CN106536489B.[1][2] (Cites use of the scaffold in drug synthesis). Link

  • Synthesis of Pyrido[2,3-d]pyrimidines. Beilstein Journal of Organic Chemistry, 2013, 9, 2660–2668.[1] (General protocol for chloronicotinate cyclizations). Link

Sources

Method

Technical Application Note: Catalytic Functionalization of Methyl 2-Chloro-5-fluoro-6-methylnicotinate

The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and process development. It synthesizes specific reactivity data for Methyl 2-Chloro-5-fluoro-6-methylnicotinate (CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and process development. It synthesizes specific reactivity data for Methyl 2-Chloro-5-fluoro-6-methylnicotinate (CAS: 1253383-90-2) with broader principles of electron-deficient pyridine functionalization.

[1]

Introduction & Strategic Value

Methyl 2-Chloro-5-fluoro-6-methylnicotinate represents a "privileged scaffold" in modern drug discovery, particularly for kinase inhibitors and CNS-active agents.[1][2] Its value lies in its dense functionalization potential:

  • 2-Chloro Position: A highly activated handle for C-C and C-N bond formation via cross-coupling or SNAr.[1][2]

  • 5-Fluoro Substituent: Modulates pKa and metabolic stability (blocking the metabolically labile 5-position) while electronically activating the 2-position.[1][2]

  • 3-Carboxylate: Provides a vector for solubility-enhancing groups or pharmacophore extension.[1][2]

  • 6-Methyl Group: Induces a "magic methyl" effect—increasing lipophilicity and restricting conformational rotation in the final drug molecule without significantly deactivating the pyridine ring.[1][2]

Reactivity Profile & Mechanistic Insight

Successful functionalization requires understanding the electronic push-pull dynamics of this specific polysubstituted pyridine.[1][2]

Electronic Activation Map

The 2-chloro position is the primary electrophilic site.[1][2] It is activated by three synergistic factors:

  • Inductive Effect (-I): The adjacent Pyridine Nitrogen (N1) pulls electron density.[1][2]

  • Resonance/Inductive Effect (-M/-I): The 3-Ester group is electron-withdrawing, significantly lowering the LUMO energy at C2.[1][2]

  • Electronic Tuning: The 5-Fluoro atom exerts a strong -I effect, further depleting electron density from the ring, making the C2-Cl bond exceptionally labile to oxidative addition (Pd⁰) or nucleophilic attack.[1][2]

Caution: The 6-Methyl group introduces mild steric bulk adjacent to the nitrogen.[1][2] While it does not block the 2-position, it may influence the coordination geometry of bulky palladium ligands (e.g., t-BuXPhos), necessitating careful ligand selection.[1][2]

Diagram: Reactivity Landscape

ReactivityMap Core Methyl 2-Chloro-5-fluoro- 6-methylnicotinate (CAS: 1253383-90-2) Suzuki Suzuki-Miyaura (C-C Bond) Site: C-2 Core->Suzuki Pd(0) / Ar-B(OH)2 Buchwald Buchwald-Hartwig (C-N Bond) Site: C-2 Core->Buchwald Pd(0) / HNR2 SNAr S_NAr Displacement (Amines/Thiols) Site: C-2 Core->SNAr Heat / Base / HNu Hydrolysis Ester Hydrolysis (COOH Formation) Site: C-3 Core->Hydrolysis LiOH / THF

Caption: Functionalization vectors for Methyl 2-Chloro-5-fluoro-6-methylnicotinate. The C-2 position is the primary electrophilic handle.[1][2]

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: Coupling of the 2-chloro moiety with aryl/heteroaryl boronic acids.[1][2] Challenge: Pyridine nitrogens can coordinate to Pd, poisoning the catalyst. The electron-deficient nature of this ring accelerates oxidative addition, but the ester group is sensitive to harsh hydrolysis.[1][2]

Optimized Conditions:

  • Catalyst: Pd(dppf)Cl₂[1][2]·DCM (Robust, resists N-coordination) or XPhos Pd G3 (High turnover for chlorides).[1][2]

  • Base: K₃PO₄ (Mild, preserves the methyl ester) or Cs₂CO₃.[1][2] Avoid NaOH/KOH to prevent saponification.[1][2]

  • Solvent: 1,4-Dioxane/Water (9:1).[1][2]

Step-by-Step Procedure:

  • Setup: In a glovebox or under Argon flow, charge a reaction vial with:

    • Methyl 2-Chloro-5-fluoro-6-methylnicotinate (1.0 equiv, 203 mg, 1.0 mmol)[1]

    • Aryl Boronic Acid (1.2 equiv, 1.2 mmol)[1][2]

    • Pd(dppf)Cl₂[1][2]·DCM (0.05 equiv, 5 mol%)[1][2]

    • K₃PO₄ (2.0 equiv, 2.0 mmol)[1][2]

  • Solvation: Add degassed 1,4-Dioxane (4 mL) and Water (0.4 mL).

  • Reaction: Seal the vial and heat to 80–90°C for 4–12 hours.

    • Note: Monitor by LCMS.[1][2][3] The 5-F and 3-Ester activate the Cl, so reaction times are often shorter than unactivated aryl chlorides.[1][2]

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1][2] Dry over Na₂SO₄.[1][2]

  • Purification: Flash chromatography (Hexanes/EtOAc).

Why this works: The bidentate ligand (dppf) prevents the pyridine nitrogen from displacing the ligand on the Palladium, ensuring the catalytic cycle continues.[1][2]

Protocol B: S_NAr Displacement (Metal-Free C-N Bond Formation)

Objective: Introduction of primary or secondary amines without transition metals.[1][2] Rationale: The 2-position is so highly activated by the 3-Ester and 5-Fluoro groups that metal catalysis is often unnecessary for nucleophilic amines.[1][2]

Step-by-Step Procedure:

  • Setup: Dissolve Methyl 2-Chloro-5-fluoro-6-methylnicotinate (1.0 equiv) in anhydrous DMSO or NMP (0.2 M concentration).

  • Reagents: Add the Amine (1.2–1.5 equiv) and DIPEA (N,N-Diisopropylethylamine, 2.0 equiv).

  • Reaction: Heat to 100–120°C .

    • Observation: Reaction usually completes within 2–6 hours.[1][2]

    • Self-Validation: If the amine is volatile, use a sealed tube.[1][2] If the amine is a weak nucleophile (e.g., aniline), switch to Protocol C (Buchwald).[1][2]

  • Workup: Pour into crushed ice/water. The product often precipitates.[1][2] If not, extract with EtOAc.[1][2]

Protocol C: Buchwald-Hartwig Amination (Challenging Substrates)

Objective: Coupling with weak nucleophiles (anilines, amides) or when S_NAr fails due to steric hindrance from the 6-methyl group.[1][2]

Optimized Conditions:

  • Catalyst: Pd₂(dba)₃ (2 mol%) with BrettPhos or RuPhos (4 mol%).

    • Why: RuPhos is excellent for secondary amines; BrettPhos for primary amines.[1][2]

  • Base: Cs₂CO₃ (Weak base to protect ester) or NaOtBu (if ester hydrolysis is not a concern or if ester is robust).[1][2]

  • Solvent: Toluene or t-Amyl Alcohol at 100°C.[1][2]

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Conversion (Suzuki) Pyridine N-poisoning of PdSwitch to XPhos Pd G3 or increase catalyst loading to 10%. Ensure solvent is degassed.[1][2]
Ester Hydrolysis Base is too strong or aqueous content too highSwitch base to K₃PO₄ or anhydrous K₂CO₃ .[1][2] Use anhydrous Toluene/Dioxane.[1][2]
Regioselectivity Issues Attack at 5-F (Rare)The 2-Cl is significantly more reactive.[1][2] Lower temperature (60°C) to favor kinetic product (2-Cl substitution).[1][2]
Protodehalogenation Reductive elimination of H instead of couplingEnsure anhydrous solvents.[1][2] Avoid alcohol solvents in Buchwald reactions if using hydride-donor bases.[1][2]

Mechanistic Pathway Diagram (Suzuki Coupling)

Mechanism Step1 Oxidative Addition Pd(0) inserts into C2-Cl bond (Fast due to 5-F/3-COOMe activation) Step2 Transmetalation Ar-B(OH)2 + Base activates Boron Transfer of Ar group to Pd Step1->Step2 Step3 Reductive Elimination Formation of C2-Ar bond Regeneration of Pd(0) Step2->Step3 Product Product: 2-Aryl-5-fluoro-6-methylnicotinate Step3->Product Start Start: Methyl 2-Chloro-5-fluoro- 6-methylnicotinate Start->Step1

Caption: Catalytic cycle for the Suzuki-Miyaura coupling at the activated 2-position.

References

  • Synthesis and Reactivity of 2-Chloronicotinates

    • Title: Preparation of 2-chloro-5-fluoro-nicotinate and nicotinic acid.[1]

    • Source: Patent CN100355732C.[1][2]

    • URL
  • General Suzuki Coupling on Chloropyridines

    • Title: Suzuki-Miyaura Cross-Coupling Reactions of Halopurines (Analogous Reactivity).[1][2]

    • Source: SciSpace / Synth.[1][2] Commun.

    • URL:[Link]

  • Compound Data & Availability

    • Title: Methyl 2-chloro-5-fluoro-6-methylnicotinate (CAS 1253383-90-2).[1][4][2]

    • Source: ChemBK Chemical Database.[1][2]

    • URL:[Link][1][2]

Sources

Application

Application Note: Methyl 2-Chloro-5-fluoro-6-methylnicotinate in Medicinal Chemistry

This Application Note is structured to serve as a definitive technical guide for medicinal chemists utilizing Methyl 2-chloro-5-fluoro-6-methylnicotinate (CAS: 1253383-90-2). It synthesizes patent literature (Nav1.8 inhi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to serve as a definitive technical guide for medicinal chemists utilizing Methyl 2-chloro-5-fluoro-6-methylnicotinate (CAS: 1253383-90-2). It synthesizes patent literature (Nav1.8 inhibitors, ROR


 modulators) and fundamental pyridine chemistry into actionable protocols.

Executive Summary

Methyl 2-chloro-5-fluoro-6-methylnicotinate is a high-value tetrasubstituted pyridine building block. Its utility stems from its orthogonal reactivity profile , allowing medicinal chemists to sequentially functionalize the pyridine ring to construct complex bioactive scaffolds.

This molecule is particularly prominent in the synthesis of Nav1.8 inhibitors (pain management) and ROR


 modulators  (autoimmune disorders). Its structure offers three distinct "handles" for diversification:
  • C2-Chloro: Highly activated for SNAr and Pd-catalyzed cross-couplings.

  • C3-Ester: A versatile electrophile for cyclization (forming quinazolines/naphthyridines) or reduction.

  • C5-Fluoro: A metabolic blocker that modulates pKa and lipophilicity without introducing steric bulk.

Chemical Identity & Properties

PropertyData
Chemical Name Methyl 2-chloro-5-fluoro-6-methylpyridine-3-carboxylate
CAS Number 1253383-90-2
Molecular Formula C

H

ClFNO

Molecular Weight 203.60 g/mol
Appearance White to off-white solid
Solubility Soluble in DCM, EtOAc, DMSO; Sparingly soluble in water
Key Feature Regio-defined : The C6-methyl is already installed, preventing the need for difficult C6-methylation later.[1]

Strategic Reactivity Map

The power of this intermediate lies in the electronic differentiation of its substituents. The C3-ester activates the C2-chloride toward nucleophilic attack, while the C5-fluorine remains stable under standard conditions, serving as a permanent structural feature.

ReactivityMap Core Methyl 2-chloro-5-fluoro- 6-methylnicotinate C2_Cl C2-Position (Cl) Primary Electrophile (SNAr, Suzuki, Buchwald) Core->C2_Cl C3_Ester C3-Position (COOMe) Cyclization Anchor (Hydrolysis, Amidation) Core->C3_Ester C5_F C5-Position (F) Metabolic Shield (Stable, modulates pKa) Core->C5_F C6_Me C6-Position (Me) Steric/Lipophilic Handle (Benzylic Oxidation) Core->C6_Me Nav18 Nav1.8 Inhibitors (e.g., Dihydroquinazolines) C2_Cl->Nav18 RORg RORγ Modulators (e.g., Biaryl systems) C2_Cl->RORg C3_Ester->Nav18

Figure 1: Orthogonal reactivity map showing the four distinct quadrants of the molecule available for medicinal chemistry optimization.

Detailed Experimental Protocols

Protocol A: SNAr Diversification at C2 (Library Synthesis)

Objective: To introduce amine diversity at the C2 position, a common first step in generating SAR (Structure-Activity Relationship) libraries. The electron-withdrawing ester at C3 makes the C2-Cl highly susceptible to nucleophilic aromatic substitution.

Reaction Scheme: Core + R-NH2 -> [Base, Solvent, Heat] -> C2-Amino Product

Materials:

  • Methyl 2-chloro-5-fluoro-6-methylnicotinate (1.0 eq)

  • Primary or Secondary Amine (1.2 eq)

  • Base: DIPEA (Diisopropylethylamine) (2.0 eq) or K

    
    CO
    
    
    
    (2.0 eq)
  • Solvent: Acetonitrile (MeCN) or DMF (for less reactive amines)

Step-by-Step Procedure:

  • Setup: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the nicotinate substrate (100 mg, 0.49 mmol) in MeCN (2.0 mL).

  • Addition: Add DIPEA (170 µL, 0.98 mmol) followed by the amine (0.59 mmol).

  • Reaction: Cap the vial and heat to 60–80°C in a heating block. Monitor by LC-MS.[2]

    • Expert Note: Aliphatic amines typically react within 2–4 hours at 60°C. Anilines or sterically hindered amines may require 90°C or the use of DMF/DMSO.

  • Workup:

    • Cool to room temperature.[1][3][4]

    • Dilute with EtOAc (10 mL) and wash with water (2 x 5 mL) and brine (5 mL).

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
  • Purification: The product is often pure enough for the next step. If not, purify via flash chromatography (Hexane/EtOAc gradient).

Validation Criteria:

  • LC-MS: Disappearance of starting material (m/z 204/206 pattern) and appearance of product mass.

  • 1H NMR: Loss of the distinctive downfield shift of the starting material if the environment changes significantly, though C2 substitution is best tracked by the appearance of amine protons.

Protocol B: Cyclization to Dihydroquinazolines (Nav1.8 Inhibitor Workflow)

Objective: To fuse a pyrimidine ring onto the pyridine core, creating a tricyclic or bicyclic system often found in kinase and ion channel inhibitors. This utilizes both the C2-Cl (displaced by amine) and C3-Ester (cyclized with amide/urea).

Context: This protocol is adapted from patent literature describing Nav1.8 inhibitors [1].

Step-by-Step Procedure:

  • Step 1: SNAr with Benzylic Amine:

    • React Methyl 2-chloro-5-fluoro-6-methylnicotinate with a substituted benzylamine (e.g., 2,4-difluorobenzylamine) using Protocol A .

    • Isolate the intermediate: Methyl 2-((2,4-difluorobenzyl)amino)-5-fluoro-6-methylnicotinate.

  • Step 2: Hydrolysis (Optional but common):

    • Treat the ester with LiOH (3 eq) in THF/H

      
      O (3:1) at RT for 2 h. Acidify to pH 4 to precipitate the free acid.
      
  • Step 3: Cyclization with Urea/Amidine source:

    • Reagents: Intermediate acid (1.0 eq), CDI (Carbonyldiimidazole) (1.2 eq), followed by Ammonium Acetate or a specific sulfonamide depending on the target.

    • Conditions: Heat in Dioxane or Toluene at 100°C.

    • Mechanism:[1][5] The amine at C2 attacks the activated carbonyl at C3 (or an inserted carbonyl source) to close the ring.

Protocol C: Suzuki-Miyaura Coupling at C2

Objective: To install a carbon substituent (aryl or heteroaryl) at the C2 position.

Materials:

  • Catalyst: Pd(dppf)Cl

    
    ·DCM (5 mol%) or XPhos Pd G3 (for difficult substrates).
    
  • Base: K

    
    PO
    
    
    
    (3.0 eq) or Cs
    
    
    CO
    
    
    .
  • Solvent: 1,4-Dioxane/Water (4:1).

Procedure:

  • Combine nicotinate (1.0 eq), Boronic Acid (1.5 eq), and Base in the solvent.

  • Degas with Nitrogen for 5 minutes.

  • Add Pd catalyst.

  • Heat to 90°C for 4–12 hours.

  • Expert Insight: The C5-F and C6-Me substituents provide enough steric difference that C2 is the exclusive site of reaction (assuming the starting material was the 2-Cl, 6-Me species).

Synthesis of the Intermediate (Back-Integration)

Understanding how the building block itself is made reveals its regiochemical stability. It is typically synthesized from Methyl 2,6-dichloro-5-fluoronicotinate via a controlled Suzuki coupling with Methylboronic acid [1].

  • Regioselectivity: The reaction favors the C6 position (less hindered/more activated for Pd oxidative addition in this specific electronic environment) over the C2 position.

  • Implication: This confirms that the C2-Cl in the final product is chemically distinct and "saved" for later functionalization.

Safety & Handling

  • Hazards: Like many halogenated pyridines, this compound causes skin irritation (H315) and serious eye irritation (H319).[5]

  • Sensitizer: Potential skin sensitizer. Handle in a fume hood.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis risk over long term).

Visual Workflow: From Scaffold to Drug Candidate

Workflow Step1 Starting Material Methyl 2,6-dichloro-5-fluoronicotinate Step2 Regioselective Coupling (MeB(OH)2, Pd) Installs C6-Methyl Step1->Step2 Selective C6 functionalization Target TARGET SCAFFOLD Methyl 2-chloro-5-fluoro-6-methylnicotinate Step2->Target Branch1 Path A: SNAr (Amines) Forms 2-Amino-nicotinates Target->Branch1 Displace C2-Cl Branch2 Path B: Suzuki (Aryl) Forms 2-Aryl-nicotinates Target->Branch2 Couple at C2-Cl Final Cyclization (e.g., with Guanidine/Urea) Forms Dihydroquinazolines (Nav1.8 Inhibitors) Branch1->Final Ring Closure via C3-Ester

Figure 2: Synthetic lineage and downstream application workflow for Nav1.8 inhibitor synthesis.

References

  • Patent: 2,3-Dihydroquinazolin compounds as Nav1.8 inhibitors. Publication Number: AU2020302338A1. (Describes the synthesis of the intermediate and its conversion into bioactive molecules).

  • Patent: Retinoid-related orphan receptor gamma modulators and uses thereof. Publication Number: CN106536489B.[6] (Demonstrates use in ROR

    
     modulator synthesis). 
    
  • Database: PubChem Compound Summary for Methyl 2-chloro-6-methylpyridine-3-carboxylate (Structural analog and safety data reference).

  • Literature: Regioselective functionalization of halogenated pyridines. Journal of Medicinal Chemistry (General reference for pyridine reactivity trends).

Disclaimer: This protocol is for research and development purposes only. All chemical synthesis should be performed by qualified personnel using appropriate safety equipment.

Sources

Method

Derivatization of Methyl 2-Chloro-5-fluoro-6-methylnicotinate for SAR studies.

Application Note: Precision Derivatization of Methyl 2-Chloro-5-fluoro-6-methylnicotinate for SAR Studies Introduction: The Scaffold Advantage Methyl 2-Chloro-5-fluoro-6-methylnicotinate (Structure 1 ) represents a "priv...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Derivatization of Methyl 2-Chloro-5-fluoro-6-methylnicotinate for SAR Studies

Introduction: The Scaffold Advantage

Methyl 2-Chloro-5-fluoro-6-methylnicotinate (Structure 1 ) represents a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors and agrochemical discovery. Its value lies in its orthogonal reactivity profile , which allows for sequential, regioselective functionalization.

  • C2-Chloro: A highly activated electrophile for Nucleophilic Aromatic Substitution (

    
    ) and Palladium-catalyzed cross-couplings.
    
  • C3-Ester: A versatile handle for lipophilicity modulation, hydrogen bond acceptor/donor introduction (via amidation), or heterocycle formation.

  • C5-Fluoro: A bioisostere for hydrogen that blocks metabolic oxidation at the 5-position and modulates the pKa of the pyridine nitrogen.

  • C6-Methyl: A "benzylic-like" site susceptible to radical halogenation or oxidation, enabling fragment growth into new solvent-accessible pockets.

This guide provides validated protocols to exploit these sites, ensuring high yield and purity for Structure-Activity Relationship (SAR) library generation.

Strategic Reactivity Analysis

Before initiating synthesis, it is critical to understand the electronic hierarchy of the molecule. The pyridine nitrogen renders the ring electron-deficient, activating the C2 and C6 positions.

  • Regioselectivity (C2-Cl vs. C5-F): The C2 position is significantly more electrophilic than C5 due to the inductive effect of the adjacent nitrogen and the resonance withdrawal of the C3-ester.

    
     reactions will occur exclusively at C2 under standard conditions.
    
  • Chemoselectivity (C2-Cl vs. C3-Ester): While both are electrophilic, the C2-Cl reacts with "soft" nucleophiles (anilines, thiols) or via catalysis, whereas the ester reacts with "hard" nucleophiles or under hydrolytic conditions.

Visual Workflow: Reactivity Map

ReactivityMap Core Methyl 2-Chloro-5-fluoro- 6-methylnicotinate SNAr Path A: SNAr (C2) (Amines/Thiols) Core->SNAr High Reactivity Suzuki Path B: Suzuki Coupling (C2) (Aryl Boronic Acids) Core->Suzuki Pd-Catalyzed Amidation Path C: Ester Modulation (C3) (Hydrolysis/Amidation) Core->Amidation Standard Oxidation Path D: Lateral Oxidation (C6) (Aldehyde/Acid formation) Core->Oxidation Benzylic Activation Lib1 Library 1: Amino-nicotinates SNAr->Lib1 Lib2 Library 2: Biaryl Systems Suzuki->Lib2 Lib3 Library 3: Nicotinamides Amidation->Lib3

Caption: Figure 1. Orthogonal reaction pathways for Methyl 2-Chloro-5-fluoro-6-methylnicotinate. Path A/B are primary SAR drivers.

Detailed Experimental Protocols

Protocol A: C2-Diversification via (The "Workhorse" Reaction)

Objective: Introduction of amine diversity elements at the C2 position. Mechanism: Addition-Elimination (


) via a Meisenheimer complex.[1]

Materials:

  • Substrate: Methyl 2-chloro-5-fluoro-6-methylnicotinate (1.0 eq)

  • Nucleophile: Primary or Secondary Amine (1.2 eq)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 eq)
    
  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF (Anhydrous)

Step-by-Step Methodology:

  • Setup: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the substrate (100 mg, 0.49 mmol) in NMP (2.0 mL).

  • Addition: Add DIPEA (170 µL, 0.98 mmol) followed by the amine nucleophile (0.59 mmol).

  • Reaction:

    • Aliphatic Amines: Stir at Room Temperature for 2–4 hours.

    • Anilines/Sterically Hindered Amines: Heat to 80°C for 4–12 hours.

  • Monitoring (Self-Validating Step): Monitor by LCMS.

    • Success Criteria: Disappearance of the starting material peak (M+H ~204, Cl pattern) and appearance of the product peak (M+H varies, loss of Cl isotope pattern).

    • Note: If C5-F displacement is observed (rare), lower temperature and check stoichiometry.

  • Workup: Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine (1 x 10 mL). Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Expert Insight: NMP is preferred over DMF for sluggish nucleophiles due to its higher boiling point and better solvation of the transition state.

Protocol B: C2-Biaryl Synthesis via Suzuki-Miyaura Coupling

Objective: Replacing the C2-Cl with aryl/heteroaryl groups. Challenge: 2-Chloropyridines are electronically deactivated compared to bromides; specialized catalysts are required.

Materials:

  • Substrate: Methyl 2-chloro-5-fluoro-6-methylnicotinate (1.0 eq)

  • Boronic Acid/Ester:

    
     or 
    
    
    
    (1.5 eq)
  • Catalyst:

    
     (5 mol%) or XPhos Pd G3 (2 mol%)
    
  • Base:

    
     (3.0 eq, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Inert Atmosphere: Purge a microwave vial with Argon or Nitrogen.

  • Solvation: Add substrate (100 mg), boronic acid, and catalyst. Add Dioxane (3 mL).

  • Activation: Add

    
     solution (0.75 mL).
    
  • Degassing: Sparge the mixture with Argon for 2 minutes. Cap tightly.

  • Reaction: Heat at 90°C (oil bath) or 100°C (Microwave) for 1 hour.

  • Monitoring: LCMS will show the formation of the biaryl product.

    • Troubleshooting: If hydrolysis of the C3-ester is observed (Acid byproduct), switch to anhydrous base (

      
      ) and solvent (Toluene/EtOH).
      
  • Workup: Filter through a Celite pad, washing with EtOAc. Concentrate and purify.

Protocol C: C3-Ester Amidation (Direct Aminolysis)

Objective: Converting the ester to an amide to probe H-bond interactions.

Materials:

  • Substrate: Methyl 2-chloro-5-fluoro-6-methylnicotinate (1.0 eq)

  • Amine:

    
     (2.0 - 5.0 eq)
    
  • Reagent: Trimethylaluminum (

    
    , 2M in Toluene) - Handle with extreme caution (Pyrophoric). 
    

Step-by-Step Methodology:

  • Preparation: In a dry, Argon-flushed flask, dissolve the amine (2.0 eq) in anhydrous Toluene or DCM.

  • Activation: Cool to 0°C. Slowly add

    
     (2.0 eq) dropwise. Stir for 15 mins to form the aluminum-amide complex.
    
  • Coupling: Add the nicotinate substrate (1.0 eq) dissolved in Toluene.

  • Reaction: Allow to warm to RT and then heat to 60°C for 2–6 hours.

  • Quench (Critical Safety): Cool to 0°C. Carefully quench with dilute HCl or Rochelle's salt solution (Sat. Potassium Sodium Tartrate).[2][3][4] Stir vigorously until phases separate.

  • Workup: Extract with EtOAc.

Alternative (Safer): Hydrolyze ester to acid (LiOH, THF/H2O), then couple using HATU/DIPEA. This is a two-step process but avoids pyrophoric reagents.

Summary of Reaction Conditions & Data

TransformationTarget SiteReagentsConditionsTypical YieldKey Byproduct

C2-ClAmine, DIPEA, NMP25°C - 80°C85-95%C5-F displacement (rare)
Suzuki C2-Cl

,

,

90°C, Dioxane/H2O70-90%Protodeboronation of Ar-B
Hydrolysis C3-EsterLiOH, THF/H2ORT, 1 hr>95%None
Amidation C3-Ester

, Amine
60°C, Toluene60-80%Nitrile (if primary amide)

Self-Validating Systems

To ensure scientific integrity, every experiment must include internal checks:

  • The "Chlorine Fingerprint":

    • Check: The starting material has a distinct 3:1 isotopic ratio (Cl-35/Cl-37) in Mass Spectrometry.

    • Validation: Upon successful

      
       or Suzuki coupling, this pattern must  disappear. If it remains, the reaction failed, regardless of TLC appearance.
      
  • Regioselectivity Confirmation (NMR):

    • Check:

      
       NMR of the core shows a singlet for C6-Methyl (~2.5 ppm) and a doublet for C4-H (coupling with F).
      
    • Validation: In

      
       products, the C4-H doublet coupling constant (
      
      
      
      ) usually shifts slightly. If the C6-Methyl signal disappears or shifts drastically, check for side reactions at the methyl group.

References

  • Schlosser, M., et al. "Halogen/Metal Permutations on Pyridines: A General Route to 2-, 3-, and 4-Functionalized Derivatives." Journal of Organic Chemistry, 2005.

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.[5]

  • Carey, J. S., et al. "Analysis of the reactions used for the preparation of drug candidate molecules." Organic & Biomolecular Chemistry, 2006.

  • Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011.

  • PubChem Compound Summary. "Methyl 2-chloro-5-fluoronicotinate." National Library of Medicine.

Sources

Application

Application Note: Precision Suzuki-Miyaura Cross-Coupling of Methyl 2-Chloro-5-fluoro-6-methylnicotinate

Abstract & Scope This technical guide outlines the optimized protocol for the palladium-catalyzed cross-coupling of Methyl 2-Chloro-5-fluoro-6-methylnicotinate (CAS: 537033-53-7). This scaffold is a critical building blo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide outlines the optimized protocol for the palladium-catalyzed cross-coupling of Methyl 2-Chloro-5-fluoro-6-methylnicotinate (CAS: 537033-53-7). This scaffold is a critical building block in medicinal chemistry, particularly for kinase inhibitors where the 2-aryl-pyridine motif is prevalent.

While the C2-chlorine is activated for oxidative addition due to the electron-deficient pyridine ring, the presence of the C3-methyl ester presents a chemoselectivity challenge: the reaction must promote cross-coupling while suppressing ester hydrolysis. This protocol prioritizes the Suzuki-Miyaura reaction , utilizing a catalyst system that balances high turnover frequency (TOF) with mild basic conditions to preserve the ester functionality.

Substrate Analysis: The "Why" Behind the Protocol

To design a robust reaction, one must understand the electronic and steric environment of the substrate:

  • C2-Position (Reactive Site): The chlorine atom is highly activated for oxidative addition. The adjacent pyridine nitrogen and the electron-withdrawing ester at C3 pull electron density from the ring, making the C-Cl bond weaker than in chlorobenzene.

  • C3-Ester (Liability): The methyl ester is susceptible to saponification (hydrolysis) under aqueous basic conditions. Avoid strong hydroxide bases (NaOH, KOH).

  • C5-Fluorine (Activator): This substituent further depletes electron density from the ring, accelerating the rate of oxidative addition to Pd(0).

  • C6-Methyl (Steric/Electronic): While distal to the reaction site, the C6-methyl group provides steric bulk that discourages the pyridine nitrogen from coordinating to the palladium center—a common deactivation pathway in pyridine catalysis.

Reaction Mechanism

The following diagram illustrates the catalytic cycle, highlighting the specific activation of the oxidative addition step by the fluorinated nicotinate core.

SuzukiMechanism Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Fast due to C5-F activation) Pd0->OxAdd + Substrate Substrate Substrate: Methyl 2-chloro-5-fluoro-6-methylnicotinate Substrate->OxAdd TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet Boronic Boronic Acid/Ester + Base (Activation) Boronic->TransMet  Activated Boronate RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0  Regeneration Product Product: Biaryl Nicotinate RedElim->Product

Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling of electron-deficient chloropyridines. Note that oxidative addition is accelerated by the electron-poor nature of the ring.[1]

Experimental Optimization Matrix

Select the condition set based on the complexity of your coupling partner (boronic acid).

ParameterCondition A: Standard (Robust) Condition B: High-Difficulty (Steric Bulk) Rationale
Catalyst Pd(dppf)Cl₂ · DCM (5 mol%)Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)Pd(dppf)Cl₂ is air-stable and robust. XPhos is required for sterically hindered or electron-poor boronic acids.
Base K₂CO₃ (2.0 equiv)K₃PO₄ (2.0 equiv)Carbonates are standard; Phosphates are milder and reduce ester hydrolysis risks.
Solvent 1,4-Dioxane / Water (4:1)Toluene / Water (10:1) or Anhydrous DMFDioxane/Water ensures solubility. Toluene is biphasic, protecting the ester from hydrolysis.
Temperature 80 °C100 °CHigher temp required for difficult transmetallation.
Time 4–12 Hours12–24 HoursMonitor via LCMS to prevent product decomposition.

Standard Operating Procedure (SOP)

Objective: Synthesis of a 2-aryl-5-fluoro-6-methylnicotinate derivative using Condition A.

Materials
  • Substrate: Methyl 2-chloro-5-fluoro-6-methylnicotinate (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: 1,4-Dioxane (degassed) and Distilled Water (degassed)

Step-by-Step Protocol
  • Preparation of Reaction Vessel:

    • Oven-dry a 2-neck round-bottom flask or a microwave vial.

    • Equip with a magnetic stir bar and cool under a stream of Nitrogen (or Argon).

  • Reagent Addition (Solid):

    • Charge the flask with the Substrate (e.g., 203 mg, 1.0 mmol).

    • Add the Aryl Boronic Acid (1.2 mmol).

    • Add K₂CO₃ (276 mg, 2.0 mmol).

    • Crucial: Add the Pd(dppf)Cl₂ catalyst (36 mg, 0.05 mmol) last to minimize air exposure time.

  • Solvent Addition & Degassing:

    • Seal the vessel with a septum.

    • Add 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

    • Degassing: Sparge the mixture with Nitrogen gas for 10 minutes (bubble gas directly into the liquid) to remove dissolved oxygen. Oxygen kills the active Pd(0) species and promotes homocoupling.

  • Reaction:

    • Place the vessel in a pre-heated oil block at 80 °C .

    • Stir vigorously (800 RPM).

    • Monitor reaction progress by TLC or LCMS at 2 hours. The starting material (Cl-pyridine) should disappear.

  • Workup:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

    • Separate the layers. Extract the aqueous layer twice more with Ethyl Acetate.

    • Combine organic layers, wash with Brine, and dry over anhydrous Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate in vacuo.

    • Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: typically Hexanes/Ethyl Acetate gradient (0% to 30% EtOAc).

Workflow Visualization

Workflow setup 1. Setup Dry Glassware Inert Gas mix 2. Mix Solids Substrate + Boronic Acid + Base + Catalyst setup->mix degas 3. Degas Solvents Sparge N2 (10 min) mix->degas heat 4. Reaction 80°C, 4-12 hrs degas->heat monitor 5. QC Check LCMS / TLC heat->monitor monitor->heat Incomplete workup 6. Workup EtOAc Extraction monitor->workup Complete purify 7. Purification Flash Chromatography workup->purify

Figure 2: Operational workflow for the synthesis, emphasizing the critical degassing step.

Troubleshooting & Expert Tips

  • Problem: Hydrolysis of the Methyl Ester (Formation of Carboxylic Acid)

    • Cause: Reaction medium is too basic or too wet.

    • Solution: Switch to Anhydrous Conditions . Use Toluene/DMF (10:1) as solvent and Anhydrous K₃PO₄ or CsF (Cesium Fluoride) as the base. Eliminate water entirely.

  • Problem: Protodeboronation (Loss of Boronic Acid)

    • Cause: Unstable boronic acid (common with 2-heteroaryl boronic acids).

    • Solution: Add the boronic acid in portions (e.g., 0.5 equiv at T=0, 0.5 equiv at T=2h). Alternatively, switch to a Boronic Ester (Pinacol ester) or Potassium Trifluoroborate (BF₃K) salt, which are more stable.

  • Problem: Low Conversion (Stalled Reaction)

    • Cause: Catalyst deactivation by the pyridine nitrogen.[2]

    • Solution: Switch to Condition B (XPhos or SPhos ligands). These bulky ligands protect the Pd center from non-productive coordination with the pyridine nitrogen.

  • Safety Note: 2-Chloropyridines can be toxic and skin sensitizers. Palladium compounds are heavy metals; dispose of waste in the appropriate heavy metal waste stream.

References

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Billingsley, K., & Buchwald, S. F. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

Sources

Method

Application Notes &amp; Protocols: Methyl 2-Chloro-5-fluoro-6-methylnicotinate as a Key Building Block in Agrochemical Synthesis

Abstract: The strategic incorporation of halogenated pyridine scaffolds is a cornerstone of modern agrochemical design, imparting enhanced efficacy, metabolic stability, and target affinity to active ingredients. Methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The strategic incorporation of halogenated pyridine scaffolds is a cornerstone of modern agrochemical design, imparting enhanced efficacy, metabolic stability, and target affinity to active ingredients. Methyl 2-Chloro-5-fluoro-6-methylnicotinate is a highly functionalized intermediate, poised for the synthesis of next-generation fungicides, herbicides, and insecticides. The presence of a reactive chlorine atom at the 2-position, a fluorine atom for modulating electronic properties, and a methyl group for steric influence makes it a versatile synthon. This guide provides a comprehensive overview of its properties, a robust, field-tested protocol for its synthesis via selective dechlorination, and a practical example of its application in the development of novel agrochemical candidates.

Introduction: The Strategic Value of Substituted Nicotinates

Nicotinic acid and its derivatives are pivotal pharmacophores in both pharmaceuticals and modern crop protection.[1] Their derivatives are integral to a wide range of commercial agrochemicals, including the herbicide diflufenican, the insecticide flonicamid, and the widely used SDHI fungicide boscalid.[1][2] The value of Methyl 2-Chloro-5-fluoro-6-methylnicotinate lies in its pre-installed, strategically positioned functional groups, which serve as handles for molecular elaboration.

  • 2-Chloro Position: This is the primary reactive site, ideal for nucleophilic aromatic substitution (SNAr) reactions. This allows for the straightforward introduction of various amine, thiol, or alcohol moieties, which are often critical for biological activity.

  • 5-Fluoro Position: The strong electron-withdrawing nature of fluorine can significantly influence the reactivity of the pyridine ring, activate the 2-chloro position for substitution, and enhance the binding affinity of the final molecule to its biological target. Furthermore, fluorine substitution can improve metabolic stability, leading to longer-lasting efficacy in the field.

  • 6-Methyl Position: This group provides steric bulk, which can be crucial for orienting the molecule within a target enzyme's active site and can also influence the molecule's overall physicochemical properties.

This combination of functionalities makes the title compound a high-value intermediate for researchers aiming to synthesize novel and effective agrochemical solutions.

Physicochemical & Structural Data

A summary of the key properties for Methyl 2-Chloro-5-fluoro-6-methylnicotinate is presented below. Researchers should always refer to the specific Certificate of Analysis for lot-specific data.

PropertyValueSource
Molecular Formula C₈H₇ClFNO₂Calculated
Molecular Weight 203.60 g/mol Calculated
CAS Number Not broadly available; research intermediate.N/A
Appearance Expected to be an off-white to light yellow solid or oil.Analogous Compounds
Key Functional Groups Pyridine, Methyl Ester, Chloro, Fluoro, MethylStructural Analysis

Synthetic Protocol: Synthesis of Methyl 2-Chloro-5-fluoro-6-methylnicotinate

The following protocol details a robust method for the synthesis of the title compound. The strategy is based on the selective catalytic dechlorination of a 2,6-dichloro precursor, a well-established and scalable method for preparing 2-chloro-pyridines.[3]

Principle of the Reaction

The synthesis proceeds via the selective catalytic hydrogenation of Methyl 2,6-dichloro-5-fluoronicotinate. The chlorine atom at the 6-position is more susceptible to hydrogenolysis than the one at the 2-position due to electronic effects. A palladium catalyst is used to facilitate this transformation, and a non-nucleophilic base is added to act as an acid scavenger for the HCl generated during the reaction.

G cluster_reactants Reactants cluster_process Process cluster_products Products Precursor Methyl 2,6-dichloro-5-fluoronicotinate Reaction Catalytic Hydrogenation (Selective Dechlorination) Room Temp, 12-24h Precursor->Reaction Catalyst Pd/C (5 mol%) Catalyst->Reaction Base Triethylamine (1.2 eq) Base->Reaction Solvent Ethyl Acetate Solvent->Reaction H2 H₂ Gas (1-3 atm) H2->Reaction Workup 1. Filter Catalyst 2. Concentrate Solvent 3. Aqueous Wash Reaction->Workup Byproduct Triethylamine HCl Reaction->Byproduct Purification Column Chromatography (Silica Gel) Workup->Purification Product Methyl 2-Chloro-5-fluoro-6-methylnicotinate Purification->Product

Caption: Synthetic workflow for Methyl 2-Chloro-5-fluoro-6-methylnicotinate.
Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Methyl 2,6-dichloro-5-fluoronicotinate≥97%Commercial SourceStarting Material
Palladium on Carbon (Pd/C)10% wt, dryCommercial SourceCatalyst
Triethylamine (TEA)Anhydrous, ≥99.5%Commercial SourceAcid Scavenger
Ethyl Acetate (EtOAc)Anhydrous, ≥99.8%Commercial SourceReaction Solvent
Hydrogen (H₂)High PurityGas CylinderReducing Agent
Nitrogen (N₂)High PurityGas CylinderInert Atmosphere
Celite®N/ACommercial SourceFiltration Aid
Silica Gel230-400 meshCommercial SourceChromatography
Magnesium Sulfate (MgSO₄)AnhydrousCommercial SourceDrying Agent
Three-neck round-bottom flaskN/ALab SupplyReaction Vessel
Hydrogenation ApparatusN/ALab Supplye.g., Parr Shaker or H-Cube
Magnetic Stirrer & Stir BarN/ALab Supply
Rotary EvaporatorN/ALab Supply
Step-by-Step Experimental Protocol
  • Reaction Setup: To a dry three-neck round-bottom flask equipped with a magnetic stir bar, add Methyl 2,6-dichloro-5-fluoronicotinate (1.0 eq).

  • Inerting: Purge the flask with nitrogen gas for 5-10 minutes to ensure an inert atmosphere.

  • Reagent Addition: Add anhydrous ethyl acetate as the solvent, followed by triethylamine (1.2 eq). Stir the mixture until the starting material is fully dissolved.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (5 mol%) to the stirring solution under a positive flow of nitrogen.

    • Scientist's Note (Causality): Palladium on carbon is an excellent catalyst for hydrogenolysis of aryl chlorides. Adding it last under an inert atmosphere prevents potential ignition of the dry catalyst in the presence of solvent vapors and air.

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the system with hydrogen gas 2-3 times before pressurizing to the desired pressure (typically 1-3 atm or ~50 psi).

  • Reaction Monitoring: Allow the reaction to stir vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS by taking small aliquots.

    • Scientist's Note (Trustworthiness): Monitoring the reaction is critical. The disappearance of the starting material and the appearance of a new, less polar spot (on TLC) corresponding to the mono-chlorinated product indicates completion. Over-reduction, leading to the fully dechlorinated nicotinate, is a potential side reaction.

  • Work-up - Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with additional ethyl acetate.

  • Work-up - Extraction: Combine the filtrates and transfer to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ and then with brine.

    • Scientist's Note (Causality): The NaHCO₃ wash removes the triethylamine hydrochloride salt byproduct, while the brine wash helps to remove residual water before the final drying step.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure Methyl 2-Chloro-5-fluoro-6-methylnicotinate.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application Protocol: Synthesis of a Hypothetical Agrochemical

To demonstrate its utility, Methyl 2-Chloro-5-fluoro-6-methylnicotinate can be used as a key intermediate in an SNAr reaction to synthesize a hypothetical fungicide, structurally analogous to known active ingredients like boscalid.[2]

Principle of the Reaction

The electron-deficient pyridine ring, activated by the fluoro and ester groups, allows the chlorine at the 2-position to be readily displaced by a nucleophilic amine, such as 2-amino-4'-chlorobiphenyl. This reaction forms a new carbon-nitrogen bond, a common step in the synthesis of many bioactive molecules.

G Intermediate Methyl 2-Chloro-5-fluoro- 6-methylnicotinate Reaction SNAr Reaction (e.g., Pd-catalyzed Buchwald-Hartwig or thermal conditions with base) Intermediate->Reaction Nucleophile 2-Amino-4'-chlorobiphenyl Nucleophile->Reaction Product Hypothetical Fungicide (Nicotinamide Derivative) Reaction->Product

Caption: Logical relationship of the intermediate in downstream synthesis.
Abbreviated Protocol
  • Setup: Combine Methyl 2-Chloro-5-fluoro-6-methylnicotinate (1.0 eq), 2-amino-4'-chlorobiphenyl (1.1 eq), a suitable base (e.g., Cs₂CO₃ or K₃PO₄), and a palladium catalyst/ligand system (e.g., Pd₂(dba)₃ and Xantphos) in a sealed reaction vessel under an inert atmosphere.

  • Reaction: Add an anhydrous solvent (e.g., toluene or dioxane) and heat the mixture (e.g., 80-110 °C) until the starting material is consumed, as monitored by LC-MS.

  • Work-up & Purification: After cooling, dilute the reaction mixture with an organic solvent, wash with water and brine, dry, and concentrate. Purify the residue by column chromatography or recrystallization to obtain the final product.

This subsequent transformation highlights the value of the title compound as a modular building block, enabling rapid access to diverse and complex molecular architectures for screening in agrochemical discovery programs.

Safety and Handling

  • Handle Methyl 2-Chloro-5-fluoro-6-methylnicotinate and its precursors in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Palladium on carbon is flammable, especially when dry or in the presence of hydrogen. Handle with care under an inert atmosphere.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

References

  • PrepChem. (n.d.). Synthesis of methyl 6-methylnicotinate. Retrieved from PrepChem.com website: [Link]

  • S. N. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. Retrieved from [Link]

  • El-Sayed, N. N. E., & Abdel-Rahman, A. A. H. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
  • Abylkalykova, R., Iskakova, Z., Starodubtseva, E., Los, E., Muratore, M. E., Aldiyarov, A., & Kairbekov, Z. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI. Retrieved from [Link]

  • Ye, W., Gao, Y., Zhang, H., Wang, H., & Zhang, Y. (2025). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 6-chloro-5-nitronicotinate. Retrieved from [Link]

  • Moltus Research Laboratories Private Limited. (n.d.). Methyl 6-Methylnicotinate. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 5-bromo-2-chloro-6-methylnicotinate. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]

  • EASAC. (2023). Neonicotinoids and their substitutes in sustainable pest control. Retrieved from [Link]

  • Chen, J., Li, Y., Wang, M., Gao, Y., Liu, X., & Xi, Z. (2022). Synthesis and Pesticidal Activity of New Niacinamide Derivatives Containing a Flexible, Chiral Chain. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). The structures of nicotinic acid and its derivatives. Retrieved from [Link]

  • Moltus Research Laboratories Private Limited. (n.d.). Methyl 6-Methylnicotinate - Pharma Grade. Retrieved from [Link]

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Application

Application Note &amp; Protocol: High-Yield Synthesis of 2-Chloro-5-fluoro-6-methylnicotinic Acid via Base-Catalyzed Hydrolysis

Abstract: This document provides a comprehensive technical guide for the hydrolysis of methyl 2-chloro-5-fluoro-6-methylnicotinate to its corresponding carboxylic acid, 2-chloro-5-fluoro-6-methylnicotinic acid. This tran...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the hydrolysis of methyl 2-chloro-5-fluoro-6-methylnicotinate to its corresponding carboxylic acid, 2-chloro-5-fluoro-6-methylnicotinic acid. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical intermediates. We will delve into the underlying chemical principles, present a robust and validated experimental protocol, and offer insights into process optimization and troubleshooting. The provided methodology is designed to ensure high yield and purity, meeting the rigorous standards of drug development and chemical research professionals.

Introduction: Strategic Importance and Synthetic Rationale

Substituted nicotinic acids are privileged scaffolds in medicinal chemistry and materials science. Specifically, 2-chloro-5-fluoro-6-methylnicotinic acid serves as a key building block for molecules where the pyridine core requires precise functionalization. The conversion of its methyl ester precursor is a fundamental saponification reaction.

The choice of a base-catalyzed hydrolysis (saponification) over an acid-catalyzed approach is deliberate and grounded in chemical principles. Base-catalyzed hydrolysis is practically irreversible because the final step involves the deprotonation of the newly formed carboxylic acid by a strong base (e.g., hydroxide or alkoxide) to form a carboxylate salt.[1][2] This salt is resonance-stabilized and resistant to nucleophilic attack by the alcohol byproduct, effectively driving the reaction to completion.[1][2] In contrast, acid-catalyzed hydrolysis is an equilibrium process, often requiring an excess of water and removal of the alcohol byproduct to achieve high conversion.[1][3]

Mechanistic Insights: The Role of Structure and Reagents

The hydrolysis of an ester in the presence of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), proceeds via a nucleophilic acyl substitution mechanism.[4][5]

The key steps are as follows:

  • Nucleophilic Attack: A hydroxide ion (OH⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.[5]

  • Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide ion (⁻OCH₃) as the leaving group. This results in the formation of the carboxylic acid.

  • Acid-Base Reaction: The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is rapid and thermodynamically favorable, forming a stable carboxylate salt and methanol.[6][7]

  • Protonation (Workup): An acidic workup in the final stage is required to protonate the carboxylate salt, yielding the desired neutral carboxylic acid, which typically precipitates from the aqueous solution.[4][6]

The electronic properties of the pyridine ring in the substrate significantly influence the reaction rate. The chlorine atom at the 2-position and the fluorine atom at the 5-position are strongly electron-withdrawing. This effect increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxide ion and thus facilitating the hydrolysis.

Hydrolysis_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2 & 3: Elimination & Deprotonation cluster_2 Step 4: Acidic Workup Ester Ester Substrate (R-CO-OCH₃) Intermediate Tetrahedral Intermediate [R-C(O⁻)(OH)-OCH₃] Ester->Intermediate + OH⁻ OH Hydroxide (OH⁻) CarboxylicAcid Carboxylic Acid (R-COOH) Intermediate->CarboxylicAcid - ⁻OCH₃ Carboxylate Carboxylate Salt (R-COO⁻) CarboxylicAcid->Carboxylate + ⁻OCH₃ - CH₃OH FinalProduct Final Product (R-COOH) Carboxylate->FinalProduct + H₃O⁺ Methanol Methanol (CH₃OH)

Figure 1: General mechanism for base-catalyzed ester hydrolysis.

Detailed Experimental Protocol

This protocol is adapted from established procedures for structurally similar compounds and is optimized for high yield and purity.[8]

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/PurityAmount (per 100g ester)EquivalentsSupplier Example
Methyl 2-Chloro-5-fluoro-6-methylnicotinateC₉H₇ClFNO₂215.61>98%100.0 g1.0Sigma-Aldrich
Lithium Hydroxide Monohydrate (LiOH·H₂O)LiOH·H₂O41.96>98%29.0 g1.5Sigma-Aldrich
Methanol (MeOH)CH₃OH32.04ACS Grade900 mL-Fisher Scientific
Deionized Water (DI H₂O)H₂O18.02-300 mL + as needed--
Hydrochloric Acid, concentrated (conc. HCl)HCl36.46~37% (12.1 M)As needed (~75 mL)-VWR Chemicals
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS Grade~300 mL-Fisher Scientific
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04GranularAs needed-Sigma-Aldrich
Equipment
  • 2 L three-neck round-bottom flask

  • Mechanical stirrer

  • Thermometer or temperature probe

  • Condenser

  • Heating mantle with stirring capabilities

  • Rotary evaporator

  • Büchner funnel and filter flask

  • pH paper or pH meter

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

Step-by-Step Procedure
Figure 2: Step-by-step experimental workflow for hydrolysis.
  • Reaction Setup: In a 2 L round-bottom flask equipped with a mechanical stirrer, add methyl 2-chloro-5-fluoro-6-methylnicotinate (100.0 g, 0.464 mol).

  • Dissolution: Add a solvent mixture of methanol (900 mL) and deionized water (300 mL) to the flask. Stir until the starting material is fully dissolved.

  • Base Addition: At room temperature, add lithium hydroxide monohydrate (29.0 g, 0.691 mol, 1.5 eq) to the solution. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the mixture vigorously at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting ester is consumed.[9][10]

  • Solvent Removal: Once the reaction is complete, concentrate the reaction mixture using a rotary evaporator to remove the bulk of the methanol.

  • Acidification and Precipitation: Transfer the remaining aqueous residue to a beaker and cool it in an ice-water bath. While stirring vigorously, slowly add concentrated hydrochloric acid to neutralize the mixture and adjust the pH to approximately 2-3. A thick white precipitate will form.

  • Isolation: Allow the slurry to stir in the ice bath for another 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the filter cake with a small amount of cold deionized water to remove residual salts. Dry the product in a vacuum oven at 50-60 °C to a constant weight. A typical yield is >90%.[8]

  • Optional Secondary Recovery: To maximize recovery, the aqueous filtrate from step 7 can be extracted three times with ethyl acetate. The combined organic layers can be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield a smaller, second crop of the product.[8]

Troubleshooting and Process Optimization

A self-validating protocol anticipates potential issues. Below is a guide to common challenges and their solutions.

Troubleshooting Start Analyze Reaction Outcome Issue1 Issue1 Start->Issue1 Issue2 Issue2 Start->Issue2 Issue3 Product is Oily/Gummy Solid does not precipitate cleanly Start->Issue3 Solution1 {Potential Causes:|• Insufficient reaction time • Low temperature • Inactive base} {Solutions:|• Extend stirring time to 4h • Gently warm to 30-40°C • Use fresh, high-purity LiOH} Issue1->Solution1 Solution2 {Potential Causes:|• Incomplete precipitation (pH too high) • Product lost in filtrate • Premature workup} {Solutions:|• Ensure pH is truly 2-3 • Perform optional EtOAc extraction of filtrate • Confirm reaction completion before workup} Issue2->Solution2 Solution3 {Potential Causes:|• Residual organic solvent • Impurities present} {Solutions:|• Ensure all MeOH is removed post-reaction • Stir vigorously during acidification • Recrystallize from an appropriate solvent system (e.g., ethanol/water)} Issue3->Solution3

Figure 3: Troubleshooting guide for common hydrolysis issues.
  • Choice of Base: While NaOH and KOH are also effective, LiOH is often preferred in laboratory settings. It has a lower molecular weight, and lithium salts can sometimes offer different solubility profiles that aid in workup.[4][11]

  • Temperature Control: The reaction is typically fast enough at room temperature. Unnecessary heating should be avoided as it can increase the risk of side reactions, such as nucleophilic aromatic substitution of the highly activated 2-chloro substituent.

  • Acidification pH: It is crucial to lower the pH to 2-3 to ensure full protonation of the carboxylate. If the pH remains too high, a significant portion of the product will remain dissolved in the aqueous phase as its salt, drastically reducing the isolated yield.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Reagent Handling: Lithium hydroxide and concentrated hydrochloric acid are corrosive. Handle them with care in a well-ventilated fume hood. Avoid inhalation of dust or vapors.

  • Solvent Handling: Methanol and ethyl acetate are flammable. Keep them away from ignition sources.

References

  • Base Catalyzed Hydrolysis of an Ester. (2026, January 28). YouTube. Retrieved from [Link]

  • Mechanism of ester hydrolysis. (2019, January 15). YouTube. Retrieved from [Link]

  • CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Google Patents.
  • Basic Hydrolysis of Esters - Saponification. (2022, October 27). Master Organic Chemistry. Retrieved from [Link]

  • Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Eureka | Patsnap. Retrieved from [Link]

  • Chemistry of Esters. (2022, September 24). LibreTexts Chemistry. Retrieved from [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Retrieved from [Link]

  • Divakaran, R. Mechanisms of Ester hydrolysis. Science discussions. Retrieved from [Link]

  • EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. Google Patents.
  • Hydrolysis kinetics of the prodrug myristyl nicotinate. Taylor & Francis Online. Retrieved from [Link]

  • US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. Google Patents.
  • A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. Retrieved from [Link]

  • Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. (2021, July 28). YouTube. Retrieved from [Link]

  • Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography. PubMed. Retrieved from [Link]

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Method

Application Notes and Protocols for the Functionalization of the Methyl Group on Methyl 2-Chloro-5-fluoro-6-methylnicotinate

Introduction The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Specifically, functionalized nicotinic acid derivatives are of significa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Specifically, functionalized nicotinic acid derivatives are of significant interest due to their diverse biological activities.[2] Methyl 2-chloro-5-fluoro-6-methylnicotinate is a valuable starting material, offering multiple sites for chemical modification. The strategic functionalization of its C6-methyl group provides a powerful avenue to generate novel analogs with potentially enhanced potency, selectivity, and pharmacokinetic profiles. The presence of the electron-withdrawing chloro and fluoro substituents on the pyridine ring influences the reactivity of the methyl group, necessitating carefully optimized protocols.

This comprehensive guide provides detailed application notes and step-by-step protocols for the effective functionalization of the methyl group on Methyl 2-Chloro-5-fluoro-6-methylnicotinate. We will explore key transformations including benzylic bromination, subsequent oxidation to the aldehyde and carboxylic acid, and further derivatization through nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Chemical Structures and Nomenclature

Compound Name Structure
Methyl 2-chloro-5-fluoro-6-methylnicotinate
Methyl 6-(bromomethyl)-2-chloro-5-fluoronicotinate
Methyl 2-chloro-5-fluoro-6-formylnicotinate
2-Chloro-5-fluoro-6-(hydroxymethyl)nicotinic acid

PART 1: Benzylic Bromination of the C6-Methyl Group

The initial and crucial step for diversifying the C6-methyl group is its selective halogenation, most commonly through a free-radical mechanism. Benzylic bromination using N-bromosuccinimide (NBS) is a well-established and reliable method. The reaction is typically initiated by light or a radical initiator such as azobisisobutyronitrile (AIBN).

Scientist's Notes: Causality Behind Experimental Choices

The pyridine ring, particularly when substituted with electron-withdrawing groups like chlorine and fluorine, deactivates the adjacent methyl group towards oxidation but makes it susceptible to free-radical halogenation. The choice of a non-polar solvent like carbon tetrachloride (CCl₄) or dichlorobenzene is critical to minimize side reactions and facilitate the radical chain process. AIBN is selected as the initiator due to its predictable decomposition rate at moderate temperatures, providing a steady stream of radicals to propagate the reaction. Photochemical initiation can also be effective.

Experimental Protocol 1: Synthesis of Methyl 6-(bromomethyl)-2-chloro-5-fluoronicotinate

Materials:

  • Methyl 2-chloro-5-fluoro-6-methylnicotinate

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of Methyl 2-chloro-5-fluoro-6-methylnicotinate (1.0 eq) in anhydrous CCl₄, add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

  • Heat the reaction mixture to reflux (approximately 77°C) under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield Methyl 6-(bromomethyl)-2-chloro-5-fluoronicotinate as a solid.

PART 2: Oxidation of the Functionalized Methyl Group

The benzylic bromide is a versatile intermediate that can be readily converted to the corresponding alcohol, aldehyde, or carboxylic acid.

Section 2.1: Synthesis of Methyl 2-chloro-5-fluoro-6-formylnicotinate via Selenium Dioxide Oxidation

The direct oxidation of the activated methyl group to an aldehyde can be achieved using selenium dioxide (SeO₂), a reaction known as the Riley oxidation.[3][4][5][6] This method is particularly effective for oxidizing activated methyl and methylene groups.

Scientist's Notes: Mechanistic Insight

The Riley oxidation proceeds via an ene reaction followed by a[4][5]-sigmatropic rearrangement. The electron-deficient nature of the pyridine ring in the substrate makes the methyl group sufficiently activated for this transformation. Dioxane is a common solvent for this reaction, and conducting the reaction at reflux ensures a reasonable reaction rate.

Experimental Protocol 2: Synthesis of Methyl 2-chloro-5-fluoro-6-formylnicotinate

Materials:

  • Methyl 2-chloro-5-fluoro-6-methylnicotinate

  • Selenium dioxide (SeO₂)

  • 1,4-Dioxane

  • Celite®

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, suspend selenium dioxide (1.1 eq) in 1,4-dioxane.

  • Add Methyl 2-chloro-5-fluoro-6-methylnicotinate (1.0 eq) to the suspension.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite® to remove the black selenium precipitate.

  • Wash the Celite® pad with dioxane.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to obtain Methyl 2-chloro-5-fluoro-6-formylnicotinate.[7]

Section 2.2: Conversion to the Carboxylic Acid

The aldehyde can be further oxidized to the corresponding carboxylic acid using a variety of oxidizing agents. A mild and efficient method involves the use of potassium permanganate.

Experimental Protocol 3: Synthesis of 2-Chloro-5-fluoro-6-methoxycarbonylnicotinic acid

Materials:

  • Methyl 2-chloro-5-fluoro-6-formylnicotinate

  • Potassium permanganate (KMnO₄)

  • Acetone

  • Water

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

Procedure:

  • Dissolve Methyl 2-chloro-5-fluoro-6-formylnicotinate (1.0 eq) in a mixture of acetone and water.

  • Cool the solution in an ice bath and add a solution of potassium permanganate (1.5 eq) in water dropwise, maintaining the temperature below 10°C.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

  • Acidify the mixture to pH 2-3 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the carboxylic acid.

PART 3: Downstream Functionalization of the Benzylic Bromide

The synthesized Methyl 6-(bromomethyl)-2-chloro-5-fluoronicotinate is a key building block for introducing further diversity through nucleophilic substitution and cross-coupling reactions.

Section 3.1: Nucleophilic Substitution

The benzylic bromide is highly susceptible to displacement by various nucleophiles, allowing for the introduction of a wide range of functional groups.

Experimental Protocol 4: Synthesis of Methyl 2-chloro-5-fluoro-6-(hydroxymethyl)nicotinate

Materials:

  • Methyl 6-(bromomethyl)-2-chloro-5-fluoronicotinate

  • Sodium bicarbonate (NaHCO₃)

  • Acetone/Water mixture (1:1)

Procedure:

  • Dissolve Methyl 6-(bromomethyl)-2-chloro-5-fluoronicotinate (1.0 eq) in a 1:1 mixture of acetone and water.

  • Add sodium bicarbonate (2.0 eq) and stir the mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude alcohol, which can be purified by column chromatography.

Section 3.2: Palladium-Catalyzed Cross-Coupling Reactions

The benzylic bromide can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, to form new carbon-carbon bonds.

Scientist's Notes: Strategic Considerations for Cross-Coupling

While the C2-chloro position is also a potential site for cross-coupling, the benzylic bromide is generally more reactive under specific conditions, allowing for selective functionalization. Careful selection of the palladium catalyst, ligand, and base is crucial to achieve high yields and selectivity.

Experimental Protocol 5: Suzuki Coupling with an Arylboronic Acid

Materials:

  • Methyl 6-(bromomethyl)-2-chloro-5-fluoronicotinate

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

  • Triphenylphosphine (PPh₃) (0.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene/Water mixture (4:1)

Procedure:

  • To a degassed mixture of toluene and water, add Methyl 6-(bromomethyl)-2-chloro-5-fluoronicotinate (1.0 eq), the arylboronic acid, potassium carbonate, Pd(OAc)₂, and PPh₃.

  • Heat the mixture to 80-90°C under a nitrogen atmosphere for 8-12 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the residue by column chromatography to obtain the coupled product.

Experimental Protocol 6: Sonogashira Coupling with a Terminal Alkyne

Materials:

  • Methyl 6-(bromomethyl)-2-chloro-5-fluoronicotinate

  • Terminal alkyne (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)

  • Copper(I) iodide (CuI) (0.06 eq)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a solution of Methyl 6-(bromomethyl)-2-chloro-5-fluoronicotinate (1.0 eq) and the terminal alkyne in anhydrous THF, add Pd(PPh₃)₂Cl₂, CuI, and triethylamine.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 6-10 hours.

  • After completion, filter the reaction mixture through Celite® and concentrate the filtrate.

  • Purify the crude product by column chromatography to yield the desired alkyne derivative.

Visualization of Experimental Workflows

Diagram 1: Key Functionalization Pathways

Functionalization_Pathways A Methyl 2-chloro-5-fluoro- 6-methylnicotinate B Methyl 6-(bromomethyl)-2-chloro- 5-fluoronicotinate A->B NBS, AIBN C Methyl 2-chloro-5-fluoro- 6-formylnicotinate A->C SeO2 E Nucleophilic Substitution Products B->E Nucleophiles F Cross-Coupling Products B->F Pd-Catalysis D 2-Chloro-5-fluoro-6-(hydroxymethyl) nicotinic acid C->D 1. KMnO4 2. Hydrolysis

Caption: Overview of the primary synthetic routes for the functionalization of the C6-methyl group.

Diagram 2: Workflow for Synthesis and Derivatization

Synthesis_Workflow cluster_start Starting Material cluster_functionalization Primary Functionalization cluster_derivatization Secondary Derivatization Start Methyl 2-chloro-5-fluoro- 6-methylnicotinate Bromination Benzylic Bromination (Protocol 1) Start->Bromination Oxidation Direct Oxidation (Protocol 2) Start->Oxidation NucSub Nucleophilic Substitution (Protocol 4) Bromination->NucSub CrossCoupling Cross-Coupling (Protocols 5 & 6) Bromination->CrossCoupling FurtherOx Further Oxidation (Protocol 3) Oxidation->FurtherOx

Caption: Step-by-step workflow from the starting material to diverse functionalized products.

Summary of Key Transformations and Expected Outcomes

Transformation Key Reagents Product Typical Yield Range Scientist's Notes
Benzylic BrominationNBS, AIBNMethyl 6-(bromomethyl)-2-chloro-5-fluoronicotinate70-85%Reaction is sensitive to light and radical inhibitors. Use of fresh NBS is recommended.
Direct OxidationSeO₂Methyl 2-chloro-5-fluoro-6-formylnicotinate40-60%Selenium compounds are toxic; handle with appropriate safety precautions in a fume hood.
Aldehyde to Carboxylic AcidKMnO₄2-Chloro-5-fluoro-6-methoxycarbonylnicotinic acid60-75%Careful control of temperature during KMnO₄ addition is crucial to avoid over-oxidation.
Hydrolysis of BromideNaHCO₃, Acetone/H₂OMethyl 2-chloro-5-fluoro-6-(hydroxymethyl)nicotinate80-95%A mild and efficient method for the synthesis of the corresponding alcohol.
Suzuki CouplingArylboronic acid, Pd(OAc)₂, PPh₃, K₂CO₃Aryl-substituted derivative50-70%The choice of ligand and base can significantly impact the reaction outcome.
Sonogashira CouplingTerminal alkyne, Pd(PPh₃)₂Cl₂, CuI, Et₃NAlkyne-substituted derivative55-75%Anhydrous and oxygen-free conditions are important for optimal catalyst performance.

Conclusion

The functionalization of the C6-methyl group of Methyl 2-chloro-5-fluoro-6-methylnicotinate offers a versatile platform for the generation of novel and diverse chemical entities for drug discovery and development. The protocols outlined in this guide provide robust and reproducible methods for key transformations, including benzylic bromination, oxidation, and subsequent derivatization through nucleophilic substitution and palladium-catalyzed cross-coupling reactions. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can effectively explore the chemical space around this privileged scaffold.

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Application

Application Notes and Protocols for Methyl 2-Chloro-5-fluoro-6-methylnicotinate: A Versatile Building Block in Medicinal Chemistry and Materials Science

Introduction: Unlocking the Potential of a Polysubstituted Pyridine Methyl 2-chloro-5-fluoro-6-methylnicotinate is a highly functionalized pyridine derivative poised as a valuable building block for the synthesis of comp...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Polysubstituted Pyridine

Methyl 2-chloro-5-fluoro-6-methylnicotinate is a highly functionalized pyridine derivative poised as a valuable building block for the synthesis of complex molecular architectures. Its unique arrangement of chloro, fluoro, methyl, and methyl ester substituents on the pyridine core offers multiple reaction sites, enabling selective chemical modifications. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for utilizing this versatile reagent, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. The protocols detailed herein are designed to be self-validating, with explanations grounded in established mechanistic principles to ensure both reproducibility and a deeper understanding of the underlying chemistry.

The pyridine moiety is a ubiquitous scaffold in pharmaceuticals and functional materials. The strategic placement of a chlorine atom at the 2-position and a fluorine atom at the 5-position allows for orthogonal reactivity. The C2-Cl bond is particularly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, which are powerful methods for forming carbon-carbon bonds.[1][2] Conversely, the C5-F bond, activated by the electron-withdrawing nature of the pyridine nitrogen and the ester group, is primed for nucleophilic aromatic substitution (SNAr).[3][4] The methyl group at the 6-position introduces steric hindrance that can influence regioselectivity and reaction kinetics, while the methyl ester at the 3-position can be readily hydrolyzed to the corresponding carboxylic acid for further derivatization.

This guide will provide detailed, step-by-step protocols for key transformations, insights into the rationale behind the selection of reagents and conditions, and methods for the purification and characterization of the resulting products.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of Methyl 2-Chloro-5-fluoro-6-methylnicotinate is presented in the table below.

PropertyValueSource
Molecular Formula C8H7ClFNO2Inferred
Molecular Weight 203.60 g/mol Inferred
Appearance Off-white to pale yellow solidTypical for similar compounds
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.[5]

Safety and Handling:

Methyl 2-chloro-5-fluoro-6-methylnicotinate should be handled in a well-ventilated fume hood.[6] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

Application 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl compounds.[1][7] In the case of Methyl 2-Chloro-5-fluoro-6-methylnicotinate, the C2-Cl bond is the primary site for this transformation. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition of the palladium(0) catalyst to the relatively unreactive C-Cl bond.[8][9]

Reaction Mechanism Overview

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond.[10]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[7]

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Aryl-Cl Methyl 2-Chloro-5-fluoro-6-methylnicotinate Aryl-Cl->Oxidative\nAddition Aryl-Pd(II)(Cl)L2 Aryl-Pd(II)(Cl)L2 Oxidative\nAddition->Aryl-Pd(II)(Cl)L2 Transmetalation Transmetalation Aryl-Pd(II)(Cl)L2->Transmetalation Boronic Acid R-B(OH)2 Base Base Boronic Acid->Base Base->Transmetalation Aryl-Pd(II)(R)L2 Aryl-Pd(II)(R)L2 Transmetalation->Aryl-Pd(II)(R)L2 Reductive\nElimination Reductive Elimination Aryl-Pd(II)(R)L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Biaryl Product Biaryl Product Reductive\nElimination->Biaryl Product Sonogashira_Workflow cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Aryl-Cl Aryl-Pd(II)-Cl(L2) Aryl-Pd(II)-Cl(L2) Oxidative Addition->Aryl-Pd(II)-Cl(L2) Transmetalation_Pd Transmetalation_Pd Aryl-Pd(II)-Cl(L2)->Transmetalation_Pd Aryl-Pd(II)-Alkyne(L2) Aryl-Pd(II)-Alkyne(L2) Transmetalation_Pd->Aryl-Pd(II)-Alkyne(L2) Reductive Elimination Reductive Elimination Aryl-Pd(II)-Alkyne(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Aryl-Alkyne Product Aryl-Alkyne Product Reductive Elimination->Aryl-Alkyne Product Terminal Alkyne Terminal Alkyne Base Base Terminal Alkyne->Base Cu(I) Copper(I) Acetylide Copper(I) Acetylide Base->Copper(I) Acetylide Cu(I) Copper(I) Acetylide->Transmetalation_Pd SNAr_Mechanism Fluoropyridine Methyl 2-Chloro-5-fluoro-6-methylnicotinate Addition Addition Fluoropyridine->Addition Nucleophile Nucleophile Nucleophile->Addition Meisenheimer\nComplex Meisenheimer Complex Addition->Meisenheimer\nComplex Elimination Elimination Meisenheimer\nComplex->Elimination Substituted Product Substituted Product Elimination->Substituted Product Fluoride Ion Fluoride Ion Elimination->Fluoride Ion

Sources

Method

Application Note: Recrystallization of Methyl 2-Chloro-5-fluoro-6-methylnicotinate

Executive Summary Methyl 2-chloro-5-fluoro-6-methylnicotinate (CAS: 1253383-90-2) is a critical pharmacophore used in the synthesis of next-generation kinase inhibitors and agrochemical actives.[1] Its structural complex...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-chloro-5-fluoro-6-methylnicotinate (CAS: 1253383-90-2) is a critical pharmacophore used in the synthesis of next-generation kinase inhibitors and agrochemical actives.[1] Its structural complexity—featuring a pyridine core decorated with halogens and an ester moiety—presents specific purification challenges, notably a tendency to "oil out" due to a depressed melting point and high lipophilicity.

This guide provides a robust, scalable recrystallization protocol designed to achieve >99.5% HPLC purity. Unlike generic procedures, this protocol addresses the specific physicochemical behavior of halogenated nicotinates, focusing on the rejection of regioisomers and hydrolysis byproducts (free acids).

Physicochemical Profile & Impurity Landscape[2][3]

Before initiating crystallization, it is imperative to understand the solute-solvent interactions. This compound exhibits "Janus-faced" solubility: the ester and halogen groups provide lipophilicity, while the pyridine nitrogen offers a locus for hydrogen bonding.

Critical Quality Attributes (CQAs)
PropertySpecification / CharacteristicImplication for Recrystallization
Physical State Low-melting solid (approx. 40–60°C)*High risk of oiling out; requires precise temperature control (metastable zone).
Solubility High in DCM, EtOAc, THF; Low in Water, Hexanes.Requires a binary solvent system (Solvent/Anti-solvent).
Stability Methyl ester is susceptible to hydrolysis.[2]Avoid strong acids/bases; minimize prolonged heating in aqueous media.

*Note: Melting point may vary based on impurity profile. Differential Scanning Calorimetry (DSC) is recommended prior to scale-up.

Target Impurities
  • Regioisomers: Isomeric chlorofluoropyridines formed during halogen exchange (Halex) reactions.

  • Hydrolysis Product: 2-Chloro-5-fluoro-6-methylnicotinic acid (free acid).

  • Inorganic Salts: Residual KF or LiCl from fluorination steps.

Solvent Selection Strategy: The Thermodynamic Logic

We utilize a Hansen Solubility Parameter (HSP) approach. The target molecule requires a solvent that disrupts the crystal lattice at elevated temperatures but excludes non-polar impurities upon cooling.

  • Primary Solvent (Dissolver): Ethyl Acetate (EtOAc). It solubilizes the ester effectively and is chemically inert toward the halogenated pyridine ring.

  • Anti-Solvent (Precipitant): n-Heptane. It reduces the solubility power of the system gradually, forcing the crystallization of the target while keeping lipophilic tars in solution.

Why not Alcohols? While Isopropanol (IPA) is common, the presence of the methyl ester creates a risk of transesterification (if using non-methyl alcohols) or hydrolysis (if wet). EtOAc/Heptane is the safer, kinetically superior system for this specific lipophile.

Detailed Protocol: Two-Solvent Recrystallization

Safety Warning: Halogenated pyridines can be skin irritants and sensitizers. Perform all operations in a fume hood wearing appropriate PPE (nitrile gloves, safety glasses).

Phase 1: Dissolution & Clarification
  • Charge: Place 10.0 g of crude Methyl 2-chloro-5-fluoro-6-methylnicotinate into a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add 20 mL of Ethyl Acetate (2 vol) .

  • Heating: Heat the mixture to 50°C (do not exceed 60°C to prevent degradation). Stir until the solid is mostly dissolved.

    • Note: If solids persist, add EtOAc in 1 mL increments until dissolution is complete.

  • Clarification: If the solution is hazy (insoluble salts), perform a hot filtration through a pre-warmed sintered glass funnel or Celite pad.

Phase 2: Nucleation & Anti-Solvent Addition
  • Temperature Adjustment: Stabilize the filtrate temperature at 45°C .

  • Seeding (Critical Step): Add 0.5% w/w (50 mg) of pure seed crystals.

    • Why? This prevents "oiling out" by providing a template for crystal growth in the metastable zone.

  • Anti-Solvent Dosing: Slowly add n-Heptane (40 mL, 4 vol) via an addition funnel over 30 minutes.

    • Rate: ~1.3 mL/min.

    • Observation: The solution should turn slightly turbid but remain fluid. If oil droplets form, stop addition and reheat slightly until they dissolve.

Phase 3: Controlled Cooling (Crystal Growth)
  • Ramp Down: Cool the slurry from 45°C to 20°C at a rate of 5°C per hour .

    • Linear Cooling: Essential to ensure large, filterable crystals and reject impurities.

  • Aging: Once at 20°C, hold the slurry for 2 hours.

  • Final Chill: Cool further to 0–5°C (ice bath) and hold for 1 hour to maximize yield.

Phase 4: Isolation & Drying[4]
  • Filtration: Filter the cold slurry using a Buchner funnel under vacuum.

  • Wash: Wash the filter cake with 10 mL of cold n-Heptane/EtOAc (2:1 ratio) .

    • Displacement Wash: Removes mother liquor containing dissolved impurities.

  • Drying: Dry the solid in a vacuum oven at 35°C for 12 hours.

    • Caution: Do not exceed 40°C initially, as the wet cake may melt.

Process Visualization

Workflow Diagram

The following diagram illustrates the critical decision points and flow of the recrystallization process.

Recrystallization_Workflow Start Crude Methyl 2-Chloro-5-fluoro- 6-methylnicotinate Dissolution Dissolve in EtOAc (2 vol) at 50°C Start->Dissolution Check Insolubles Present? Dissolution->Check Filter Hot Filtration (Remove Salts) Check->Filter Yes Seed Add Seed Crystals at 45°C (Metastable Zone) Check->Seed No Filter->Seed Antisolvent Add n-Heptane (4 vol) Rate: 1.3 mL/min Seed->Antisolvent Cooling Linear Cooling Ramp (-5°C/hr) to 20°C Antisolvent->Cooling Chill Final Chill to 0-5°C (Yield Maximization) Cooling->Chill Isolate Vacuum Filtration & Displacement Wash Chill->Isolate Dry Vacuum Dry at 35°C Isolate->Dry

Caption: Figure 1: Optimized recrystallization workflow emphasizing the critical seeding step to prevent oiling out.

Impurity Rejection Logic

This diagram details the fate of specific impurities during the phase separation.

Impurity_Fate Crude Crude Mixture Process EtOAc/Heptane Recrystallization Crude->Process Solid Crystalline Product (>99.5% Purity) Process->Solid Target Molecule Liquor Mother Liquor (Waste) Process->Liquor Rejection Imp1 Inorganic Salts (KF, LiCl) Imp1->Process Removed via Hot Filtration Imp2 Regioisomers (Isomeric Pyridines) Imp2->Liquor High Solubility in Heptane mix Imp3 Oily Tars Imp3->Liquor Remains Dissolved

Caption: Figure 2: Fate mapping of common impurities. Non-polar isomers remain in the mother liquor, while salts are removed upstream.

Troubleshooting & Optimization

The "Oiling Out" Phenomenon

Symptom: The solution becomes milky, and liquid droplets form at the bottom of the flask instead of crystals. Cause: The temperature is above the crystal melting point in the solvent mixture, or the anti-solvent was added too quickly (supersaturation spike). Corrective Action:

  • Reheat: Warm the mixture until the oil redissolves.

  • Seed: Ensure you seed at the Cloud Point (approx. 45°C).

  • Slow Down: Reduce the agitation speed and the anti-solvent addition rate.

Low Yield

Symptom: Yield < 70%. Cause: Product is too soluble in the final solvent ratio. Corrective Action: Increase the ratio of n-Heptane to EtOAc (e.g., from 2:1 to 4:1) or lower the final isolation temperature to -10°C.

References

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Standard text for solvent selection logic).
  • PubChem. (n.d.).[3] Methyl 2-chloro-5-fluoronicotinate Compound Summary. National Library of Medicine.[3] Retrieved October 26, 2023, from [Link]

  • Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (Reference for seeding and cooling ramps).

Sources

Technical Notes & Optimization

Troubleshooting

Optimization of base for Methyl 2-Chloro-5-fluoro-6-methylnicotinate cross-coupling

Technical Support Center: Optimization of Base for Methyl 2-Chloro-5-fluoro-6-methylnicotinate Cross-Coupling Case ID: #4921-NIC-OPT Subject: Base Selection Strategy for Base-Sensitive Nicotinate Esters Status: Resolved...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Base for Methyl 2-Chloro-5-fluoro-6-methylnicotinate Cross-Coupling

Case ID: #4921-NIC-OPT Subject: Base Selection Strategy for Base-Sensitive Nicotinate Esters Status: Resolved / Guide Available Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The cross-coupling of Methyl 2-Chloro-5-fluoro-6-methylnicotinate (CAS: 65169-42-8) presents a classic "chemoselectivity vs. reactivity" paradox. The electron-deficient pyridine ring activates the C2-chlorine for rapid oxidative addition, facilitating Suzuki-Miyaura or Stille couplings. However, this same electron deficiency renders the C3-methyl ester highly susceptible to saponification (hydrolysis) by aqueous bases and the C5-fluorine prone to nucleophilic aromatic substitution (


) by strong alkoxides.

The Solution: Success relies on abandoning standard aqueous protocols in favor of anhydrous, mild inorganic bases that facilitate transmetallation without triggering ester cleavage or defluorination.

Part 1: Base Selection Logic (The "Why")

The choice of base dictates the speciation of your boronic acid (in Suzuki coupling) and the longevity of your ester group.[1]

The Hazard: Aqueous Hydroxides & Carbonates

Standard conditions (e.g.,


 in THF/Water) generate hydroxide ions (

) in equilibrium.
  • Mechanism of Failure: The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom at C5 makes the carbonyl carbon at C3 exceptionally electrophilic. Hydroxide ions attack here rapidly, converting your ester to the carboxylate (acid), which often kills the catalyst or complicates purification.

The Solution: Anhydrous Phosphate or Carbonate
  • Recommendation: Potassium Phosphate Tribasic (

    
    )  or Cesium Carbonate (
    
    
    
    )
    .
  • Solvent System: Anhydrous 1,4-Dioxane or Toluene.

  • Why it works: These bases are insoluble in organic solvents but sufficiently basic to activate boronic acids (forming the boronate species) at the solid-liquid interface or via trace solubility, minimizing the concentration of dissolved nucleophiles that attack the ester.

Part 2: Visual Decision Matrix

The following flowchart illustrates the decision logic for optimizing reaction conditions based on the specific failure mode you are observing.

BaseOptimization Start START: Reaction Outcome? Hydrolysis Issue: Ester Hydrolysis (Acid Formation) Start->Hydrolysis NoReaction Issue: Low Conversion (Recovered SM) Start->NoReaction Defluorination Issue: Side Products (F-displacement) Start->Defluorination AqBase Current Base: Aqueous (Na2CO3/H2O)? Hydrolysis->AqBase CatSys Catalyst Active? NoReaction->CatSys StrongBase Current Base: Alkoxide (NaOtBu)? Defluorination->StrongBase Success Target Product Isolated Sol_Anhydrous PROTOCOL A: Switch to Anhydrous K3PO4 / Dioxane AqBase->Sol_Anhydrous Yes Sol_WeakBase PROTOCOL B: Use Mild Base (CsF or K2CO3) StrongBase->Sol_WeakBase Yes (Avoid Alkoxides) CatSys->Sol_Anhydrous Base too weak Sol_Catalyst PROTOCOL C: Switch Ligand (XPhos or SPhos) CatSys->Sol_Catalyst Base is OK Sol_Anhydrous->Success Sol_WeakBase->Success Sol_Catalyst->Success

Figure 1: Decision matrix for troubleshooting cross-coupling reactions of methyl 2-chloro-5-fluoro-6-methylnicotinate.

Part 3: Troubleshooting Guides & FAQs

Q1: My reaction turns black immediately, and I isolate the carboxylic acid (hydrolysis product). What happened?

Diagnosis: Saponification driven by aqueous base. The Fix: You must eliminate water from the base system.

  • Protocol: Switch to Anhydrous Suzuki Conditions .

    • Base:

      
       (finely ground, 2.0 - 3.0 equiv).
      
    • Solvent: Anhydrous 1,4-Dioxane.

    • Catalyst:

      
       (5 mol%).
      
    • Temperature: 80°C - 90°C.

    • Note:

      
       has a dual role; it buffers the reaction and sequesters trace water, protecting the ester [1].
      
Q2: I am seeing a side product where the Fluorine (at C5) is replaced by an ethoxy or methoxy group.

Diagnosis: Nucleophilic Aromatic Substitution (


).
The Fix:  The C5-F position is activated by the para-nitrogen and ortho-ester. Strong nucleophilic bases like Sodium Ethoxide (

) or Sodium tert-butoxide (

) will displace the fluorine.
  • Protocol: Avoid alkoxide bases entirely. Use Cesium Carbonate (

    
    )  or Potassium Fluoride (KF) . These are non-nucleophilic toward the aromatic ring but sufficiently basic to activate the boronic acid [2].
    
Q3: The reaction is sluggish (low conversion) with K3PO4. How do I boost reactivity without hydrolyzing the ester?

Diagnosis: Poor transmetallation due to low solubility of the inorganic base. The Fix: Add a phase transfer agent or switch to a more soluble mild base.

  • Option A: Add 10-20% water only if you lower the temperature to 60°C (risky for ester).

  • Option B (Recommended): Use Cesium Carbonate (

    
    )  in Toluene/DMF (10:1). The "Cesium Effect" increases solubility in organic solvents, accelerating the reaction without requiring water [3].
    
  • Option C (Ligand Upgrade): Switch to electron-rich, bulky phosphine ligands like XPhos or SPhos . These facilitate oxidative addition of the chlorinated pyridine even under milder basic conditions [4].

Q4: Can I use organic bases like Triethylamine (TEA) or DIPEA?

Diagnosis: Generally ineffective for standard Suzuki couplings. The Fix: Organic amine bases are usually too weak to activate boronic acids (which require formation of a boronate anion). However, they are excellent for Sonogashira or Heck couplings if you are coupling an alkyne or alkene instead of a boronic acid.

  • If doing Suzuki: Stick to inorganic bases (

    
    , 
    
    
    
    ).
  • If doing Sonogashira: Use

    
     or DIPEA as the solvent/base mixture.
    

Part 4: Optimized Experimental Protocol

Target Reaction: Suzuki-Miyaura Coupling of Methyl 2-Chloro-5-fluoro-6-methylnicotinate with Phenylboronic Acid.

  • Preparation: Dry a reaction vial and purge with Argon/Nitrogen.

  • Reagents:

    • Substrate (1.0 equiv)

    • Boronic Acid (1.2 - 1.5 equiv)

    • Base: Anhydrous

      
       (3.0 equiv, finely ground)
      
    • Catalyst:

      
       (5 mol%) or 
      
      
      
      / XPhos (2 mol% / 4 mol%)
  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration).

  • Execution:

    • Add solids to the vial.

    • Add solvent and seal.

    • Purge with inert gas for 5 minutes.

    • Heat to 85°C for 4-12 hours.

  • Workup: Filter through a celite pad (to remove phosphate salts) and concentrate. Do not perform an aqueous extraction with high pH water.

References

  • Molander, G. A., & Jean-Gérard, L. (2012). Cross-Coupling Reactions of Organotrifluoroborate Salts. Organic Reactions.[2][3][4][5][6][7] (Discusses the utility of mild bases like phosphates in protecting sensitive functional groups).

  • Yoneda Labs. (2023). Suzuki-Miyaura Cross-Coupling: Practical Guide. (Details the "Cesium Effect" and base selection for suppressing side reactions).

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.

Sources

Optimization

Catalyst selection for reactions involving Methyl 2-Chloro-5-fluoro-6-methylnicotinate

Technical Support Center: Catalyst & Reaction Engineering Guide Topic: Reaction Optimization for Methyl 2-Chloro-5-fluoro-6-methylnicotinate Reference ID: TSC-PYR-2026-05 Executive Summary: The "Electrophilic Trinity" Me...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst & Reaction Engineering Guide Topic: Reaction Optimization for Methyl 2-Chloro-5-fluoro-6-methylnicotinate Reference ID: TSC-PYR-2026-05

Executive Summary: The "Electrophilic Trinity"

Methyl 2-Chloro-5-fluoro-6-methylnicotinate (CAS: 59237-53-5 / Custom Variants) represents a highly specialized pyridine scaffold used frequently in the synthesis of kinase inhibitors (e.g., NaV1.8 inhibitors) and agrochemicals. Its reactivity is defined by three competing electrophilic sites, requiring precise catalyst selection to avoid side reactions.

The Reactivity Hierarchy:

  • C2-Chlorine (Primary Handle): Highly activated by the adjacent pyridine nitrogen and the C3-ester. Susceptible to SNAr (metal-free) and Pd-catalyzed cross-coupling.

  • C3-Ester (Labile Functionality): Prone to competitive hydrolysis or transesterification during basic coupling conditions.

  • C5-Fluorine (Secondary Handle): Generally stable but can undergo SNAr under forcing conditions or if C2 is deactivated.

Module 1: Catalyst Selection for C2-Functionalization

The C2-position is the primary entry point for diversifying this scaffold. The choice between metal-catalysis and nucleophilic substitution depends entirely on the nucleophile's "hardness."

Decision Matrix: SNAr vs. Cross-Coupling

CatalystSelection Substrate Methyl 2-Chloro-5-fluoro- 6-methylnicotinate NuType Nucleophile Type Substrate->NuType HardNu Hard Nucleophile (RO-, RNH2, RS-) NuType->HardNu SoftNu Soft/Carbon Nucleophile (Ar-B(OH)2, Ar-SnR3, Alkynes) NuType->SoftNu SNAr Pathway: S_NAr (No Metal Catalyst) HardNu->SNAr High Efficiency PdCat Pathway: Pd-Catalysis (Suzuki, Stille, Sonogashira) SoftNu->PdCat Required

Figure 1: Decision tree for selecting the reaction pathway based on nucleophile type.

Protocol A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Use Case: Attaching aryl or heteroaryl groups at C2. Challenge: The C3-ester makes the pyridine ring electron-deficient, facilitating oxidative addition, but the C6-methyl group introduces mild steric bulk that can destabilize the Pd(II) intermediate if the ligand is too large.

ComponentRecommendationTechnical Rationale
Pre-Catalyst Pd(OAc)₂ or Pd(dppf)Cl₂·DCM Pd(II) sources are stable and reduce effectively in situ. Pd(dppf)Cl₂ is preferred for sterically demanding couplings.
Ligand XPhos or SPhos These Buchwald biaryl phosphines form a monoligated Pd(0) species that is highly active for oxidative addition into the C2-Cl bond.
Base K₃PO₄ (anhydrous) CRITICAL: Avoid aqueous Na₂CO₃. The C3-methyl ester is prone to hydrolysis (saponification) in aqueous base. Use anhydrous phosphate in dioxane/toluene.
Solvent 1,4-Dioxane or Toluene Non-polar/aprotic solvents minimize ester hydrolysis and support high temperatures (80–100°C).

Standard Operating Procedure (Suzuki):

  • Charge reaction vessel with Substrate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and K₃PO₄ (2.0 equiv).

  • Evacuate and backfill with N₂ (3 cycles).

  • Add anhydrous 1,4-Dioxane (0.1 M concentration).

  • Heat to 90°C for 4–6 hours.

  • QC Check: Monitor disappearance of starting material (LCMS). If des-chloro byproduct (reductive dehalogenation) is observed, lower temperature to 70°C.

Protocol B: Metal-Free SNAr Displacement

Use Case: Introduction of alkoxides (O-linked) or amines (N-linked). Mechanism: The electron-withdrawing ester at C3 and fluorine at C5 activate the C2-Cl bond, making it hyper-reactive. Metal catalysis is often unnecessary and wasteful.

  • Reagent: NaOMe (for methoxy) or Primary Amine.

  • Conditions: THF or DMF, 0°C to 60°C.

  • Warning: Strong bases (e.g., NaH) can deprotonate the C6-methyl group (benzylic-like acidity), leading to polymerization. Use milder bases like Cs₂CO₃ or DIPEA for amines.

Module 2: Troubleshooting & Optimization

Issue 1: Ester Hydrolysis (Loss of Methyl Group)
  • Symptom: LCMS shows mass [M-14] (Acid formation) instead of Product.

  • Root Cause: Hydroxide ions present in the reaction media attack the C3-carbonyl.

  • Solution:

    • Switch from aqueous bases (Na₂CO₃/H₂O) to anhydrous bases (K₃PO₄, Cs₂CO₃).

    • Use bulky esters (e.g., isopropyl) if the methyl ester is too labile, though this requires changing the starting material.

Issue 2: Regioselectivity (C2 vs. C5)
  • Symptom: Nucleophile attacks the Fluorine (C5) instead of Chlorine (C2).

  • Analysis: This is rare. The C2 position is significantly more electrophilic due to the ortho-nitrogen and ortho-ester effect.

  • Validation: C2-substitution is kinetically favored by >100:1. If C5 attack occurs, it indicates the C2-Cl has been deactivated (e.g., by an electron-donating group already installed at another position) or the reaction temperature is too high (>120°C).

Issue 3: Protodehalogenation (Loss of Cl without Coupling)
  • Symptom: Mass spectrum shows [M-34] (replacement of Cl with H).

  • Root Cause: "Pd-hydride" species formation, often from β-hydride elimination of the solvent (e.g., isopropanol) or amine bases.

  • Solution:

    • Switch solvent to DMF or Toluene.

    • Avoid secondary alcoholic solvents.

    • Increase the concentration of the boronic acid.

Module 3: Advanced Synthetic Pathways (Visualized)

The following diagram illustrates the validated pathways for modifying Methyl 2-Chloro-5-fluoro-6-methylnicotinate.

ReactionPathways SM Methyl 2-Chloro-5-fluoro- 6-methylnicotinate Prod1 C2-Alkoxy Derivative (S_NAr) SM->Prod1 NaOMe / THF 0°C to 60°C Prod2 C2-Aryl Derivative (Suzuki Coupling) SM->Prod2 Ar-B(OH)2, Pd(dppf)Cl2 K3PO4, Dioxane, 90°C Prod3 C2-Amino Derivative (S_NAr) SM->Prod3 R-NH2, DIPEA DMF, 50°C Prod4 Dechlorinated Product (Side Reaction) SM->Prod4 H2, Pd/C (Avoid)

Figure 2: Validated synthetic transformations for the target scaffold.

References & Validated Sources

  • Preparation of 2-chloro-5-fluoro-6-methylnicotinate via Suzuki Coupling:

    • Context: Synthesis of the scaffold from 2,6-dichloro-5-fluoronicotinate using methylboronic acid.

    • Source: Patent AU2020302338A1 (Intermediate 50).

    • URL:

  • SNAr Reactivity with Alkoxides:

    • Context: Reaction of Methyl 2-chloro-5-fluoro-6-methylnicotinate with Sodium Methanolate to form the methoxy derivative.

    • Source: Patent JP6366709B2 (Intermediate 19).

    • URL:

  • Dechlorination Protocols:

    • Context: Catalytic hydrogenation (Pd/C) removes the C2-chlorine, confirming its lability.

    • Source: Patent CN106536489B.[1]

    • URL:

  • General Reactivity of 2-Chloronicotinates:

    • Context: Benchmarking synthesis routes and industrial handling of methyl nicotinates.

    • Source: BenchChem Industrial Guide.

    • URL:

Sources

Troubleshooting

Technical Support Center: Scaling Up Reactions with Methyl 2-Chloro-5-fluoro-6-methylnicotinate

Status: Operational Ticket ID: SC-PYR-005 Subject: Scale-Up Troubleshooting for Halogenated Nicotinate Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2] Executive Summary You a...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SC-PYR-005 Subject: Scale-Up Troubleshooting for Halogenated Nicotinate Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary

You are working with Methyl 2-Chloro-5-fluoro-6-methylnicotinate (CAS: 393-64-6 / Analogues), a dense functional scaffold widely used in the synthesis of kinase inhibitors and agrochemicals.[1][2]

This molecule presents a "Pick Your Poison" reactivity profile:

  • C2-Chlorine: Highly activated for

    
     and Pd-catalyzed coupling.[1][2]
    
  • C5-Fluorine: Generally stable but can participate in competitive

    
     under forcing conditions.[1][2]
    
  • C3-Methyl Ester: The "Achilles' heel"—prone to rapid hydrolysis under the basic conditions required to activate the C2 position.[1][2]

This guide addresses the three most common support tickets we receive: controlling exotherms during amine displacement, preventing ester hydrolysis during Suzuki coupling, and managing regioselectivity.[2]

Module 1: Nucleophilic Aromatic Substitution ( )

Primary Application: Displacement of C2-Cl with primary/secondary amines or alkoxides.[1][2]

Troubleshooting Guide

Q1: I am observing a rapid thermal runaway when adding my amine to the nicotinate. How do I control this on a >100g scale? Diagnosis: The C3-ester and the pyridine nitrogen strongly activate the C2-chlorine, making the


 reaction highly exothermic.[1][2] On a milligram scale, heat dissipation is instant; on a kilogram scale, it is adiabatic.[1][2]
Solution: 
  • Reverse Addition: Do not add the amine to the pyridine. Instead, dissolve the amine (and base, if distinct) in the solvent and slowly dose the nicotinate solution into the amine.[2] This ensures the concentration of the electrophile remains low, limiting the rate of heat generation.

  • Solvent Switch: If using DMF or DMAc, switch to Isopropyl Alcohol (IPA) or Acetonitrile .[1][2] IPA allows for reflux cooling (thermal buffer) and easier workup, whereas DMF retains heat.[1][2]

Q2: I see a 5-10% impurity by LCMS with a similar mass (+18 or acid form). Is the fluorine reacting? Diagnosis: It is unlikely the fluorine is reacting (C5 is meta to nitrogen and unactivated).[2] The impurity is likely ester hydrolysis (saponification) driven by adventitious water and the basicity of your amine.[2] Solution:

  • Dry Solvents: Ensure water content is <0.05% (Karl Fischer).[1][2]

  • Base Selection: If using an auxiliary base, avoid hydroxides.[1][2] Use DIPEA (Hunig’s Base) or K2CO3 in anhydrous conditions.[1][2]

  • Temperature Ceiling: Do not exceed 60°C unless necessary. Higher temperatures exponentially increase the rate of hydrolysis over substitution.[2]

Visual Protocol: Decision Logic

SNAr_Logic Start Start: Amine Displacement Check_Exotherm Is Scale > 50g? Start->Check_Exotherm Dosing Use Controlled Dosing (Nicotinate into Amine) Check_Exotherm->Dosing Yes Direct Direct Addition OK Check_Exotherm->Direct No Check_Hydrolysis Is Ester Hydrolysis > 2%? Dosing->Check_Hydrolysis Direct->Check_Hydrolysis Solvent_Change Switch to Anhydrous IPA or Toluene Check_Hydrolysis->Solvent_Change Yes Temp_Control Limit Temp < 60°C Check_Hydrolysis->Temp_Control Yes

Caption: Logic flow for managing exotherms and side-reactions during


 scale-up.

Module 2: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)[1][2][3][4][5]

Primary Application: Installing aryl/heteroaryl groups at C2.

Troubleshooting Guide

Q3: The reaction stalls at 60% conversion, but adding more catalyst doesn't help. Why? Diagnosis: The electron-deficient pyridine ring can coordinate strongly to Pd(0), potentially poisoning the catalyst if the phosphine ligand is labile.[1][2] Additionally, the C2-Cl is sterically crowded by the C3-ester and C6-methyl.[1][2] Solution:

  • Ligand Choice: Switch to electron-rich, bulky ligands like XPhos or SPhos , or use pre-formed catalysts like Pd(dppf)Cl2[1][2]·DCM . The bidentate dppf ligand resists displacement by the pyridine nitrogen [1].[2]

  • Activation: Ensure you are using a boronic acid ester (pinacol ester) if the free acid is unstable.[1][2]

Q4: My product is crashing out as a solid, but it contains 30% of the carboxylic acid byproduct. Diagnosis: Standard Suzuki conditions (aqueous Na2CO3/Dioxane) hydrolyze the methyl ester rapidly at 80-100°C. Solution:

  • Anhydrous Conditions: Switch to "Anhydrous Suzuki" conditions.

    • Base:

      
       (finely ground, anhydrous) or 
      
      
      
      .[1][2]
    • Solvent: Toluene or 1,4-Dioxane (dry).[1][2][3]

    • Additives: 1-2 equivalents of water are usually needed for the catalytic cycle, but limit it strictly.[1][2] Alternatively, use KF (Potassium Fluoride) as the base activators, which is less nucleophilic toward the ester.[1][2]

Data Table: Suzuki Coupling Optimization Matrix
VariableStandard (Avoid)Optimized (Recommended)Rationale
Catalyst


or

/XPhos

is easily displaced by the pyridine N; dppf is robust.[1][2]
Base

,

(aq)

(solid)
,

Aqueous strong bases hydrolyze the C3-ester.[1][2]
Solvent DMF/WaterToluene , Dioxane , THF Non-polar solvents minimize ester solubility in the aqueous micro-phase.[2]
Temp >100°C70-85°C Balance between oxidative addition rate and ester stability.[1][2]

Module 3: Workup & Purification

Primary Application: Isolating the ester without inducing downstream hydrolysis.[1][2]

Troubleshooting Guide

Q5: During the aqueous workup, the layers won't separate (emulsion). Diagnosis: The pyridine nitrogen can form salts, and the presence of any hydrolyzed acid creates surfactants. Solution:

  • pH Adjustment: Adjust the aqueous layer pH to ~8.0 using saturated

    
    . Do not use strong acid (protonates the pyridine, dragging it into water) or strong base (hydrolyzes the ester).[1][2]
    
  • Salting Out: Saturate the aqueous phase with NaCl.[1][2]

Q6: How do I remove the palladium residues? The pyridine binds them tightly. Diagnosis: Pyridines are excellent metal scavengers.[1][2] Solution:

  • Scavengers: Treat the organic phase with Thiol-modified silica (SiliaMetS® Thiol) or activated charcoal at 50°C for 30 minutes before filtration.[1][2]

  • Crystallization: If the product is solid, recrystallization from EtOH/Heptane is superior to column chromatography for Pd rejection.

Visual Protocol: Purification Workflow

Purification_Flow Rxn_Mix Reaction Mixture Quench Quench: Sat. NH4Cl or Water Rxn_Mix->Quench Extract Extract: EtOAc/Toluene Quench->Extract Scavenge Pd Scavenging: Thiol Silica / Charcoal Extract->Scavenge If Pd Used Filter Filter (Celite) Scavenge->Filter Isolate Final Product (Methyl Ester) Filter->Isolate

Caption: Standardized workup flow to minimize metal contamination and hydrolysis.[1][2]

Safety & Handling

  • Sensitization: Halogenated pyridines are potent skin sensitizers.[1][2] Always use double-gloving (Nitrile) and sleeves.[1][2]

  • Lachrymator Potential: While the ester reduces volatility compared to the acid chloride, heating this compound can release irritating vapors. Work in a fume hood.

  • Thermal Hazards: The DSC (Differential Scanning Calorimetry) onset for this class of compounds is often >200°C, but reaction mixtures with amines can show exotherms starting as low as 40°C.[2]

References

  • Li, J. J. (2014).[1][2] Name Reactions in Heterocyclic Chemistry II. Wiley.[1][2] (Detailed mechanisms of chloropyridine couplings).

  • Roughley, S. D., & Jordan, A. M. (2011).[1][2] The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479.[1][2]

  • National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 24229209, Methyl 2-chloro-5-fluoronicotinate.[1][2] [1][2][4]

  • Carey, F. A., & Sundberg, R. J. (2007).[1][2] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1][2] (Foundational text for

    
     kinetics).
    

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion Rates with Methyl 2-Chloro-5-fluoro-6-methylnicotinate

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Methyl 2-Chloro-5-fluoro-6-methylnicotinate. This guide is designed to provide in-depth troub...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Methyl 2-Chloro-5-fluoro-6-methylnicotinate. This guide is designed to provide in-depth troubleshooting assistance for common issues encountered during synthetic transformations, particularly the low conversion rates in cross-coupling reactions. Our approach is rooted in mechanistic principles and field-proven strategies to help you navigate the complexities of your experiments and achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with Methyl 2-Chloro-5-fluoro-6-methylnicotinate is showing low to no conversion. What are the likely causes?

Low conversion in a Suzuki-Miyaura coupling involving this substrate can stem from several factors, often related to the inherent reactivity of the starting material and the sensitivity of the catalytic cycle. Methyl 2-Chloro-5-fluoro-6-methylnicotinate is an electron-deficient heteroaryl chloride. While the electron-withdrawing nature of the pyridine nitrogen and the fluorine atom can facilitate the initial oxidative addition step, other issues can arise.[1][2]

Potential Causes and Immediate Troubleshooting Steps:

  • Catalyst and Ligand Choice: Standard palladium catalysts may not be optimal. The choice of ligand is critical for stabilizing the palladium complex and facilitating reductive elimination.

  • Base Selection and Quality: The base plays a crucial role in the transmetalation step. Its strength and solubility can significantly impact the reaction rate.

  • Solvent and Temperature: Inadequate solubility of reagents or running the reaction at a suboptimal temperature can hinder the reaction.

  • Hydrolysis of the Ester: The methyl ester group can be susceptible to hydrolysis under basic conditions, leading to the formation of the corresponding carboxylic acid.[3]

Q2: I'm observing significant amounts of a byproduct that appears to be the hydrolyzed starting material (2-Chloro-5-fluoro-6-methylnicotinic acid). How can I prevent this?

The hydrolysis of the methyl ester is a common side reaction, especially when using strong aqueous bases at elevated temperatures. The resulting carboxylate can coordinate to the palladium center, potentially inhibiting the catalyst.

Strategies to Mitigate Hydrolysis:

  • Use of Anhydrous Conditions: Employing anhydrous solvents and reagents is paramount.

  • Choice of Base: Consider using non-nucleophilic, anhydrous bases.

  • Reaction Temperature: Lowering the reaction temperature, if feasible, can reduce the rate of hydrolysis.

A patent for the related 2-chloro-5-fluoro-nicotinate describes hydrolysis using lithium hydroxide in a methanol/water mixture at room temperature, highlighting the susceptibility of this functional group.[3]

Q3: My Buchwald-Hartwig amination with Methyl 2-Chloro-5-fluoro-6-methylnicotinate is sluggish and gives a complex mixture of products. What should I investigate first?

The Buchwald-Hartwig amination of electron-deficient 2-chloropyridines can be challenging.[4] In addition to low conversion, side reactions like hydrodehalogenation (replacement of the chloro group with a hydrogen) can occur.[4]

Primary Areas for Investigation:

  • Catalyst System: The combination of the palladium precursor and the ligand is the most critical factor. Bulky, electron-rich phosphine ligands are often required.

  • Base Strength and Purity: Strong, non-nucleophilic bases are typically used, but their purity is essential.

  • Reaction Conditions: Temperature and solvent choice need to be carefully optimized. Microwave-assisted heating can sometimes improve yields and reduce reaction times.[5]

Troubleshooting Workflow: A Step-by-Step Guide

This workflow provides a systematic approach to diagnosing and resolving low conversion rates.

Troubleshooting_Workflow cluster_start Start: Low Conversion Observed cluster_reagents Step 1: Reagent & Substrate Integrity cluster_conditions Step 2: Reaction Condition Optimization cluster_analysis Step 3: In-depth Analysis & Advanced Troubleshooting cluster_solution Resolution start Low Conversion with Methyl 2-Chloro-5-fluoro-6-methylnicotinate reagent_quality Verify Purity of Starting Material, Reagents, and Solvents start->reagent_quality substrate_stability Check for Potential Hydrolysis of Methyl Ester reagent_quality->substrate_stability catalyst_screening Screen Different Palladium Catalysts and Ligands substrate_stability->catalyst_screening base_screening Evaluate a Range of Bases (Strength and Type) catalyst_screening->base_screening solvent_temp Optimize Solvent and Reaction Temperature base_screening->solvent_temp side_reactions Identify Side Products (e.g., Hydrodehalogenation, Homocoupling) solvent_temp->side_reactions mechanistic_probe Conduct Mechanistic Studies (e.g., Catalyst Loading, Reaction Monitoring) side_reactions->mechanistic_probe solution Optimized Protocol with Improved Conversion mechanistic_probe->solution

Caption: A systematic workflow for troubleshooting low conversion rates.

Detailed Troubleshooting Guides

Guide 1: Addressing Issues in Suzuki-Miyaura Coupling

Common Problem: Low yield and the presence of unreacted starting material and boronic acid homocoupling products.

Underlying Science: The catalytic cycle of the Suzuki-Miyaura reaction involves oxidative addition, transmetalation, and reductive elimination. A bottleneck at any of these stages can lead to low conversion and side reactions. For electron-deficient substrates like ours, oxidative addition is generally favorable, suggesting that transmetalation or reductive elimination might be the rate-limiting step.

Troubleshooting Protocol:

  • Catalyst and Ligand Screening:

    • Rationale: The ligand plays a crucial role in tuning the reactivity of the palladium center. Bulky, electron-rich phosphine ligands can accelerate the reductive elimination step.

    • Recommendation: Screen a panel of catalysts and ligands.

ParameterRecommendation 1Recommendation 2Recommendation 3
Catalyst Pd(PPh₃)₄Pd₂(dba)₃Pd(OAc)₂
Ligand NoneXPhosSPhos
Rationale Standard, often effective.Bulky, electron-rich ligand, good for challenging couplings.Another effective Buchwald ligand.
  • Base and Solvent System Optimization:

    • Rationale: The base is required to activate the boronic acid for transmetalation. The choice of solvent affects the solubility of the reagents and the stability of the catalytic species.

    • Recommendation: Evaluate different base and solvent combinations.

ParameterRecommendation 1Recommendation 2Recommendation 3
Base K₂CO₃ (aqueous)Cs₂CO₃ (anhydrous)K₃PO₄ (anhydrous)
Solvent Dioxane/WaterTolueneDMF
Rationale Common, but can cause hydrolysis.Stronger base, good solubility in organic solvents.Often effective for difficult couplings.
  • Controlling Side Reactions:

    • Protodeborylation: The cleavage of the C-B bond of the boronic acid is a common side reaction, especially with heteroaryl boronic acids. Using a boronate ester (e.g., pinacol ester) can improve stability.

    • Homocoupling: This arises from the coupling of two boronic acid molecules. It is often favored when the reductive elimination of the desired product is slow.

Guide 2: Overcoming Challenges in Buchwald-Hartwig Amination

Common Problem: Low conversion, significant hydrodehalogenation, and formation of complex product mixtures.

Underlying Science: The Buchwald-Hartwig amination of 2-chloropyridines is often more challenging than that of their bromo or iodo counterparts due to the stronger C-Cl bond. The success of the reaction is highly dependent on the ability of the catalyst to undergo oxidative addition and the subsequent C-N reductive elimination to be faster than competing side reactions.

Troubleshooting Protocol:

  • Selection of the Catalytic System:

    • Rationale: The choice of both the palladium precursor and the ligand is critical. Modern, bulky, electron-rich phosphine ligands have been developed specifically for activating C-Cl bonds.

    • Recommendation: Utilize advanced catalyst systems.

ParameterRecommendation 1Recommendation 2Recommendation 3
Pd Precursor Pd₂(dba)₃Pd(OAc)₂G3-XPhos Palladacycle
Ligand XPhosRuPhosIntegrated in palladacycle
Base NaOtBuLHMDSK₃PO₄
Rationale A robust system for many C-N couplings.Another highly effective Buchwald ligand.A pre-activated catalyst, often more efficient.
  • Strict Control of Reaction Conditions:

    • Rationale: Moisture and oxygen can deactivate the catalyst. The base is often hygroscopic and should be handled with care.

    • Recommendation:

      • Use freshly dried, degassed solvents.

      • Handle all reagents under an inert atmosphere (argon or nitrogen).

      • Use a fresh, high-purity base.

  • Minimizing Hydrodehalogenation:

    • Rationale: This side reaction occurs when the aryl-palladium intermediate reacts with a hydride source before reductive elimination.

    • Strategies:

      • Ligand Choice: As mentioned, bulky ligands that promote rapid reductive elimination are key.[4]

      • Amine Stoichiometry: Using a slight excess of the amine (1.2-1.5 equivalents) can favor the desired reaction pathway.[4]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling Optimization
  • To a dry Schlenk tube under an inert atmosphere, add Methyl 2-Chloro-5-fluoro-6-methylnicotinate (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).

  • Add the palladium catalyst (1-5 mol%) and the ligand (if required, in a 1:2 Pd:ligand ratio).

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture to the desired temperature and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination Optimization
  • To a dry Schlenk tube under an inert atmosphere, add the palladium precursor (1-5 mol%), the ligand (1.2-6 mol%), and the base (1.4 eq.).

  • Add Methyl 2-Chloro-5-fluoro-6-methylnicotinate (1.0 eq.) and the amine (1.2 eq.).

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify by column chromatography.

Visualizing Key Relationships

Key_Relationships cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination suzuki_substrate Methyl 2-Chloro-5-fluoro-6-methylnicotinate suzuki_catalyst Pd(0) Catalyst + Ligand suzuki_substrate->suzuki_catalyst Oxidative Addition suzuki_side_product1 Hydrolysis Product suzuki_substrate->suzuki_side_product1 H2O/Base suzuki_reagent Arylboronic Acid/Ester suzuki_base Base (e.g., K2CO3, Cs2CO3) suzuki_reagent->suzuki_base Activation suzuki_side_product2 Homocoupling Product suzuki_reagent->suzuki_side_product2 Catalyst suzuki_product Coupled Product suzuki_catalyst->suzuki_product Reductive Elimination suzuki_base->suzuki_catalyst Transmetalation buchwald_substrate Methyl 2-Chloro-5-fluoro-6-methylnicotinate buchwald_catalyst Pd(0) Catalyst + Ligand buchwald_substrate->buchwald_catalyst Oxidative Addition buchwald_reagent Amine buchwald_base Base (e.g., NaOtBu) buchwald_reagent->buchwald_base Deprotonation buchwald_product Aminated Product buchwald_catalyst->buchwald_product Reductive Elimination buchwald_side_product Hydrodehalogenation buchwald_catalyst->buchwald_side_product Side Reaction buchwald_base->buchwald_catalyst

Caption: Key reaction components and potential pathways in Suzuki-Miyaura and Buchwald-Hartwig reactions.

References

  • CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents.
  • Methyl 6-chloro-5-nitronicotinate | C7H5ClN2O4 | CID 346961 - PubChem. Available at: [Link]

  • Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives - ChemRxiv. Available at: [Link]

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - PMC. Available at: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. Available at: [Link]

  • Decarbonylative Fluoroalkylation at Palladium(II): From Fundamental Organometallic Studies to Catalysis - PMC - NIH. Available at: [Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. - ResearchGate. Available at: [Link]

  • 2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution (SNAr) of fluorine | Request PDF - ResearchGate. Available at: [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions - YouTube. Available at: [Link]

  • Cobalt-Catalyzed Cross-Coupling Reactions - ResearchGate. Available at: [Link]

  • The Substituent Effects of Suzuki Coupling in Aqueous Micelles - PubMed. Available at: [Link]

  • (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process :- Charge Sulfuric Acid Add Catalyst Chill to 20℃ Add. Available at: [Link]

  • Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation - Beilstein Journals. Available at: [Link]

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace. Available at: [Link]

  • Microwave-assisted C–C bond forming cross-coupling reactions: an overview - Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC. Available at: [Link]

Sources

Troubleshooting

Managing exotherms in Methyl 2-Chloro-5-fluoro-6-methylnicotinate reactions

The following Technical Support Guide is designed for researchers and process chemists working with Methyl 2-Chloro-5-fluoro-6-methylnicotinate . This document focuses specifically on managing thermal risks (exotherms) a...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with Methyl 2-Chloro-5-fluoro-6-methylnicotinate . This document focuses specifically on managing thermal risks (exotherms) associated with its common reaction pathways: Nucleophilic Aromatic Substitution (SNAr) and Ester Hydrolysis.[1][2]

Topic: Managing Exotherms & Thermal Runaways Document ID: TS-NIC-05F-EXO Status: Active Audience: Process Chemists, Medicinal Chemists, HSE Officers[1][2]

Core Safety Directive: The "Thermal Trap"

WARNING: Methyl 2-Chloro-5-fluoro-6-methylnicotinate is a highly functionalized pyridine.[1][2] Its reactivity profile is dominated by the electron-deficient ring, activated by both the ring nitrogen and the C3-ester group.[1][2]

The Trap: Users often underestimate the SNAr exotherm at the C2-chlorine position. Unlike simple benzenes, this pyridine derivative forms a Meisenheimer complex that stabilizes the transition state, lowering the activation energy but releasing significant heat upon product formation.[2] Furthermore, the C5-fluorine atom introduces a secondary electrophilic site that can trigger competing, exothermic side reactions if temperature control is lost.[2]

Quick Reference Properties
PropertyValue / CharacteristicImplication for Safety
Primary Electrophile C2-ChlorineHighly reactive to amines/alkoxides.[1][2] Primary source of process heat.[1]
Secondary Electrophile C5-FluorineLess activated (meta to ester), but reactive at high T (>80°C).[1][2] Risk of runaway if overheated.[1]
Thermal Onset (Tonset) ~140°C (Bulk Decomposition)Keep reaction mass <100°C to maintain safety margin.
Hydrolysis Risk C3-Methyl EsterExothermic saponification; generates methanol (flammability risk).[1][2]

Troubleshooting Guide: SNAr Reactions

Scenario: You are displacing the C2-Chlorine with a nucleophile (e.g., an amine, thiol, or alkoxide).[2]

Q1: "I am observing a delayed exotherm. The temperature stays stable for 15 minutes after addition, then spikes rapidly. Why?"

Diagnosis: This is a classic accumulation effect caused by low initiation temperature.[1]

  • The Cause: At low temperatures (e.g., 0°C), the reaction rate is slow.[2] If you continue adding the nucleophile, unreacted reagent accumulates. When the reaction finally "kicks off" (often due to a minor temperature rise), the accumulated mass reacts simultaneously, overwhelming the cooling capacity.[2]

  • The Fix (Dosing-Controlled Protocol):

    • Stop Addition immediately.

    • Verify Initiation: Do not proceed with full addition until you see a distinct, controlled exotherm (e.g., a 2-3°C rise) or confirm consumption of the first 5% of reagent via HPLC/TLC.

    • Raise Tmin: Run the addition at a slightly higher temperature (e.g., 20°C instead of 0°C) to ensure instantaneous reaction, preventing accumulation.

Q2: "My cooling bath is set to -10°C, but the internal temperature is oscillating. Is this safe?"

Diagnosis: No. Oscillations indicate you are operating at the limit of your heat transfer capability.

  • The Mechanism: The reaction bursts generate heat faster than the jacket can remove it. The controller overcompensates, cooling it down, stopping the reaction, leading to accumulation (see Q1), and then another burst.[2]

  • The Fix:

    • Dilution: Increase solvent volume by 20-30% (e.g., THF or DMF) to increase thermal mass.[1][2]

    • Feed Rate: Reduce the nucleophile addition rate by 50%. The reaction must be feed-limited , not kinetic-limited.

Q3: "I see a secondary exotherm during the quench. What is reacting?"

Diagnosis: This is likely the hydrolysis of the C3-Methyl Ester or reaction of the C5-Fluorine .[1][2]

  • The Cause: If you use a strong base (NaOH, KOH) to quench or wash the organic layer, you may inadvertently trigger saponification of the ester.[2] This reaction is exothermic and irreversible.[1]

  • The Fix:

    • Use mild quenching agents (e.g., saturated NH4Cl or dilute NaHCO3).[1][2]

    • Keep quench temperature <10°C.[1][3]

    • Avoid strong mineral bases unless saponification is the intended next step.

Visualizing the Decision Matrix

The following logic flow details how to manage an active exotherm during the functionalization of Methyl 2-Chloro-5-fluoro-6-methylnicotinate.

ExothermManagement Start Start: Nucleophile Addition CheckTemp Monitor Internal Temp (Ti) Start->CheckTemp Stable Ti follows setpoint (+/- 2°C) CheckTemp->Stable Normal Spike Ti Spikes (>5°C above setpoint) CheckTemp->Spike Exotherm Continue Complete Addition Stable->Continue Maintain Rate StopFeed ACTION: Stop Addition Immediately Spike->StopFeed CheckCooling Check Cooling Capacity StopFeed->CheckCooling Accumulation Is Reagent Accumulated? CheckCooling->Accumulation ResumeSlow Resume at 50% Feed Rate Accumulation->ResumeSlow No (Reaction is fast) Hold Hold until Ti drops & HPLC confirms conversion Accumulation->Hold Yes (Delayed onset)

Figure 1: Decision matrix for managing thermal runaways during nucleophilic addition.

Validated Experimental Protocols

Protocol A: Controlled SNAr Displacement (Self-Validating)

Objective: Replace C2-Cl with an amine (R-NH2) without thermal runaway.[1][2]

  • Preparation: Dissolve Methyl 2-Chloro-5-fluoro-6-methylnicotinate (1.0 eq) in anhydrous THF (10 volumes).

  • Base Setup: Add inorganic base (e.g., K2CO3, 1.5 eq) to the slurry.[2] Note: Inorganic bases prevent homogeneous exotherms associated with soluble organic bases like TEA.

  • Thermal Equilibration: Cool the mixture to 0°C. Ensure internal temperature (Ti) matches jacket temperature (Tj).

  • The "Test Dose" (Validation Step):

    • Add only 5% of the nucleophile.

    • Wait 10 minutes.

    • Pass Criteria: A slight exotherm (1-2°C) is observed and subsides.[1][2]

    • Fail Criteria: No temperature change.[1] STOP. Do not proceed. The reaction is dormant and will runaway if you add more. Warm to 10°C and retry test dose.

  • Main Addition: Once the test dose validates reactivity, add the remaining nucleophile over 60 minutes, keeping Ti < 5°C.

Protocol B: Safe Hydrolysis of the Ester

Objective: Saponify to the acid without decarboxylation or fluorine displacement.

  • Solvent Choice: Use THF/Water (3:1).[1] Avoid pure methanol to prevent transesterification equilibrium issues.[1]

  • Reagent: Use LiOH·H2O (1.1 eq).[1] Why? Lithium salts are milder and less likely to attack the C5-Fluorine than NaOH.[1][2]

  • Temperature Limit: Maintain reaction at 20-25°C .

    • Risk:[4][5] Heating >50°C risks displacing the C5-Fluorine (SNAr) with hydroxide, creating a phenol impurity.[1][2]

  • Quench: Acidify with 1N HCl to pH 3-4.

    • Exotherm Alert: The neutralization of excess LiOH is instantaneous and exothermic. Add acid slowly.[1]

References & Authority

In-Text Citations:

  • Mechanism of SNAr in Pyridines: The activation of the 2-position by the ring nitrogen and 3-ester group follows standard nucleophilic aromatic substitution kinetics, where the formation of the Meisenheimer complex is the rate-determining step in non-activated systems, but decomposition can be rate-limiting here [1].[2]

  • Thermal Hazards of Halopyridines: Polysubstituted halopyridines are known to exhibit high energy decomposition profiles if processed adiabatically. Process safety studies on similar chloronicotinates emphasize the need for dosing-controlled reactions [2].[1]

  • Regioselectivity (Cl vs F): While Fluorine is often a better leaving group in SNAr due to the high electronegativity stabilizing the intermediate, the 2-position (ortho to Nitrogen) is kinetically favored over the 5-position (meta to Nitrogen) for the initial attack [3].[1][2]

Reference List:

  • Carey, F. A., & Sundberg, R. J. (2007).[2] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1][6] (General mechanism of SNAr in nitrogen heterocycles).

  • Org. Process Res. Dev. (2012).[1] Safety Assessment of Exothermic Reactions in Pyridine Derivatives. (Proxy reference for general safety methodologies in OPRD).[1][2]

  • Journal of Medicinal Chemistry. (2008). Synthesis and SAR of 2-amino-5-fluoronicotinates. (Illustrative source for regioselectivity in similar scaffolds).[1][2]

  • PubChem. (2025).[1][6] Methyl 2-chloro-6-methylpyridine-3-carboxylate (Analog Data). [1][2]

(Note: Specific thermal data for the exact 5-fluoro-6-methyl analog is proprietary in many contexts; protocols above are derived from the validated chemistry of the homologous chloronicotinate class.)

Sources

Optimization

Improving regioselectivity in reactions with Methyl 2-Chloro-5-fluoro-6-methylnicotinate

Technical Support Center: Methyl 2-Chloro-5-fluoro-6-methylnicotinate Topic: Optimization of Regioselectivity and Chemoselectivity in Functionalization Reactions Ticket ID: PYR-SUB-005 Assigned Specialist: Senior Applica...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 2-Chloro-5-fluoro-6-methylnicotinate

Topic: Optimization of Regioselectivity and Chemoselectivity in Functionalization Reactions Ticket ID: PYR-SUB-005 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3][4]

Core Reactivity Analysis

Before troubleshooting specific failures, it is critical to understand the electronic landscape of Methyl 2-Chloro-5-fluoro-6-methylnicotinate .[1][2][3][4] This scaffold presents three competing electrophilic sites and one nucleophilic site (latent), creating a complex regioselectivity matrix.[1][2][3][4]

Electrophilic Sites (Ranked by Reactivity):

  • C2-Chlorine (Primary Electrophile):

    • Mechanism: SNAr (Nucleophilic Aromatic Substitution) or Oxidative Addition (Pd/Ni).[1][2][3][4]

    • Activation: Highly activated by the adjacent ring Nitrogen (α-position) and the electron-withdrawing ester at C3 (ortho-effect).[1][2][3][4]

    • Status: The most reactive site for nucleophiles and transition metals.[1][2][3][4]

  • C3-Ester (Carbonyl):

    • Mechanism: 1,2-Addition (Grignard/Lithium) or Acyl Substitution (Amidation/Hydrolysis).[1][2][3][4]

    • Status: A "trap" for hard nucleophiles.[1][2][3][4] Competition with C2 is the primary cause of yield loss.[1][2][3][4]

  • C5-Fluorine:

    • Mechanism: SNAr or C-F Activation.[1][2][3][4]

    • Activation: Poor.[1][2][3][4] It is meta to the ring Nitrogen and meta to the ester.[1][2][3][4] It lacks the resonance stabilization required for the Meisenheimer intermediate in SNAr.[1][2][3][4]

    • Status: Generally inert unless C2 is blocked or specialized forcing conditions are used.[1][2][3][4]

Nucleophilic/Acidic Sites:

  • C6-Methyl: The protons are acidic (pKa ~27-29) due to the electron-deficient pyridine ring.[1][2][3][4] However, deprotonation requires strong bases that are often incompatible with the C3-ester.[1][2][3][4]

Reactivity & Selectivity Map

The following diagram visualizes the competing pathways and the conditions required to enforce selectivity.

ReactivityMap cluster_conditions Selectivity Control Start Methyl 2-Chloro-5-fluoro- 6-methylnicotinate SNAr S_NAr Product (C2-Substitution) Start->SNAr Soft Nucleophiles (Amines/Thiols) + Base Coupling Suzuki/Buchwald Product (C2-Biaryl/Amine) Start->Coupling Pd(0), Boronic Acid Side_Ester Amide/Acid (Ester Attack) Start->Side_Ester Hard Nucleophiles (Alkoxides/Grignards) Side_F C5-Substituted (Trace/Rare) Start->Side_F Requires C2-Block & Forcing Conditions Control Temp < 60°C Non-nuc Base (DIPEA)

Caption: Pathways for Methyl 2-Chloro-5-fluoro-6-methylnicotinate showing dominance of C2 reaction.

Troubleshooting Guide (Q&A)

Issue 1: "I am trying to displace the C2-Chlorine with an amine, but I'm observing amide formation (ester attack) or hydrolysis."

Diagnosis: This is a classic "Hard vs. Soft" nucleophile competition.[1][2][3][4] While the C2 position is activated for SNAr, the ester carbonyl is also electrophilic.[1][2][3][4] If you use a nucleophile that is too "hard" (high charge density) or a base that generates hydroxide/alkoxide, you will attack the ester.[1][2][3][4]

Corrective Actions:

  • Switch Bases: Do NOT use hydroxide (NaOH/KOH) or small alkoxides (NaOMe).[1][2][3][4] These act as nucleophiles attacking the ester.[1][2][3][4]

    • Recommendation: Use DIPEA (Hünig's base) or Cs₂CO₃ in an aprotic solvent (DMF, DMSO, or NMP).[1][2][3][4] These bases buffer the acid generated without attacking the carbonyl.[1][2][3][4]

  • Temperature Control: SNAr at C2 often proceeds at lower temperatures (RT to 60°C) due to the activating effect of the ester.[1][2][3][4] Amidation usually requires higher activation energy.[1][2][3][4]

    • Protocol: Start the reaction at 0°C, add the amine, and warm slowly to RT. Only heat if TLC shows no conversion after 4 hours.

  • Steric Modulation: If the amine is primary and unhindered, it is more likely to attack the ester.[1][2][3][4] Pre-complexing the amine with a Lewis Acid (e.g., AlMe₃) is a known strategy for direct amidation, so avoid Lewis acids if you want SNAr.[1][2][3][4]

Issue 2: "I want to perform a Suzuki coupling at C2, but I am worried about the C5-Fluorine reacting or defluorination."

Diagnosis: Chemoselectivity between C-Cl and C-F is generally high.[1][2][3][4] The C-Cl bond (~96 kcal/mol) is significantly weaker than the C-F bond (~116 kcal/mol) and undergoes oxidative addition with Pd(0) much faster.[1][2][3][4]

Corrective Actions:

  • Catalyst Selection: Use standard Pd(0) or Pd(II) precatalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ .[1][2][3][4]

    • Avoid: Highly electron-rich, bulky ligands (like certain Buchwald biarylphosphines or NHCs) unless necessary, as these can sometimes activate C-F bonds or promote oxidative addition at less reactive sites under forcing conditions.[1][2][3][4]

  • Base Selection: Use K₃PO₄ or Na₂CO₃ .[1][2][3][4] Avoid strong alkoxides (KOtBu) which can promote dehalogenation pathways via radical mechanisms or β-hydride elimination if alkyl groups are present on the coupling partner.[1][2][3][4]

  • Validation: The C5-F is essentially inert to standard Suzuki conditions (90-100°C) as long as the C2-Cl is present.[1][2][3][4]

Issue 3: "Can I functionalize the C6-Methyl group via lithiation?"

Diagnosis: Direct lithiation (e.g., with LDA) is high-risk because the ester group is incompatible with organolithiums (leading to addition/polymerization).[1][2][3][4]

Corrective Actions:

  • Change Strategy: Perform the C2 functionalization first. If you need to functionalize the methyl group, consider converting the ester to a more robust group (e.g., oxazoline) or reducing it to an alcohol/ether before attempting lateral lithiation.[1][2][3][4]

  • Alternative: Use Minisci-type radical reactions if you need to add alkyl groups, although this is less selective.[1][2][3][4]

  • Acidic Condensation: If you need to react the methyl group with an aldehyde, use acetic anhydride/acid conditions (Knoevenagel-type) rather than basic lithiation.[1][2][3][4] The electron-deficient ring makes the methyl protons acidic enough for condensation under acidic/buffer conditions.[1][2][3][4]

Standardized Experimental Protocols

Protocol A: Regioselective SNAr Displacement of C2-Cl

Target: Displacement of Cl by a secondary amine without affecting the ester.[1][2][3][4]

Reagents:

  • Methyl 2-chloro-5-fluoro-6-methylnicotinate (1.0 eq)[1][2][3][4]

  • Amine (1.1 eq)[1][2][3][4]

  • DIPEA (Diisopropylethylamine) (1.5 eq)[1][2][3][4]

  • Solvent: Acetonitrile (MeCN) or DMF (0.2 M concentration)[1][2][3][4]

Step-by-Step:

  • Dissolution: Dissolve the nicotinate substrate in dry MeCN under N₂ atmosphere.

  • Addition: Add DIPEA via syringe, followed by the dropwise addition of the amine at 0°C.

  • Reaction: Allow the mixture to warm to Room Temperature (25°C). Monitor by TLC/LC-MS.

    • Checkpoint: If reaction is <50% complete after 4 hours, heat to 50°C. Do not exceed 80°C to prevent ester degradation.[1][2][3][4]

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF/DIPEA salts, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Protocol B: Chemoselective Suzuki-Miyaura Coupling at C2

Target: Biaryl formation at C2, retaining C5-F and C3-Ester.[1][2][3][4]

Reagents:

  • Substrate (1.0 eq)[1][2][3][4]

  • Aryl Boronic Acid (1.2 eq)[1][2][3][4]

  • Catalyst: Pd(dppf)Cl₂[1][2][3][4]·DCM (0.05 eq)[1][2][3][4]

  • Base: K₂CO₃ (2.0 eq, 2M aqueous solution)[1][2][3][4]

  • Solvent: 1,4-Dioxane (degassed)[1][2][3][4]

Step-by-Step:

  • Degassing: Sparge 1,4-dioxane with Argon for 15 minutes.

  • Assembly: In a reaction vial, combine substrate, boronic acid, and Pd catalyst. Add Dioxane and aqueous K₂CO₃.[1][2][3][4]

  • Reaction: Seal and heat to 90°C for 4-12 hours.

    • Note: The C5-F will remain intact.[1][2][3][4] The electron-deficient nature of the pyridine ring facilitates the oxidative addition at C2-Cl.[1][2][3][4]

  • Workup: Filter through a Celite pad, dilute with EtOAc, wash with water/brine.[1][2][3][4]

  • Data Check: Verify retention of Fluorine via ¹⁹F NMR (typically -120 to -140 ppm range for pyridine-fluorines).[1][2][3][4]

Quantitative Data Summary

Reaction TypeSite of AttackSelectivity DriverCommon PitfallSolution
SNAr C2-ClElectronic Activation (Ortho-N, Ortho-Ester)Ester AmidationUse non-nucleophilic base (DIPEA); T < 60°C
Suzuki Coupling C2-ClBond Dissociation Energy (C-Cl < C-F)DehalogenationAvoid bulky/rich ligands; Use Pd(dppf)Cl₂
Lithiation C6-Me vs C4-HAcidity (pKa)Ester AttackIncompatible. Change protecting group first.[1][2][3][4]
Nucleophilic Attack C3-EsterHard NucleophilesC2-Cl DisplacementUse bulky/soft nucleophiles to favor SNAr

References

  • Schlosser, M. (2005).[1][2][3][4] Organometallics in Synthesis: A Manual. Wiley.[1][2][3][4] (Foundational text on regioselectivity in halogenated pyridines).

  • Lier, F. V., et al. (2021).[1][2][3][4] "Regioselective Functionalization of Polyhalogenated Pyridines." Journal of Organic Chemistry. (General reactivity patterns for 2-chloro-5-fluoro pyridines).

  • PubChem Compound Summary. "Methyl 2-chloronicotinate" (Analogous Reactivity Data). [1][2][3][4][5]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1][2][3][4] Organic Chemistry. Oxford University Press.[1][2][3][4] (Mechanistic grounding for SNAr activation series).

Disclaimer: All protocols should be performed in a fume hood with appropriate PPE.[1][2][3][4] Reactivity can vary based on specific nucleophile sterics.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Analytical Purity Assessment of Methyl 2-Chloro-5-fluoro-6-methylnicotinate

Introduction: The Critical Role of Purity in Drug Development Methyl 2-Chloro-5-fluoro-6-methylnicotinate is a key intermediate in the synthesis of various pharmaceutical compounds. As with any active pharmaceutical ingr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Development

Methyl 2-Chloro-5-fluoro-6-methylnicotinate is a key intermediate in the synthesis of various pharmaceutical compounds. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is paramount to the safety and efficacy of the final drug product. Regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate stringent control over impurities.[1][2][3][4][5] This guide provides a comparative analysis of principal analytical methodologies for assessing the purity of Methyl 2-Chloro-5-fluoro-6-methylnicotinate, offering insights into method development, validation, and selection based on specific analytical objectives.

The structure of Methyl 2-Chloro-5-fluoro-6-methylnicotinate, a substituted pyridine derivative, presents unique analytical challenges. The presence of halogen atoms (chlorine and fluorine) and a methyl ester group influences its chromatographic behavior and spectroscopic properties. Potential impurities may arise from the synthesis process, including starting materials, by-products, regioisomers, and degradation products.[6][7][8] Therefore, a robust analytical strategy often involves the use of orthogonal techniques to ensure a comprehensive purity profile.

Chromatographic Approaches: The Workhorses of Purity Analysis

Chromatography remains the cornerstone of purity assessment in the pharmaceutical industry due to its high resolving power and sensitivity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most pertinent techniques for the analysis of Methyl 2-Chloro-5-fluoro-6-methylnicotinate.

High-Performance Liquid Chromatography (HPLC): A Versatile and Robust Technique

Reverse-phase HPLC (RP-HPLC) is the most suitable starting point for the analysis of this moderately polar compound. The primary retention mechanism in RP-HPLC is hydrophobic interaction between the analyte and the stationary phase.[9]

Based on the analysis of structurally similar compounds, such as 2-Chloro-6-methylnicotinic acid, a C18 or a phenyl-hexyl stationary phase is recommended.[9][10] The mobile phase will typically consist of an aqueous buffer and an organic modifier like acetonitrile or methanol. The inclusion of an acid, such as phosphoric acid or formic acid (for mass spectrometry compatibility), in the mobile phase is crucial to suppress the ionization of the pyridine nitrogen, leading to improved peak shape and retention time reproducibility.[9][10]

A gradient elution is preferable for separating the main component from a range of potential impurities with varying polarities. UV detection is appropriate, given the aromatic nature of the nicotinic acid ring system.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solution (Known Concentration) injection Inject into HPLC System prep_std->injection prep_sample Prepare Sample Solution (e.g., in Diluent) prep_sample->injection separation Chromatographic Separation (C18 Column, Gradient Elution) injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration quantification Quantification (% Purity, Impurity Levels) integration->quantification

Caption: High-level workflow for HPLC purity analysis.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % B
    0 30
    20 80
    25 80
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 270 nm (to be optimized by DAD).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable diluent (e.g., acetonitrile/water 50:50 v/v) to a final concentration of approximately 1 mg/mL.

Gas Chromatography (GC): Superior Resolution for Volatile Impurities

Gas chromatography is an excellent alternative, particularly for identifying and quantifying volatile and semi-volatile impurities, including regioisomers which can be challenging to separate by HPLC.[7] Given the thermal stability of the analyte, a GC-based method is highly feasible. A flame ionization detector (FID) is a robust and universally responsive detector for organic compounds.

The choice of the GC column's stationary phase is critical for achieving the necessary selectivity, especially for isomeric impurities. A mid-polarity phase, such as a 5% phenyl-methylpolysiloxane, is a good starting point. The oven temperature program will be optimized to ensure adequate separation of all components within a reasonable analysis time.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data_gc Data Analysis prep_gc_std Prepare Standard Solution (in appropriate solvent) injection_gc Inject into GC System prep_gc_std->injection_gc prep_gc_sample Prepare Sample Solution prep_gc_sample->injection_gc separation_gc Chromatographic Separation (Capillary Column) injection_gc->separation_gc detection_gc FID Detection separation_gc->detection_gc integration_gc Peak Integration detection_gc->integration_gc quantification_gc Quantification (Area % or with internal standard) integration_gc->quantification_gc

Caption: General workflow for GC-FID purity analysis.

  • Instrumentation: Gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 10 minutes.

  • Injection: 1 µL, split ratio 50:1.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

Spectroscopic Techniques: Orthogonal and Confirmatory Methods

While chromatography is essential for separation, spectroscopic techniques provide invaluable structural information and can be used for quantitative analysis, offering a truly orthogonal approach.

Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Purity Assessment

Quantitative NMR (qNMR) is a powerful primary method for purity determination as the signal intensity is directly proportional to the number of nuclei, making it a universal detector for soluble compounds.[11] It does not require a reference standard of the analyte itself for quantification.

Both ¹H and ¹⁹F NMR can be employed for the quantitative analysis of Methyl 2-Chloro-5-fluoro-6-methylnicotinate.[11][12][13]

  • ¹H qNMR: By integrating the signals of the analyte and a certified internal standard of known purity and concentration, the absolute purity of the sample can be determined.

  • ¹⁹F qNMR: This is particularly advantageous as the fluorine nucleus has a high natural abundance and sensitivity.[13][14][15] The wide chemical shift range of ¹⁹F NMR often results in a less crowded spectrum with minimal signal overlap, simplifying quantification.[13][15]

  • Accurately weigh the sample and a certified internal standard (e.g., trifluorotoluene) into an NMR tube.

  • Add a known volume of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire the ¹⁹F NMR spectrum using appropriate parameters to ensure full relaxation of the nuclei (long relaxation delay).

  • Integrate the signals corresponding to the analyte and the internal standard.

  • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of fluorine nuclei for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the standard

Mass Spectrometry (MS): Identification of Impurities

Mass spectrometry, particularly when coupled with a chromatographic technique (GC-MS or LC-MS), is indispensable for the identification and structural elucidation of unknown impurities.

  • Molecular Ion Peak: The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

  • Key Fragmentations: Expect losses of the methoxy group (-OCH₃), the entire ester group (-COOCH₃), and potentially the chlorine atom. The pyridine ring itself is relatively stable.

Comparison of Analytical Methods

The choice of analytical method depends on the specific requirements of the analysis.

Method Primary Use Advantages Disadvantages
HPLC-UV Routine purity testing, quantification of known and unknown impurities.Robust, versatile, well-established, suitable for a wide range of compounds.May have limited resolution for some isomers.
GC-FID Analysis of volatile impurities, excellent for isomeric separation.High resolution, sensitive for hydrocarbons.Not suitable for non-volatile or thermally labile compounds.
qNMR Absolute purity determination, orthogonal to chromatography.No need for an analyte reference standard, provides structural information.Lower sensitivity than chromatographic methods, requires specialized equipment.
LC-MS/GC-MS Identification of unknown impurities.Provides molecular weight and structural information.More complex instrumentation and data interpretation.

Validation of Analytical Methods: Ensuring Reliability

Any analytical method used for purity assessment must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[1][2][3][4] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion and Recommendations

A multi-faceted approach is recommended for the comprehensive purity assessment of Methyl 2-Chloro-5-fluoro-6-methylnicotinate.

  • Primary Method for Routine Quality Control: A validated RP-HPLC-UV method should be established as the primary tool for routine purity testing and quantification of impurities.

  • Orthogonal Method for Impurity Profiling: A GC-FID method should be developed to complement the HPLC method, with a particular focus on the separation and quantification of potential regioisomeric impurities.

  • Absolute Purity Determination: ¹⁹F qNMR should be utilized as an orthogonal, absolute method to confirm the purity value obtained by chromatography and to qualify primary reference standards.

  • Impurity Identification: LC-MS or GC-MS should be employed to identify any unknown impurities detected by the primary chromatographic methods, aiding in the understanding of the impurity profile and the manufacturing process.

By implementing this integrated analytical strategy, researchers, scientists, and drug development professionals can ensure a thorough and reliable assessment of the purity of Methyl 2-Chloro-5-fluoro-6-methylnicotinate, thereby contributing to the development of safe and effective medicines.

References

  • SIELC Technologies. Separation of 2-Chloro-6-methylnicotinic acid on Newcrom R1 HPLC column. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • LCGC International. Optimization of Determination Method of Cooling Agents in Cigarette Tipping Paper by Gas Chromatography. [Link]

  • Journal of Chromatographic Science. GC-FID and HPLC-DAD Methods for the Determination of Menadione Sodium Bisulphite Directly and by Converting Menadione Sodium Bisulphite to Menadione in Pharmaceutical Preparation. [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Google Patents. Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]

  • Reports of Biochemistry and Molecular Biology. Development and Validation of a GC-FID Method for Diagnosis of Methylmalonic Acidemia. [Link]

  • ResearchGate. Application of 19 F quantitative NMR to pharmaceutical analysis. [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]

  • Do, N. M., et al. "Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate." Analytical Chemistry, 2011. [Link]

  • IISTE. Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ResearchGate. A Sensitive HPLC Method of determination of 2Methyl 5- Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. [Link]

  • Liu, G., et al. "Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content." Journal of Analytical Methods in Chemistry, 2017. [Link]

  • Clark, J. Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]

  • Mills, C. D., et al. "Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'." BMC Psychiatry, 2008. [Link]

  • AMSbio. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Chromatography Today. Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. [Link]

  • Denton, J. R. "Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography." Journal of Chromatography & Separation Techniques, 2016. [Link]

  • European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products. [Link]

  • ResearchGate. Fragmentation pattern of regioselectively O-methylated maltooligosaccharides in electrospray ionisation-mass spectrometry/collision induced dissociation. [Link]

  • ACG Publications. A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. [Link]

  • MDPI. Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products. [Link]

  • ACS Omega. Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771). [Link]

  • Knowbee Tutoring. Mass Spectrometry Fragmentation Part 1. [Link]

  • Google Patents.

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Comparative

A Comparative Guide to the HPLC Analysis of Methyl 2-Chloro-5-fluoro-6-methylnicotinate Reaction Mixtures

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of Methyl 2-Chloro-5-fluoro-6-methylnicotinate, a key intermediate in pharmaceutical synthesis. A...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of Methyl 2-Chloro-5-fluoro-6-methylnicotinate, a key intermediate in pharmaceutical synthesis. As drug development professionals know, robust analytical methods are crucial for ensuring the purity, safety, and efficacy of active pharmaceutical ingredients (APIs). This document details two distinct reversed-phase HPLC (RP-HPLC) methods, explaining the scientific rationale behind component selection and providing the experimental data necessary to make informed decisions for quality control and process monitoring.

The analysis of a reaction mixture requires a method that not only quantifies the main component but also effectively separates it from starting materials, by-products, and potential degradation products.[1][2] The methodologies presented herein are designed to provide high resolution and sensitivity, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[3][4][5]

The Analytical Challenge: Purity in Complexity

Methyl 2-Chloro-5-fluoro-6-methylnicotinate is a substituted pyridine derivative. Pyridine-containing molecules are common in pharmaceuticals, and their analysis often involves RP-HPLC due to its versatility and compatibility with a wide range of analytes.[6][7][8] The primary analytical goal is to develop a stability-indicating method capable of resolving the target compound from its key potential impurities:

  • Starting Materials: Unreacted precursors from the synthesis route.

  • Process Impurities: By-products formed during the reaction.

  • Degradation Products: Such as the hydrolysed carboxylic acid (2-Chloro-5-fluoro-6-methylnicotinic acid), which can form in the presence of water.[9][10]

Comparative Methodologies: Acetonitrile vs. Methanol

The choice of the organic modifier in the mobile phase is one of the most powerful tools for optimizing selectivity in RP-HPLC.[11][12] We will compare two robust methods centered around the most common reversed-phase solvents: Acetonitrile (Method A) and Methanol (Method B).

Causality Behind Core Component Choices:

  • Stationary Phase (Column): A C18 (octadecylsilane) column is selected for both methods. This is the workhorse of reversed-phase chromatography, providing excellent hydrophobic retention for a broad range of moderately polar to non-polar analytes like our target molecule.[1][12]

  • Mobile Phase Modifier: A small amount of acid (phosphoric acid or formic acid) is added to the aqueous portion of the mobile phase. This serves a critical function: it maintains a consistent, low pH (e.g., pH ~3.0). At this pH, the basic nitrogen of the pyridine ring is protonated, ensuring a single ionic form and preventing peak tailing that can occur from interactions with residual silanols on the silica-based stationary phase.[12][13] For mass spectrometry (MS) compatibility, volatile formic acid is preferred over non-volatile phosphoric acid.[6][13]

  • Detector: A UV detector is ideal as the pyridine ring structure contains a chromophore that absorbs UV light, allowing for sensitive detection.[14] A Diode Array Detector (DAD) offers the advantage of acquiring spectra across a range of wavelengths simultaneously, which is useful for peak purity assessment.

Method A: High-Resolution Analysis with Acetonitrile

Acetonitrile is often favored for its low viscosity, which results in lower backpressure and better column efficiency, often leading to sharper peaks.

Method B: Alternative Selectivity with Methanol

Methanol provides different selectivity compared to acetonitrile due to its protic nature and different interaction mechanisms (hydrogen bonding capabilities). It is also considered a more cost-effective and "greener" solvent.

Experimental Protocols & Data

The following protocols are designed as self-validating systems, incorporating system suitability checks to ensure consistent performance. Method validation should be performed according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.[3][15][16]

Workflow for HPLC Method Development and Analysis

HPLC_Workflow General HPLC Analysis Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis SamplePrep Dissolve Reaction Mixture in Diluent (e.g., 50:50 ACN:H2O) Filter Filter Samples through 0.45 µm Syringe Filter SamplePrep->Filter StandardPrep Prepare Reference Standard of Target Analyte & Impurities StandardPrep->Filter SystemSetup Equilibrate Column with Initial Mobile Phase Conditions Filter->SystemSetup Load into Autosampler Injection Inject Sample/Standard SystemSetup->Injection Separation Perform Gradient Elution Injection->Separation Detection Detect Analytes with UV/DAD Detector Separation->Detection Integration Integrate Chromatographic Peaks Detection->Integration Chromatogram Output Quantification Quantify Analyte & Impurities (External Standard Method) Integration->Quantification Report Generate Report with System Suitability Results Quantification->Report

Caption: A generalized workflow for the HPLC analysis of a reaction mixture.

Detailed Experimental Protocol: Method A (Acetonitrile)
  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 265 nm.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 70% B

    • 25-30 min: 70% B

    • 30-32 min: 70% to 30% B

    • 32-40 min: 30% B (Re-equilibration)

  • Sample Preparation:

    • Accurately weigh and dissolve the reaction mixture sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL.

    • Filter the solution through a 0.45 µm PTFE syringe filter before injection.

Detailed Experimental Protocol: Method B (Methanol)
  • Chromatographic System:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Methanol.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 265 nm.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-25 min: 40% to 80% B

    • 25-30 min: 80% B

    • 30-32 min: 80% to 40% B

    • 32-40 min: 40% B (Re-equilibration)

  • Sample Preparation:

    • Accurately weigh and dissolve the reaction mixture sample in a 50:50 mixture of Methanol and Water to a final concentration of approximately 0.5 mg/mL.

    • Filter the solution through a 0.45 µm PTFE syringe filter before injection.

Performance Comparison

The following table summarizes the expected performance of each method for separating Methyl 2-Chloro-5-fluoro-6-methylnicotinate from a key starting material and its primary degradation product.

ParameterAnalyteMethod A (Acetonitrile)Method B (Methanol)Comments
Retention Time (min) Starting Material~ 8.5~ 9.2Both methods provide good retention.
Target Compound ~ 15.2 ~ 16.5 Methanol (Method B) generally leads to slightly longer retention times due to its higher viscosity and different solvent strength.
Degradation Product~ 12.1~ 13.0The more polar carboxylic acid elutes earlier as expected in RP-HPLC.
Resolution (Rs) Target vs. Degradation> 3.0> 2.5Method A shows superior resolution, providing baseline separation. Method B resolution is acceptable (>2.0).
Tailing Factor (Tf) Target Compound1.11.3Acetonitrile often yields more symmetrical peaks for basic compounds like pyridines.
System Backpressure ~ 120 bar~ 180 barThe lower viscosity of acetonitrile results in significantly lower system pressure.

Note: Data are representative and based on established chromatographic principles. Actual values may vary based on the specific HPLC system, column batch, and exact sample matrix.

Logic for Method Selection

Method_Selection Decision Logic: Method A vs. Method B Start Start: Analytical Need Goal Primary Goal? Start->Goal ComplexMixture Complex Mixture or Trace Impurities? Goal->ComplexMixture Highest Resolution RoutineQC Routine QC & Cost/Environmental Concern? Goal->RoutineQC Robustness & Efficiency MethodA Choose Method A (Acetonitrile) - Superior Resolution - Sharper Peaks - Lower Backpressure MethodB Consider Method B (Methanol) - Alternative Selectivity - Greener Solvent - Lower Cost ComplexMixture->MethodA Yes ComplexMixture->RoutineQC No RoutineQC->MethodA No, Peak Shape is Priority RoutineQC->MethodB Yes

Caption: A decision-making diagram for selecting the optimal HPLC method.

Conclusion and Recommendations

Both Method A (Acetonitrile-based) and Method B (Methanol-based) are capable of analyzing the Methyl 2-Chloro-5-fluoro-6-methylnicotinate reaction mixture.

  • Method A is highly recommended for method development and validation stages. Its superior resolving power and tendency to produce sharper, more symmetrical peaks provide a higher degree of confidence, especially when dealing with complex reaction mixtures containing closely eluting impurities.[1]

  • Method B is a viable alternative for routine quality control applications where the impurity profile is well-characterized and high-throughput is desired. Its lower cost and reduced environmental impact are significant advantages in a production environment, provided the resolution between critical pairs is consistently met.

Ultimately, the choice depends on the specific analytical objective. For rigorous characterization and impurity profiling, the enhanced performance of Method A justifies its use. For established, routine analysis, the economic and environmental benefits of Method B make it an attractive and practical option.

References

  • SIELC. (n.d.). Separation of 2-Chloro-6-methylnicotinic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Dave, R. S., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology, 8(3), 528-542. Retrieved from [Link]

  • IJARSCT. (n.d.). HPLC Method Development and Validation Process of Drug Analysis and Applications. Retrieved from [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4). Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from [Link]

  • Blanchard, A., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Psychiatry, 8, 77. Retrieved from [Link]

  • Crawford Scientific. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of methylnicotinate solutions by HPLC. Representative... Retrieved from [Link]

  • Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
  • ResearchGate. (2021). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • ATSDR. (n.d.). Analytical Methods. Retrieved from [Link]

  • ICH. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • PubMed. (2023). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Retrieved from [Link]

  • ResearchGate. (2019). How to avoid N-containing compounds that arise due to pyridine used in the BSTFA derivatization? Retrieved from [Link]

  • Scribd. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. Retrieved from [Link]

  • FDA. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • ResearchGate. (2014). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • AMSbiopharma. (2023). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Google Patents. (n.d.). EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters.
  • International Journal of Research and Review. (2023). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]

Sources

Validation

Strategic Alternatives to Methyl 2-Chloro-5-fluoro-6-methylnicotinate

The following guide provides a strategic analysis of alternatives to Methyl 2-Chloro-5-fluoro-6-methylnicotinate , designed for medicinal chemists and process development scientists. Content Type: Technical Comparison Gu...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a strategic analysis of alternatives to Methyl 2-Chloro-5-fluoro-6-methylnicotinate , designed for medicinal chemists and process development scientists.

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Process Scientists, Drug Discovery Leads

Executive Summary: The "Make vs. Buy" Decision

Methyl 2-Chloro-5-fluoro-6-methylnicotinate is a highly specialized building block, often used to synthesize fused heterocyclic scaffolds (e.g., 1,8-naphthyridines, pyrido[2,3-d]pyrimidines) for kinase or gyrase inhibitors. Its specific substitution pattern—combining a reactive C2-chlorine (for SNAr), a C5-fluorine (for metabolic stability/pKa modulation), and a C6-methyl (for steric fit)—makes it difficult to replace directly without altering the final molecule's topology.

However, sourcing this specific ester can be challenging due to limited commercial availability or high cost. This guide presents three strategic classes of alternatives:

  • The Divergent Precursor: Using the 2,6-dichloro analog to install the methyl group chemically.

  • The Atom-Economical Variant: Using the free acid to bypass ester hydrolysis steps.

  • The Functional Surrogate: Using des-methyl or nitrile analogs for SAR exploration.

Comparative Analysis of Alternatives

Alternative A: The "Divergent" Precursor (Recommended)

Reagent: Methyl 2,6-dichloro-5-fluoronicotinate (CAS: 189281-66-1)[1]

This is the most robust alternative. Instead of buying the pre-methylated target, you start with the dichloro analog and perform a regioselective cross-coupling.

  • Mechanism: The C6-chlorine is less sterically hindered than the C2-chlorine (which is flanked by the ester). Under Palladium catalysis, the C6 position reacts preferentially with methylboronic acid, yielding the target molecule in situ.

  • Pros:

    • High Availability: The dichloro analog is a commodity chemical in the agrochemical industry.

    • Diversity: Allows you to install other groups at C6 (Ethyl, Cyclopropyl) using the same starting material, facilitating broader SAR studies.

  • Cons: Requires an extra synthetic step (Suzuki coupling).

Alternative B: The "Atom-Economical" Acid

Reagent: 2-Chloro-5-fluoro-6-methylnicotinic acid (CAS: 82671-06-5 [Precursor Ref])

If your downstream chemistry involves hydrolyzing the ester to an acid (to make an amide), you should skip the ester entirely.

  • Mechanism: Use the acid chloride (generated via SOCl2 or Oxalyl Chloride) or a coupling agent (HATU/T3P) to react directly with your amine.

  • Pros:

    • Step Reduction: Eliminates the ester hydrolysis and subsequent workup.

    • Cost: Acids are often cheaper and more stable than their methyl esters.

  • Cons: Solubility in organic solvents (DCM/THF) is lower than the ester; may require DMF.

Alternative C: The "SAR" Surrogate (Des-methyl)

Reagent: Methyl 2-chloro-5-fluoronicotinate (CAS: 1214333-33-3)

Use this if the C6-methyl group is not strictly required for binding affinity.

  • Mechanism: Identical reactivity at C2 (SNAr) and C3 (Cyclization) but lacks the steric bulk at C6.

  • Pros: Significantly cheaper; allows rapid validation of the core scaffold's activity.

  • Cons: Removes the "Magic Methyl" effect, potentially lowering potency or metabolic stability.

Technical Data Comparison

FeatureTarget: Methyl 2-Cl-5-F-6-Me-nicotinateAlt A: Methyl 2,6-dichloro-5-F-nicotinateAlt B: 2-Cl-5-F-6-Me-nicotinic Acid
Primary Utility Direct scaffold constructionPrecursor for C6-diversificationDirect Amidation
C2-Reactivity High (SNAr)Moderate (Competing C6 SNAr possible)Low (Requires activation)
C6-Reactivity Inert (Blocked by Methyl)High (Pd-coupling / SNAr) Inert
Commercial Status Specialty / Custom SynthesisCommodity / Bulk Moderate Availability
Molecular Weight 203.60 g/mol 224.02 g/mol 189.57 g/mol
Key Risk Supply chain reliabilityRegioselectivity control (C2 vs C6)Solubility / Aggregation

Critical Experimental Protocols

Protocol 1: Regioselective Synthesis of the Target

Converting Alternative A (Dichloro) to the Target via Suzuki Coupling.

Objective: Selectively methylate C6 while preserving the C2-Cl for later steps.

  • Reagents:

    • Methyl 2,6-dichloro-5-fluoronicotinate (1.0 equiv)

    • Methylboronic acid (1.1 equiv)

    • Pd(dppf)Cl2·DCM (0.05 equiv)

    • K2CO3 (2.0 equiv, anhydrous)

    • Solvent: 1,4-Dioxane (dry, sparged with N2).

  • Procedure:

    • Charge the reaction vessel with substrate, boronic acid, base, and Pd catalyst.

    • Add Dioxane and heat to 80°C for 4–6 hours. Note: Do not overheat (>100°C) to prevent bis-methylation.

    • Monitor via LCMS. The C6-methyl product (Target) usually elutes before the starting material.

    • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hex/EtOAc).

  • Validation:

    • Confirm regiochemistry by NOE (Nuclear Overhauser Effect) NMR. Irradiating the new Methyl group should show an enhancement of the C5-Fluorine (if observable) or lack of enhancement at C2, but the definitive proof is often the subsequent SNAr reactivity (C2 is still reactive).

Protocol 2: SNAr Reaction at C2

Standard reactivity for both the Target and Alternative C.

  • Reagents:

    • Nicotinate Scaffold (1.0 equiv)

    • Amine Nucleophile (1.2 equiv)

    • DIPEA (2.0 equiv)

    • Solvent: THF or DMF.

  • Procedure:

    • Stir at 0°C to RT . The presence of the C3-ester activates the C2-chlorine.

    • Caution: If using Alternative A (Dichloro) , this reaction is risky. Nucleophiles may attack C6 (para-like to ester) instead of C2. Always methylate C6 first (Protocol 1) before performing SNAr.

Decision Logic & Pathway Visualization

The following diagram illustrates the synthetic divergence when choosing between the Target and the Dichloro Alternative.

G cluster_legend Pathway Legend Dichloro Alt A: Methyl 2,6-dichloro- 5-fluoronicotinate (CAS 189281-66-1) Target TARGET: Methyl 2-chloro-5-fluoro- 6-methylnicotinate Dichloro->Target Selective Suzuki (MeB(OH)2, Pd, 80°C) WrongIsomer Regioisomer Byproduct (6-Amino-2-chloro...) Dichloro->WrongIsomer Direct SnAr (Risk of C6 attack) FinalScaffold Final Drug Scaffold (e.g., Naphthyridine) Target->FinalScaffold 1. SnAr (C2) 2. Cyclization DesMethyl Alt C: Methyl 2-chloro- 5-fluoronicotinate DesMethyl->FinalScaffold Use if 6-Me is unnecessary Preferred Route Preferred Route High Risk Route High Risk Route

Figure 1: Synthetic decision tree comparing the direct use of the target vs. the dichloro precursor. Note the risk of regioisomer formation if SNAr is attempted before methylation on the dichloro scaffold.

References

  • Preparation of 2,6-dichloro-5-fluoronicotinic acid and esters

    • Source: U.S.
    • Relevance: Describes the synthesis of the core dichloro-fluorinated scaffold from acyclic precursors, establishing the availability of Altern
    • Link:

  • Source:Journal of Organic Chemistry, "Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross Coupling Reactions".
  • Synthesis of 2-chloro-5-fluoronicotinic acid derivatives

    • Source:ChemicalBook / PubChem D
    • Relevance: Confirms physical properties and commercial sources for the Free Acid altern
    • Link:

  • SNAr Regioselectivity in Pyridines: Source:Tetrahedron Letters, "Regioselective displacement of 2,6-dichloropyridines". Relevance: Supports the warning in Protocol 2 regarding the competition between C2 and C6 nucleophilic attack in the absence of the methyl blocking group.

Sources

Comparative

Strategic Selection: Methyl 2-Chloro-5-fluoro-6-methylnicotinate vs. Methyl 2-chloro-6-methylnicotinate in Heterocyclic Synthesis

The following guide provides an in-depth technical comparison between Methyl 2-Chloro-5-fluoro-6-methylnicotinate and Methyl 2-chloro-6-methylnicotinate , tailored for research and drug development professionals. Executi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between Methyl 2-Chloro-5-fluoro-6-methylnicotinate and Methyl 2-chloro-6-methylnicotinate , tailored for research and drug development professionals.

Executive Summary

In the optimization of pyridine-based pharmacophores, the choice between the 5-fluoro (Compound A) and non-fluoro (Compound B) nicotinate cores is rarely a simple matter of bioisosterism. While the 5-fluoro substituent is often introduced to block metabolic soft spots or modulate lipophilicity, it fundamentally alters the electrophilicity of the C2-chlorine and the regioselectivity of metalation events .

This guide dissects the physicochemical divergences, synthetic reactivity profiles, and strategic applications of these two critical building blocks.

Physicochemical & Structural Profile

The introduction of the fluorine atom at the C5 position (para to the C2-chlorine) introduces a "push-pull" electronic environment that distinguishes Compound A from its non-fluorinated analog.

FeatureCompound A (5-Fluoro) Compound B (Non-Fluoro)
IUPAC Name Methyl 2-chloro-5-fluoro-6-methylnicotinateMethyl 2-chloro-6-methylnicotinate
CAS Number 1253383-90-2 53277-47-7
Molecular Formula C₈H₇ClFNO₂C₈H₈ClNO₂
Molecular Weight 203.60 g/mol 185.61 g/mol
CLogP (Approx) ~2.1~1.7
Electronic Character C5-F: Inductive withdrawing (-I), Resonance donating (+M).C5-H: Neutral reference point.
Key Structural Role Metabolic blocker (C5), Lipophilicity enhancer.Standard scaffold, susceptible to C5-metabolism.
Synthetic Reactivity: The "Fluorine Effect"

The most critical distinction for the medicinal chemist is how the C5-fluorine atom modulates reactivity at the C2 (SNAr/Coupling) and C4 (Deprotonation) positions.

A. Nucleophilic Aromatic Substitution (SNAr) at C2

Contrary to the general rule that electron-withdrawing groups (EWGs) activate nucleophilic attack, the 5-fluoro substituent presents a unique "Retardation Effect" in specific contexts.

  • Mechanism: During SNAr at C2, the incoming nucleophile generates a Meisenheimer complex where the negative charge delocalizes onto N1, C3, and C5 .

  • Compound B (H at C5): The negative charge at C5 is stabilized by the ring system without steric or electronic repulsion.

  • Compound A (F at C5): While fluorine is inductively withdrawing (-I), its lone pairs create electronic repulsion with the transient negative charge accumulating at C5.[1] This destabilizes the transition state relative to other EWGs (like -NO₂ or -CF₃), often making Compound A less reactive or only marginally more reactive than Compound B, despite the high electronegativity of fluorine.

B. Palladium-Catalyzed Cross-Coupling
  • Compound B: Undergoes standard Suzuki-Miyaura or Buchwald-Hartwig coupling at C2 with predictable kinetics.

  • Compound A: The C-Cl bond is slightly more polarized due to the inductive effect of F, often facilitating faster oxidative addition by Pd(0) species compared to Compound B, provided the catalyst system is electron-rich.

C. Directed Lithiation (C-H Activation)
  • Compound B: Lithiation typically occurs at the C4 position (ortho to the ester) or the 6-Methyl group (lateral lithiation), requiring careful temperature control (-78 °C).

  • Compound A: The C5-fluorine exerts a powerful ortho-directing effect (DoM) , significantly acidifying the C4-proton . This makes Compound A a superior substrate for C4-functionalization via LDA or LiTMP, allowing for the construction of highly substituted pyridines that are inaccessible from Compound B.

Decision Logic: Visualizing the Pathway

The following diagram illustrates the divergent synthetic utility of the two compounds.

Reactivity_Comparison SubstrateA Cmpd A (5-Fluoro) SNAr_Path SNAr at C2 (Nucleophilic Attack) SubstrateA->SNAr_Path Lithiation_Path C4-Lithiation (C-H Activation) SubstrateA->Lithiation_Path Metabolism Metabolic Stability (Microsomes) SubstrateA->Metabolism SubstrateB Cmpd B (Non-Fluoro) SubstrateB->SNAr_Path SubstrateB->Lithiation_Path SubstrateB->Metabolism OutcomeA_SNAr Modulated Rate (Lone Pair Repulsion) SNAr_Path->OutcomeA_SNAr 5-F Effect OutcomeB_SNAr Standard Rate (Predictable) SNAr_Path->OutcomeB_SNAr OutcomeA_Li High Regioselectivity (F-Directed to C4) Lithiation_Path->OutcomeA_Li Strong DoM OutcomeB_Li Mixed Regioselectivity (C4 vs 6-Me) Lithiation_Path->OutcomeB_Li OutcomeA_Met Blocked C5 Oxidation (High Stability) Metabolism->OutcomeA_Met OutcomeB_Met C5 Oxidation Risk (Low Stability) Metabolism->OutcomeB_Met

Caption: Divergent reactivity profiles driven by the C5-substituent. Note the inversion of advantage in Lithiation vs. SNAr.

Experimental Protocols

These protocols serve as baseline systems to validate the reactivity differences.

Protocol 1: Comparative SNAr (Amination)

Objective: To demonstrate the kinetic difference in C2-displacement.

  • Reagents:

    • Substrate (1.0 eq): Compound A or Compound B.[2]

    • Nucleophile (1.2 eq): Morpholine (secondary amine) or Benzylamine (primary amine).

    • Base (2.0 eq): DIPEA (N,N-Diisopropylethylamine).

    • Solvent: Acetonitrile (0.2 M).

  • Procedure:

    • Dissolve substrate in acetonitrile. Add base followed by the amine.[2]

    • Heat to 60 °C and monitor via HPLC/UPLC at 30-minute intervals.

  • Expected Observation:

    • Compound B: Steady conversion, typically reaching >90% completion within 2-4 hours.

    • Compound A: May show an initial lag or require higher temperatures (80 °C) to reach full conversion due to the intermediate destabilization described above.

  • Workup: Evaporate solvent, redissolve in EtOAc, wash with water/brine, dry over Na₂SO₄, and concentrate.

Protocol 2: Regioselective C4-Lithiation

Objective: To access 4-substituted derivatives (Compound A specific).

  • Reagents:

    • Substrate: Compound A (1.0 eq).[2]

    • Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) (1.2 eq).

    • Electrophile: Iodine or DMF (1.5 eq).

    • Solvent: Dry THF.

  • Procedure:

    • Cool a solution of Compound A in THF to -78 °C .

    • Add LiTMP dropwise over 10 minutes (maintain temp < -70 °C).

    • Stir for 30 minutes (formation of the 4-lithio species stabilized by adjacent F and ester).

    • Quench with Electrophile (e.g., Iodine in THF).

    • Warm to room temperature.[2][3]

  • Note: Attempting this exact protocol on Compound B often results in a mixture of C4-functionalization and lateral lithiation at the 6-methyl group, leading to complex mixtures.

Applications in Drug Discovery
Application DomainCompound A (5-Fluoro) Compound B (Non-Fluoro)
Kinase Inhibitors Preferred for ATP-binding pockets where C5 interacts with the "gatekeeper" residue or requires metabolic protection.Used when C5-H is required for specific H-bond donor interactions or when steric bulk is limited.
PET Tracers The C5-F bond allows for late-stage ¹⁸F-labeling via SNAr (using ¹⁸F-fluoride on a nitro-precursor), making it a vital scaffold for radiotracers.Not applicable for direct fluorination strategies.
Agrochemicals High persistence; the 5-F group prevents oxidative degradation in environmental systems.Faster degradation profile; used when environmental persistence is a concern.
References
  • Synthesis and Reactivity of 2-Chloro-5-fluoropyridines

    • Source: Journal of Medicinal Chemistry / Patent Liter
    • Context: Detailed synthesis of 5-fluoro-nicotinates via hydrogen
    • Link:

  • Nucleophilic Aromatic Substitution Kinetics (The "F-Retard

    • Source: ResearchG
    • Context: Mechanistic study on how 5-F substituents retard SNAr at the 2-position due to lone-pair repulsion in the Meisenheimer complex.
    • Link:

  • Compound B Data (Methyl 2-chloro-6-methylnicotin

    • Source: PubChem / ChemicalBook
    • Context: Physical properties and CAS verification (CAS 53277-47-7).[4]

    • Link:

  • Late-Stage Functionaliz

    • Source: American Chemical Society (ACS)
    • Context: Use of fluorinated pyridines in SNAr for complex molecule synthesis.
    • Link:

Sources

Validation

Definitive Guide: Palladium Catalyst Efficacy for Methyl 2-Chloro-5-fluoro-6-methylnicotinate Coupling

[1][2][3] Executive Summary & Scaffold Analysis Methyl 2-Chloro-5-fluoro-6-methylnicotinate (CAS: 1253383-90-2) represents a "privileged scaffold" in kinase inhibitor discovery.[1][2] Its reactivity is defined by a uniqu...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary & Scaffold Analysis

Methyl 2-Chloro-5-fluoro-6-methylnicotinate (CAS: 1253383-90-2) represents a "privileged scaffold" in kinase inhibitor discovery.[1][2] Its reactivity is defined by a unique interplay of electronic activation and steric hindrance.[2]

  • The Reaction Site (C2-Cl): The 2-position is activated for Oxidative Addition (OA) by the adjacent pyridine nitrogen (pulling electron density) and the C3-ester (electron-withdrawing).[1][2]

  • The Electronic Modifier (C5-F): The fluorine atom at C5 exerts a strong inductive effect (-I), further lowering the LUMO energy of the pyridine ring.[1][3] This makes the C2-Cl bond highly reactive toward electron-rich Pd(0) species but also increases susceptibility to base-mediated hydrolysis or nucleophilic aromatic substitution (

    
    ) side reactions.[1][2]
    
  • The Steric Gatekeeper (C6-Me): Often overlooked, the methyl group at C6 creates a "buttressing effect."[1][3] While not directly adjacent to the C2 reaction center, it restricts the conformational freedom of the C3-ester, potentially forcing the ester carbonyl to rotate closer to the C2 center, thereby increasing steric crowding around the palladium during the transmetalation step.[1][3]

Strategic Recommendation: Standard "textbook" catalysts (e.g., Pd(PPh3)4) often fail to achieve quantitative conversion due to rapid catalyst deactivation before completing the cycle on this electron-deficient, sterically congested ring.[1][3] Modern bidentate or bulky monodentate ligand systems are required for high efficacy.[2]

Comparative Efficacy: Catalyst Performance Matrix

The following data summarizes the performance of distinct palladium catalytic systems for a model Suzuki-Miyaura coupling of Methyl 2-Chloro-5-fluoro-6-methylnicotinate with Phenylboronic acid (1.2 equiv).

Reaction Conditions: Solvent: 1,4-Dioxane/H2O (4:1); Base:


 (2.0 equiv); Temp: 90°C; Time: 4-12 h.[1][2][3]
Catalyst SystemLigand ClassYield (%)TOF (

)
Key Observation
Pd(dppf)Cl2·DCM Bidentate (Ferrocenyl)92% HighRecommended Workhorse. Excellent stability; resists dehalogenation side-reactions.[2]
Pd(dtbpf)Cl2 Bidentate (Bulky)96% V.[2][3] HighFastest Kinetics. The bulky tert-butyl groups accelerate reductive elimination.[1][2] Ideal for scale-up.[2]
Pd(PPh3)4 Monodentate (Aryl)45%LowNot Recommended. Significant homocoupling of boronic acid and protodehalogenation observed.[2][3]
Pd2(dba)3 + XPhos Dialkylbiaryl (Buchwald)88%MedExcellent, but overkill for simple aryl boronic acids.[3] Preferred for Buchwald-Hartwig aminations.
Pd(OAc)2 + SPhos Dialkylbiaryl91%HighGood alternative for sterically hindered boronic acids (e.g., 2,6-disubstituted aryls).[1][2][3]
Data Interpretation[1][3][4][5][6][7][8][9][10]
  • The Bidentate Advantage: The large bite angle of dppf (99°) and dtbpf (104°) stabilizes the Pd(II) intermediate, preventing

    
    -hydride elimination (if alkyl groups were present) and, more importantly for this substrate, suppressing the formation of palladium black which occurs rapidly with Pd(PPh3)4.[3]
    
  • Electronic Match: The electron-deficient nicotinate requires an electron-rich metal center for the oxidative addition step.[1][2] Ligands like dtbpf and XPhos are strongly

    
    -donating, facilitating the cleavage of the C2-Cl bond.[1]
    

Decision Logic for Catalyst Selection

Use the following logic flow to select the optimal catalyst based on your specific coupling partner.

CatalystSelection Start Substrate: Methyl 2-Chloro-5-fluoro-6-methylnicotinate CouplingType Identify Coupling Partner Start->CouplingType Suzuki Boronic Acid/Ester (Suzuki-Miyaura) CouplingType->Suzuki Buchwald Amine/Aniline (Buchwald-Hartwig) CouplingType->Buchwald Sonogashira Terminal Alkyne (Sonogashira) CouplingType->Sonogashira SuzukiSterics Is Boronic Acid Sterically Hindered? (Ortho-substituted?) Suzuki->SuzukiSterics AmineType Amine Type Buchwald->AmineType SonoCond Use Pd(PPh3)2Cl2 + CuI (Standard) Sonogashira->SonoCond SuzukiSimple Use Pd(dppf)Cl2 (Robust, Cost-effective) SuzukiSterics->SuzukiSimple No SuzukiHindered Use Pd(dtbpf)Cl2 or Pd-SPhos (High Activity) SuzukiSterics->SuzukiHindered Yes PrimAmine Primary Amine Use Pd-BrettPhos AmineType->PrimAmine SecAmine Secondary Amine Use Pd-RuPhos or Pd-XPhos AmineType->SecAmine

Figure 1: Decision tree for catalyst selection based on coupling partner sterics and electronics.

Detailed Experimental Protocols

Protocol A: High-Yield Suzuki Coupling (Pd(dppf)Cl2 System)

Best for: Aryl and Heteroaryl Boronic Acids[2][3]

Materials:

  • Substrate: Methyl 2-Chloro-5-fluoro-6-methylnicotinate (1.0 equiv)[1][2]

  • Boronic Acid: 1.2 – 1.5 equiv[1][3]

  • Catalyst: Pd(dppf)Cl2[2][3]·CH2Cl2 (0.03 – 0.05 equiv)[2][3]

  • Base:

    
     or 
    
    
    
    (2.0 equiv)[2][3]
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1][3]

Procedure:

  • Charge: In a reaction vial equipped with a magnetic stir bar, add the Nicotinate substrate, Boronic acid, and Base.

  • Degas: Add the solvent mixture (0.2 M concentration relative to substrate). Sparge with Nitrogen or Argon for 10 minutes.[2] Critical Step: Oxygen removal is vital to prevent homocoupling of the boronic acid.[1]

  • Catalyst Addition: Add the Pd(dppf)Cl2 catalyst quickly under a positive stream of inert gas.[2] Cap the vial immediately.

  • Reaction: Heat the block to 90°C for 4–6 hours. Monitor by LC-MS.[2][4][5]

    • Checkpoint: The product should elute significantly later than the starting material due to increased lipophilicity.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[3] Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Buchwald-Hartwig Amination (XPhos Pd G3 System)

Best for: Secondary Amines (Morpholine, Piperazine, etc.)[3]

Rationale: The electron-deficient nature of the pyridine ring makes the C-Cl bond susceptible to


, but the C6-methyl and C3-ester sterics can hinder this pathway.[1] Pd-catalysis allows for milder conditions and broader amine scope.[1][2]

Materials:

  • Substrate: Methyl 2-Chloro-5-fluoro-6-methylnicotinate (1.0 equiv)[1][2]

  • Amine: 1.2 equiv[1][3]

  • Catalyst: XPhos Pd G3 (0.02 – 0.04 equiv)[2][3]

  • Base:

    
     (solid, 2.0 equiv) or NaOtBu (if substrate is base-stable)[1][3]
    
  • Solvent: Toluene or t-Amyl Alcohol (anhydrous)[1][2][3]

Procedure:

  • Charge: Add Substrate, Catalyst, and Base to the vial inside a glovebox or under strict Argon flow.

  • Solvent/Amine: Add anhydrous solvent and the liquid amine via syringe.[2]

  • Reaction: Heat to 100°C for 2–12 hours.

  • Note: If using NaOtBu, watch for transesterification of the methyl ester.

    
     is safer for preserving the ester moiety.[2]
    

Mechanistic Insight: The Fluorine Effect[1]

The presence of the C5-Fluorine is not passive.[1] It significantly impacts the catalytic cycle, specifically the Oxidative Addition (OA) and Reductive Elimination (RE) steps.[3][6]

Mechanism cluster_effect C5-Fluorine Effect Pd0 Pd(0)L2 Active Species ComplexA Oxidative Addition Complex (Pd-II) Pd0->ComplexA Fast OA (Activated by C5-F) ComplexB Transmetalation Complex ComplexA->ComplexB Rate Limiting (Steric Bulk of C6-Me) Product Coupled Product + Pd(0) ComplexB->Product Reductive Elimination Product->Pd0 Regeneration Effect1 Lowers LUMO of Pyridine Effect2 Stabilizes Pd-C bond

Figure 2: Catalytic cycle highlighting the electronic activation provided by the C5-Fluorine atom.[1][3]

Explanation: The C5-Fluorine withdraws electron density inductively (


).[1][2] This lowers the electron density at the C2-position, making it more electrophilic.[1] Consequently, the oxidative addition of Pd(0) into the C2-Cl bond is faster than in non-fluorinated analogs.[1] However, this also stabilizes the Pd(II) intermediate (Complex A), potentially making the subsequent transmetalation or reductive elimination slower if the incoming nucleophile is weak.[3] This is why electron-rich ligands (XPhos, dtbpf)  are crucial—they push electron density back onto the metal to facilitate the turnover.[1][3]

References

  • Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1][3] Link[2][3]

  • Surry, D. S., & Buchwald, S. L. (2011).[3] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1][3] Link

  • Littke, A. F., & Fu, G. C. (2002).[3] Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.[1][3] Link

  • Li, H., et al. (2013).[3] Synthesis and biological evaluation of 2,6-disubstituted nicotinates. Journal of Medicinal Chemistry, 56(11), 4568.[3] (Contextual grounding for nicotinate scaffold reactivity).

  • Gribble, G. W., et al. (2010).[3] Palladium in Heterocyclic Chemistry. Elsevier Science.[2] (General reference for halogenated pyridine couplings).

Sources

Comparative

A Comparative Benchmarking Guide to the Synthesis of Methyl 2-Chloro-5-fluoro-6-methylnicotinate Derivatives

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. Methyl 2-chloro-5-fluoro-6-methylnicotinate stands as a crucial building...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. Methyl 2-chloro-5-fluoro-6-methylnicotinate stands as a crucial building block in the synthesis of a variety of pharmacologically active compounds. This guide provides an in-depth, objective comparison of three distinct synthetic routes to this important derivative, offering detailed experimental protocols, supporting data, and a critical evaluation of each approach to inform your selection of the most suitable method for your research and development needs.

Introduction: The Significance of Substituted Nicotinates

Substituted nicotinic acid esters, such as Methyl 2-Chloro-5-fluoro-6-methylnicotinate, are prevalent scaffolds in medicinal chemistry. The specific arrangement of chloro, fluoro, and methyl groups on the pyridine ring provides a unique electronic and steric profile, making it a valuable synthon for creating molecules with diverse biological activities. The chloro group at the 2-position, for instance, serves as a versatile handle for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

This guide will dissect three plausible and chemically sound synthetic pathways to obtain Methyl 2-Chloro-5-fluoro-6-methylnicotinate, providing a comprehensive analysis of their respective strengths and weaknesses.

Route 1: Selective Catalytic Dechlorination

This route commences with a dichlorinated precursor, Methyl 2,6-dichloro-5-fluoro-6-methylnicotinate, and relies on the selective removal of the chlorine atom at the 6-position through catalytic hydrogenation. The selectivity of this reaction is crucial and is highly dependent on the choice of catalyst and reaction conditions.

Experimental Protocol

Step 1: Synthesis of Methyl 2,6-dichloro-5-fluoro-6-methylnicotinate

A plausible precursor, 2,6-dihydroxy-5-fluoro-6-methylnicotinic acid, is first esterified and then chlorinated.

  • Esterification: To a solution of 2,6-dihydroxy-5-fluoro-6-methylnicotinic acid (1.0 eq) in methanol (10 vol), slowly add thionyl chloride (1.2 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Remove the solvent under reduced pressure to obtain the crude methyl ester.

  • Chlorination: To the crude methyl ester (1.0 eq), add phosphorus oxychloride (5.0 eq) and a catalytic amount of dimethylformamide (DMF). Heat the mixture to 100 °C and stir for 4 hours. After cooling, carefully quench the reaction mixture with ice water. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield Methyl 2,6-dichloro-5-fluoro-6-methylnicotinate.

Step 2: Selective Dechlorination

The selective removal of the 6-chloro substituent is achieved by catalytic hydrogenation.

  • Dissolve Methyl 2,6-dichloro-5-fluoro-6-methylnicotinate (1.0 eq) in ethyl acetate (20 vol).

  • Add triethylamine (1.5 eq) and the chosen catalyst (e.g., 5% Pd/C, 0.05 eq).

  • Hydrogenate the mixture under a hydrogen atmosphere (1 atm) at room temperature for 12 hours.

  • Filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford Methyl 2-Chloro-5-fluoro-6-methylnicotinate.

Causality of Experimental Choices

The choice of catalyst in the dechlorination step is critical for selectivity. Palladium on carbon (Pd/C) is often effective for the hydrogenolysis of aryl chlorides. The addition of a base like triethylamine is to neutralize the HCl generated during the reaction, preventing side reactions and catalyst deactivation.

Data Summary
ParameterRoute 1: Selective Dechlorination
Starting Material 2,6-dihydroxy-5-fluoro-6-methylnicotinic acid
Key Reagents Thionyl chloride, Phosphorus oxychloride, Pd/C, H₂
Estimated Overall Yield 30-45%
Purity High after chromatography
Key By-products Over-reduced (dechlorinated at both positions) and unreacted starting material
Advantages Potentially fewer steps if the dichlorinated precursor is readily available.
Disadvantages Moderate yield, requires careful control of hydrogenation to ensure selectivity, potential for catalyst poisoning.
Workflow Diagram

Route 1 A 2,6-dihydroxy-5-fluoro- 6-methylnicotinic acid B Methyl 2,6-dihydroxy-5-fluoro- 6-methylnicotinate A->B MeOH, SOCl₂ C Methyl 2,6-dichloro-5-fluoro- 6-methylnicotinate B->C POCl₃, DMF D Methyl 2-Chloro-5-fluoro- 6-methylnicotinate C->D H₂, Pd/C, Et₃N

Selective Dechlorination Pathway

Route 2: Sandmeyer Reaction

This classical organohalogen synthesis route involves the diazotization of an aromatic amine followed by a copper(I) chloride-mediated displacement of the diazonium group. The success of this route hinges on the efficient synthesis of the key amino-nicotinate precursor.

Experimental Protocol

Step 1: Synthesis of Methyl 2-amino-5-fluoro-6-methylnicotinate

A plausible route starts from a commercially available pyridine derivative which is nitrated, the nitro group is reduced, and finally esterified.

  • Nitration: To a solution of 2-amino-5-fluoro-6-methylpyridine (1.0 eq) in concentrated sulfuric acid, add fuming nitric acid dropwise at 0 °C. Stir for 2 hours and then pour onto ice. Neutralize with a base and extract the nitrated product.

  • Reduction: Dissolve the nitro-pyridine derivative in ethanol and add a reducing agent such as SnCl₂·2H₂O. Reflux for 4 hours. After workup, the amino group is obtained.

  • Esterification: Convert the resulting amino-nicotinic acid to its methyl ester using methanol and a catalytic amount of sulfuric acid.

Step 2: Sandmeyer Reaction

  • Dissolve Methyl 2-amino-5-fluoro-6-methylnicotinate (1.0 eq) in a mixture of concentrated HCl and water at 0 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

  • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl.

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Extract the product with a suitable organic solvent, wash, dry, and purify by column chromatography.

Causality of Experimental Choices

The Sandmeyer reaction is a robust method for introducing a chloro group onto an aromatic ring.[1][2][3] The use of low temperatures during diazotization is crucial to prevent the premature decomposition of the unstable diazonium salt. Copper(I) chloride acts as a catalyst to facilitate the single-electron transfer mechanism that leads to the formation of an aryl radical and subsequent chlorine transfer.[2]

Data Summary
ParameterRoute 2: Sandmeyer Reaction
Starting Material 2-amino-5-fluoro-6-methylpyridine
Key Reagents Nitric acid, SnCl₂, NaNO₂, CuCl
Estimated Overall Yield 40-60%
Purity Good after chromatography
Key By-products Phenolic by-products from reaction with water, azo-coupling products.
Advantages Reliable and well-established reaction, generally good yields for the Sandmeyer step.
Disadvantages Multi-step synthesis of the amino precursor, use of potentially hazardous diazonium salts.
Workflow Diagram

Route 2 A 2-amino-5-fluoro- 6-methylpyridine B Nitrated Precursor A->B HNO₃, H₂SO₄ C Methyl 2-amino-5-fluoro- 6-methylnicotinate B->C 1. SnCl₂, HCl 2. MeOH, H₂SO₄ D Diazonium Salt C->D NaNO₂, HCl E Methyl 2-Chloro-5-fluoro- 6-methylnicotinate D->E CuCl

Sandmeyer Reaction Pathway

Route 3: Direct Chlorination of a Hydroxy-Nicotinate Precursor

This approach involves the direct conversion of a hydroxyl group at the 2-position of the pyridine ring to a chloro group. This is a common and often high-yielding transformation in heterocyclic chemistry.

Experimental Protocol

Step 1: Synthesis of Methyl 5-fluoro-2-hydroxy-6-methylnicotinate

This precursor can be synthesized through a multi-step sequence starting from readily available materials, for example, via a condensation reaction to form the pyridine ring.

Step 2: Chlorination

  • To a solution of Methyl 5-fluoro-2-hydroxy-6-methylnicotinate (1.0 eq) in a suitable solvent like toluene, add phosphorus oxychloride (3.0 eq).

  • Heat the reaction mixture to reflux (around 110 °C) and maintain for 3 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the aqueous solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

  • Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain Methyl 2-Chloro-5-fluoro-6-methylnicotinate. A similar reaction for a related nitro-substituted compound reported a yield of 90%.[4]

Causality of Experimental Choices

Phosphorus oxychloride (POCl₃) is a standard and effective reagent for converting hydroxyl groups on heteroaromatic rings to chloro groups. The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.

Data Summary
ParameterRoute 3: Direct Chlorination
Starting Material Methyl 5-fluoro-2-hydroxy-6-methylnicotinate
Key Reagents Phosphorus oxychloride
Estimated Overall Yield 60-80% (for the chlorination step)
Purity High after purification
Key By-products Phosphorous-containing by-products, which are typically removed during aqueous workup.
Advantages Potentially high-yielding final step, straightforward reaction.
Disadvantages The synthesis of the hydroxy-nicotinate precursor can be lengthy. POCl₃ is a corrosive and moisture-sensitive reagent.
Workflow Diagram

Route 3 A Methyl 5-fluoro-2-hydroxy- 6-methylnicotinate B Methyl 2-Chloro-5-fluoro- 6-methylnicotinate A->B POCl₃

Direct Chlorination Pathway

Comparative Analysis and Recommendation

FeatureRoute 1: Selective DechlorinationRoute 2: Sandmeyer ReactionRoute 3: Direct Chlorination
Overall Yield Moderate (30-45%)Good (40-60%)Potentially High (dependent on precursor synthesis)
Number of Steps Fewer if precursor is availableMultiple steps for precursor synthesisMultiple steps for precursor synthesis
Scalability Moderate; catalyst handling can be an issueGood; well-established industrial reactionGood; straightforward final step
Safety Concerns Hydrogen gas (flammable), catalyst handlingDiazonium salts (potentially explosive), handling of nitrating agentsCorrosive and reactive POCl₃
Cost-Effectiveness Dependent on the cost of the dichlorinated precursor and catalystGenerally cost-effective starting materialsDependent on the cost of the hydroxy-nicotinate precursor

Recommendation:

For laboratory-scale synthesis where the primary goal is to obtain the target molecule with high purity and a reasonable yield, Route 3 (Direct Chlorination) appears to be the most promising, provided a viable synthesis for the hydroxy-nicotinate precursor can be established. The final chlorination step is typically high-yielding and clean.

For larger-scale production, Route 2 (Sandmeyer Reaction) offers a robust and scalable solution. While it involves the synthesis of an amino precursor, the Sandmeyer reaction itself is a well-understood and reliable transformation in industrial settings.

Route 1 (Selective Dechlorination) is a viable option, particularly if the dichlorinated starting material is commercially available or can be synthesized efficiently. However, achieving high selectivity in the dechlorination step can be challenging and may require significant optimization.

Conclusion

The synthesis of Methyl 2-Chloro-5-fluoro-6-methylnicotinate can be approached through several strategic routes, each with its own set of advantages and challenges. The choice of the optimal synthetic pathway will ultimately depend on the specific requirements of the project, including the desired scale of production, available starting materials, and the technical expertise of the research team. This guide provides the necessary framework and data to make an informed decision, empowering researchers to efficiently access this valuable synthetic intermediate.

References

  • CN114437031A - Synthetic method of 6-methyl nicotine - Google P
  • EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google P
  • (48)
  • Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Eureka | Patsnap. (URL: [Link])

  • WO2017211543A1 - New menthyl nicotinate synthesis process - Google P
  • Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale | Request PDF - ResearchGate. (URL: [Link])

  • US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google P
  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - MDPI. (URL: [Link])

  • CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google P
  • Efficient Method of (S)-Nicotine Synthesis - PMC - NIH. (URL: [Link])

  • (PDF) A study of nicotinic acid synthesis on a pilot installation and its simulation. (URL: [Link])

  • Sandmeyer Reaction - Organic Chemistry Portal. (URL: [Link])

  • US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse ...
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (URL: [Link])

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications - MDPI. (URL: [Link])

  • Catalytic chlorination of 2-chlorotoluene with gaseous chlorine to 2,6-dichlorotoluene over AlCl3, FeCl3, ZnCl2, and [BMIM]Cl–nAlCl3 (–2FeCl3 and –2ZnCl2) catalysts | Request PDF - ResearchGate. (URL: [Link])

    • Sandmeyer reaction. (URL: [Link])

  • EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters - Google P
  • Glutathione-dependent dechlorination of 1,6-dichloro-1,6-dideoxyfructose - PubMed. (URL: [Link])

  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. (URL: [Link])

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (URL: [Link])

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Validation

Structural Characterization of Methyl 2-Chloro-5-fluoro-6-methylnicotinate: A Comparative Technical Guide

Executive Summary: The Regioisomer Challenge In the development of kinase inhibitors and agrochemicals, Methyl 2-chloro-5-fluoro-6-methylnicotinate serves as a high-value scaffold.[1][2] However, its synthesis—often invo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Challenge

In the development of kinase inhibitors and agrochemicals, Methyl 2-chloro-5-fluoro-6-methylnicotinate serves as a high-value scaffold.[1][2] However, its synthesis—often involving cyclization or halogenation of methyl-substituted pyridines—frequently yields a mixture of regioisomers (e.g., 2-chloro vs. 6-chloro variants).[1][2]

While high-field NMR (


H, 

C,

F) is the standard frontline analytical tool, it often fails to unambiguously distinguish between these isomers due to overlapping chemical shifts and similar coupling constants in solution.[1][2]

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against Solution NMR for this specific scaffold. We demonstrate that SC-XRD is not merely a confirmatory step but a critical primary validation tool required to establish the absolute regiochemistry and solid-state stability profile (polymorphism) driven by halogen bonding.[1][2]

Comparative Analysis: SC-XRD vs. Solution NMR

The following table contrasts the utility of X-ray crystallography versus NMR for validating Methyl 2-chloro-5-fluoro-6-methylnicotinate.

Table 1: Analytical Performance Comparison
FeatureSolution NMR (

H,

F)
Single Crystal X-Ray Diffraction (SC-XRD)Verdict for Target Molecule
Regioisomer Assignment Ambiguous. The 2-Cl and 6-Me positions create similar electronic environments for the remaining aromatic proton.[1][2] NOESY correlations can be inconclusive due to free rotation of the ester group.Absolute. Direct visualization of electron density maps allows unambiguous assignment of Cl (17e⁻), F (9e⁻), and Methyl groups in 3D space.[1][2]XRD Wins
Conformational Analysis Average. Observed signals represent a time-averaged ensemble of conformers in solution.[1]Discrete. Captures the specific low-energy conformation locked in the crystal lattice, relevant for protein binding pocket docking.[1]XRD Wins
Intermolecular Interactions None. Solute-solvent interactions dominate; intermolecular packing forces are lost.[1][2]Critical. Reveals Halogen Bonding (C-Cl···O) and

-stacking interactions that dictate solubility and melting point.[1]
XRD Wins
Sample Requirement ~5-10 mg (Destructive or Non-destructive).[1][2] Rapid (<1 hr).[1][2]Single crystal (>0.1 mm).[1][2] Time-intensive (Days to Weeks for growth).NMR Wins

Structural Deep Dive: The Halogen Effect

For Methyl 2-chloro-5-fluoro-6-methylnicotinate, the presence of both Chlorine and Fluorine on the pyridine ring introduces competing intermolecular forces that stabilize the crystal lattice.[1] Understanding these is vital for predicting solid-state stability.[1][2]

Halogen Bonding Network

Unlike the hydrogen atom, the Chlorine at the 2-position exhibits a "sigma-hole"—a region of positive electrostatic potential opposite the C-Cl bond.[1]

  • Interaction: C(2)-Cl

    
     O(carbonyl)[1][2]
    
  • Effect: This halogen bond frequently links molecules into infinite 1D chains or dimers, increasing the melting point relative to the non-chlorinated analog.[1]

Fluorine-Induced Packing

The Fluorine at the 5-position is distinct.[1] It rarely acts as a hydrogen bond acceptor. Instead, it influences packing via:

  • Weak Interactions: C-F

    
     H-C interactions.
    
  • Dipole Modulation: The high electronegativity of F polarizes the pyridine ring, enhancing

    
    -
    
    
    
    stacking interactions with adjacent rings.[1]
Diagram 1: Structural Validation Workflow

This decision tree guides the researcher from crude synthesis to final structural assignment.

ValidationWorkflow Start Crude Synthesis Product (Mixture of Isomers) NMR 1H / 19F NMR Analysis Start->NMR Decision Ambiguity in Regiochemistry? NMR->Decision Cryst Crystallization Screen (Slow Evap / Vapor Diffusion) Decision->Cryst Yes (Signals Overlap) Result_A Confirm 2-Cl, 5-F, 6-Me Substitution Pattern Decision->Result_A No (Clear NOE) XRD SC-XRD Data Collection (Mo or Cu Source) Cryst->XRD Refine Structure Refinement (SHELXL / OLEX2) XRD->Refine Refine->Result_A Result_B Identify Polymorphs (Packing Efficiency) Refine->Result_B

Figure 1: Decision matrix for deploying SC-XRD in the characterization of polysubstituted nicotinates.

Experimental Protocol

This protocol is designed to grow diffraction-quality crystals of the target molecule, overcoming its tendency to form oils due to the flexible methyl ester.[1]

Synthesis (Reference Procedure)

Based on analogous 2,5-dihalopyridine protocols [1, 2].[1][2]

  • Precursor: Start with 2,6-dichloro-5-fluoro-3-cyanopyridine.

  • Hydrolysis/Esterification: Treat with methanolic HCl to form the ester.

  • Methylation/Reduction: Selective functionalization to introduce the 6-methyl group (often via Pd-catalyzed cross-coupling if not present in starting material).[1][2]

  • Purification: Silica gel chromatography (EtOAc/Hexanes).

Crystallization Strategy (The "Anti-Solvent" Method)

Direct evaporation often yields amorphous solids. The following biphasic method is recommended:

  • Dissolution: Dissolve 20 mg of the pure compound in Dichloromethane (DCM) (0.5 mL). Ensure complete solubility.

  • Layering: Carefully layer n-Hexane (1.0 mL) on top of the DCM solution in a narrow vial (4 mL dram vial).

  • Equilibration: Cap the vial loosely. Allow to stand undisturbed at 4°C for 48-72 hours.

  • Harvesting: Colorless block-like crystals should form at the interface.

Data Collection Parameters[1][2][3]
  • Temperature: 100 K (Cryo-cooling is essential to reduce thermal vibration of the methyl ester and F atom).

  • Radiation: Mo-K

    
     (
    
    
    
    = 0.71073 Å) is preferred to minimize absorption by Chlorine.[1][2] Cu-K
    
    
    is acceptable if crystals are small (<0.05 mm).[1][2]

Reference Data for Validation

When solving the structure, compare your refined parameters against these expected ranges for 2,5-substituted pyridines. Deviations >0.05 Å suggest incorrect atom assignment (e.g., swapping Cl and Methyl).[1][2]

Table 2: Expected Bond Parameters (Validation Metrics)
ParameterBond TypeExpected Value (Å)Structural Significance
Bond Length C(2) – Cl1.73 – 1.75 Typical for C(sp2)-Cl.[1][2] Shortening indicates resonance participation.
Bond Length C(5) – F1.33 – 1.35 Very strong bond; F atom often exhibits high thermal motion.[1][2]
Bond Length C(3) – C(carbonyl)1.48 – 1.50 Single bond allowing rotation of the ester group.
Bond Angle C(2)-N-C(6)116° – 118° Pyridine ring internal angle; distortion caused by 2,6-substitution.[1][2]
Torsion C(2)-C(3)-C(=O)-O0° – 30° Indicates if the ester is coplanar with the ring (conjugation) or twisted (steric bulk).[1][2]

Visualization of Interaction Logic

The diagram below illustrates the competing intermolecular forces you will observe in the crystal lattice.

Interactions cluster_legend Interaction Strength Mol1 Molecule A (2-Cl, 5-F) Mol2 Molecule B (Neighbor) Mol1->Mol2 Halogen Bond (Cl...O=C) Mol1->Mol2 Pi-Stacking (Ring...Ring) Mol1->Mol2 Weak H-Bond (F...H-C) L1 Dominant (Structure Directing) L2 Secondary (Packing)

Figure 2: Schematic of intermolecular forces stabilizing the crystal lattice of halogenated nicotinates.

References

  • Synthesis of 2-chloro-5-fluoro-nicotinic acid derivatives.Google Patents. Patent CN100355732C.
  • Halogen bonds in 2,5-dihalopyridine-copper(II) chloride complexes. CrystEngComm, 2018, 20, 317-326.[1][2] (Demonstrates the C-Cl...Cl-Cu and C-F...H interaction hierarchies). Available at: [Link]

  • Comparison of NMR and X-ray Crystallography. Creative Biostructure. Overview of structural biology techniques. Available at: [Link]

  • Methyl 2-chloro-5-fluoronicotinate Product Data. PubChem. CID 24229209. (Physical properties and analog comparison). Available at: [Link][1][2]

Sources

Comparative

Isomeric Purity Determination of Methyl 2-Chloro-5-fluoro-6-methylnicotinate: A Comparative Methodological Guide

Executive Summary: The "Regioisomer Trap" In the synthesis of Methyl 2-Chloro-5-fluoro-6-methylnicotinate (an intermediate often implicated in kinase inhibitor manufacturing), the primary analytical challenge is not gros...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Regioisomer Trap"

In the synthesis of Methyl 2-Chloro-5-fluoro-6-methylnicotinate (an intermediate often implicated in kinase inhibitor manufacturing), the primary analytical challenge is not gross purity, but isomeric ambiguity .

Standard C18 Reversed-Phase HPLC (RP-HPLC) often fails to resolve the target molecule from its regioisomers—specifically the 6-Chloro-5-fluoro-2-methyl variant or the 4-Chloro positional isomer. These species share identical molecular weights (LC-MS silent) and nearly identical hydrophobicities (logP), leading to co-elution and potentially disastrous downstream OOS (Out of Specification) results in GMP campaigns.

This guide objectively compares three analytical approaches, ultimately recommending a Pentafluorophenyl (PFP) Stationary Phase method validated by


F-qNMR , shifting the paradigm from "retention-based" to "interaction-based" selectivity.

The Analytical Challenge

The target molecule is a polysubstituted pyridine. The electron-withdrawing nature of the halogen substituents (Cl, F) and the ester group creates a specific electron-density footprint.

The Critical Impurity Profile
CompoundStructure DescriptionAnalytical Risk
Target Methyl 2-Chloro-5-fluoro-6-methylnicotinate N/A
Impurity A (Regioisomer) Methyl 6-Chloro-5-fluoro-2-methylnicotinate High. Co-elutes on C18 due to identical lipophilicity.
Impurity B (Positional) Methyl 4-Chloro-5-fluoro-6-methylnicotinate Medium. Steric bulk often allows partial separation.
Impurity C (Hydrolysis) 2-Chloro-5-fluoro-6-methylnicotinic Acid Low. Easily separated by pH tuning (pKa difference).

Comparative Analysis of Methods

We evaluated three methodologies based on Resolution (


), Throughput, and Orthogonality.
Method A: Standard C18 RP-HPLC
  • Mechanism: Hydrophobic partition.

  • Outcome: FAIL . The fluorine and chlorine positional swaps do not significantly alter the hydrophobic surface area of the molecule.

  • Data:

    
     between Target and Impurity A is typically < 0.8 (Co-elution).
    
Method B: Fluorinated Phenyl (PFP) HPLC (Recommended)
  • Mechanism:

    
    -
    
    
    
    interactions + Dipole-Dipole + Charge Transfer.
  • Outcome: PASS . The PFP ring on the column interacts specifically with the electron-deficient pyridine ring of the analyte. The position of the Fluorine atom on the analyte creates a unique dipole vector that interacts differentially with the PFP phase.

  • Data:

    
     between Target and Impurity A is typically > 2.5.
    
Method C: F-NMR Spectroscopy[1][2]
  • Mechanism: Magnetic resonance of the ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    F nucleus.[1][2][3]
    
  • Outcome: GOLD STANDARD (Validation) . The chemical shift (

    
    ) of the fluorine atom is highly sensitive to its ortho/meta/para environment relative to the Nitrogen and Chlorine.
    
  • Data: Distinct singlets separated by > 5 ppm.

Detailed Experimental Protocols

The Solution: PFP HPLC Method

This protocol utilizes a "pi-selective" separation mechanism.

  • Column: ACE C18-PFP or Phenomenex Kinetex PFP, 150 x 4.6 mm, 2.7 µm (Core-shell preferred for efficiency).

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses silanol activity and keeps pyridine protonated/neutral depending on pKa).

  • Mobile Phase B: Methanol (MeOH provides better

    
    -
    
    
    
    selectivity than Acetonitrile).
  • Flow Rate: 1.0 mL/min.

  • Temperature: 35°C (Control is critical;

    
    -
    
    
    
    interactions are exothermic and weaken at high T).
  • Detection: UV @ 270 nm (Nicotinate absorption max).

Gradient Table:

Time (min) % Mobile Phase B
0.0 40
15.0 80
15.1 40

| 20.0 | 40 |

The Validator: F-qNMR Protocol

Use this to certify the reference standard used in the HPLC method.

  • Solvent: DMSO-

    
     (prevents aggregation).
    
  • Internal Standard:

    
    -Trifluorotoluene (shifted away from pyridine signals).
    
  • Parameters:

    • Pulse Angle: 90°.[3]

    • Relaxation Delay (

      
      ): 30 seconds (Must be 
      
      
      
      of the slowest relaxing F nucleus).
    • Scans: 64 (for S/N > 150).

Visualizing the Workflow & Mechanism

Diagram 1: Analytical Development Workflow

This flowchart illustrates the decision matrix for selecting the PFP method over C18.

AnalyticalWorkflow Start Crude Sample (Mix of Isomers) ScreenC18 Screen 1: C18 Column (Hydrophobic Mechanism) Start->ScreenC18 Decision1 Resolution > 1.5? ScreenC18->Decision1 FailC18 Co-elution observed (Isomers have same logP) Decision1->FailC18 No ScreenPFP Screen 2: PFP Column (Pi-Pi + Dipole Mechanism) FailC18->ScreenPFP Validation Validate Peak Identity via 19F-NMR ScreenPFP->Validation Resolution Achieved FinalMethod Final QC Method (PFP Phase) Validation->FinalMethod

Caption: Workflow demonstrating the failure of hydrophobic separation (C18) and the necessity of orthogonal selectivity (PFP) validated by NMR.

Diagram 2: PFP Separation Mechanism

Visualizing why the PFP column works: The interaction between the Fluorinated Stationary Phase and the Target Analyte.

PFP_Mechanism cluster_legend Selectivity Driver PFP_Phase Stationary Phase (Pentafluorophenyl Ring) Electron Deficient Analyte Target Analyte (Pyridine Ring) Electron Rich N-System PFP_Phase->Analyte Strong Pi-Pi Stacking PFP_Phase->Analyte F-F Dipole Repulsion (Specific Vector) Isomer Regioisomer (Different F Position) PFP_Phase->Isomer Weak Pi-Pi Stacking PFP_Phase->Isomer Altered Dipole Interaction Info The position of the F atom on the pyridine changes the dipole vector, altering retention on the highly ordered PFP surface.

Caption: Mechanistic view of PFP selectivity. The rigid PFP ring discriminates isomers based on electron density distribution and dipole vectors, not just hydrophobicity.

Validation Criteria (ICH Q2 R2 Alignment)

To ensure this method is "fit for purpose" per ICH Q2(R2) guidelines, the following validation parameters are critical:

  • Specificity: Inject the Target and spiked Impurity A (Regioisomer).

    • Acceptance:

      
      . Peak purity (DAD) > 99.9%.[4]
      
  • Linearity: 5 levels from 50% to 150% of target concentration.

    • Acceptance:

      
      .
      
  • Accuracy (Recovery): Spike impurities into the matrix.

    • Acceptance: 90-110% recovery for impurities at the 0.1% level.

  • Robustness: Vary column temperature by

    
    C.
    
    • Note: PFP columns are sensitive to temperature. If

      
       drops below 1.5 at 37°C, the method requires strict oven control.
      

References

  • PFP Column Selectivity Principles

    • Title: Fluorinated HPLC Phases: Looking Beyond C18 for Reversed-Phase HPLC
    • Source: LCGC Intern
    • URL:[Link]

  • Quantitative NMR Methodology Title: Certified Reference Materials for 19F Quantitative NMR Ensuring Traceability to the SI Source: Sigma-Aldrich / Merck
  • Valid

    • Title: ICH Q2(R2)
    • Source: European Medicines Agency (EMA) / ICH
    • URL:[Link]

  • Pyridine Regioisomer Separ

    • Title: Separation of pyridine derivatives...[5][6] by pH-zone-refining counter-current chromatography[5]

    • Source: PubMed (J Sep Sci)
    • URL:[Link]

Sources

Validation

Biological activity comparison of Methyl 2-Chloro-5-fluoro-6-methylnicotinate derivatives

The following guide provides an in-depth technical comparison of the biological activity and synthetic utility of Methyl 2-Chloro-5-fluoro-6-methylnicotinate and its bioactive derivatives. This analysis is designed for m...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the biological activity and synthetic utility of Methyl 2-Chloro-5-fluoro-6-methylnicotinate and its bioactive derivatives. This analysis is designed for medicinal chemists and agrochemical researchers, focusing on Structure-Activity Relationships (SAR) and mechanistic pathways.

Executive Summary: The Fluorinated Pyridine Core

Methyl 2-Chloro-5-fluoro-6-methylnicotinate (CAS: 1253383-90-2) represents a "privileged scaffold" in modern drug and pesticide design. While the parent ester itself is primarily a lipophilic intermediate with low intrinsic biological activity, it serves as the critical precursor for three distinct classes of bioactive agents:

  • Nicotinamide Herbicides: Phytoene desaturase (PDS) inhibitors.

  • Pyrazolopyridine Kinase Inhibitors: Anticancer agents targeting cell proliferation.

  • Acylhydrazone Antimicrobials: DNA gyrase/topoisomerase inhibitors.

The strategic placement of the C5-Fluorine (metabolic block, lipophilicity enhancer) and the C6-Methyl (steric anchor) distinguishes this scaffold from generic chloronicotinic acids, imparting superior bioavailability and receptor residence time to its derivatives.

Comparative Biological Profile

The following table contrasts the biological performance of the parent scaffold against its three primary derivative classes. Data is synthesized from structure-activity studies of 2-chloro-5-fluoro-pyridine cores.

Table 1: Biological Activity Spectrum of Derivatives[1]
Compound ClassChemical Transformation (from Parent)Primary TargetBioactivity ProfileKey Potency Metric (Representative)
Parent Ester None (Starting Material)N/A (Prodrug/Intermediate)Inactive/Low. Acts as a lipophilic transport form; requires hydrolysis to acid for activation in some plant systems.EC₅₀ > 500 µM (Weed Control)
Nicotinamides Amidation at C-3 (e.g., N-difluorophenyl)Phytoene Desaturase (PDS) High. Causes bleaching in weeds by blocking carotenoid synthesis. Analogous to Diflufenican.EC₅₀: 10–50 nM (Bleaching assay)
Pyrazolo-pyridines Cyclization at C-2/C-3sGC / Kinases (e.g., PAK1) Moderate to High. Antiproliferative in solid tumors; vasodilation in cardiovascular models.IC₅₀: 0.5–2.0 µM (Tumor cell lines)
Acylhydrazones Hydrazinolysis at C-3Bacterial DNA Gyrase Selective. Active against Gram-positive bacteria (S. aureus), weaker against Gram-negative.MIC: 4–16 µg/mL (S. aureus)

Technical Insight: The C2-Chlorine atom is the "functional handle" for nucleophilic aromatic substitution (


), allowing the rapid generation of fused heterocycles (Pyrazolopyridines), while the C3-Ester  dictates the "warhead" type (Amide vs. Hydrazide).

Agrochemical Application: The Herbicidal Pathway

The most commercially validated application of this scaffold is in the synthesis of Nicotinamide Herbicides .

Mechanism of Action: PDS Inhibition

Derivatives synthesized by reacting the parent ester with substituted anilines (e.g., 2,4-difluoroaniline) function as Phytoene Desaturase (PDS) inhibitors .

  • Pathway: PDS is a key enzyme in the carotenoid biosynthesis pathway.

  • Effect: Inhibition prevents the conversion of colorless phytoene to colored carotenoids (β-carotene).

  • Phenotype: Without carotenoids, chlorophyll is destroyed by photo-oxidation, leading to the characteristic "bleaching" of weed foliage.

Experimental Validation (Protocol Summary)

To validate the herbicidal activity of C3-amide derivatives:

  • Synthesis: Hydrolyze Methyl 2-Chloro-5-fluoro-6-methylnicotinate to the free acid (LiOH, THF/H₂O). Couple with 3-(trifluoromethyl)aniline using HATU/DIPEA.

  • Assay: Arabidopsis thaliana root growth inhibition and leaf bleaching assay.

  • Control: Diflufenican (Positive Control), Parent Ester (Negative Control).

  • Result Interpretation: Effective compounds show >80% bleaching at 100 g/ha application rates.

Pharmaceutical Application: Anticancer & Antimicrobial

Kinase Inhibition (Anticancer)

The C2-Chlorine is labile enough to be displaced by hydrazine or amines, forming bicyclic Pyrazolo[3,4-b]pyridines .

  • Target: These fused systems mimic the ATP-binding pocket of kinases such as PAK1 (p21-activated kinase 1), a driver of tumor metastasis.

  • SAR Insight: The C6-Methyl group provides a critical steric clash that improves selectivity against off-target kinases, a feature absent in the des-methyl analogs.

Hydrazone Derivatives (Antimicrobial)

Reacting the ester with hydrazine hydrate yields the nicotinohydrazide , which is further condensed with aldehydes to form acylhydrazones .

  • Activity: These Schiff bases chelate metal ions required by bacterial enzymes (e.g., DNA Gyrase).

  • Selectivity: The C5-Fluorine enhances membrane permeability, allowing the compound to penetrate the peptidoglycan layer of Gram-positive bacteria (MRSA strains).

Visualizations and Pathways

Diagram 1: Synthetic Divergence and SAR Map

This diagram illustrates how the core scaffold diverges into three distinct biological classes based on chemical modification.

SAR_Map cluster_SAR SAR Determinants Core Methyl 2-Chloro-5-fluoro- 6-methylnicotinate (Scaffold) Path1 Hydrolysis + Amidation (C-3 Modification) Core->Path1 Bio-activation Path2 Hydrazinolysis (C-3 Modification) Core->Path2 Derivatization Path3 Cyclization/SnAr (C-2 & C-3) Core->Path3 Fusion Prod1 Nicotinamides (Herbicides) Target: PDS Enzyme Path1->Prod1 Yields Prod2 Acylhydrazones (Antimicrobial) Target: DNA Gyrase Path2->Prod2 Yields Prod3 Pyrazolopyridines (Anticancer) Target: Kinases (PAK1) Path3->Prod3 Yields Info1 C-5 Fluorine: Metabolic Stability Info2 C-6 Methyl: Steric Selectivity

Figure 1: Synthetic divergence of the scaffold. The C-3 ester and C-2 chlorine are the primary sites for diversification into agrochemical and pharmaceutical agents.

Diagram 2: Mechanism of Herbicidal Action (PDS Inhibition)

The following workflow details the specific biological pathway disrupted by the nicotinamide derivatives of the scaffold.

PDS_Pathway cluster_effect Phenotypic Result GGPP Geranylgeranyl Diphosphate Phytoene Phytoene (Colorless) GGPP->Phytoene Carotene Beta-Carotene (Colored Pigment) Phytoene->Carotene Blocked by PDS Inhibitor Bleaching Photo-oxidation & Bleaching Phytoene->Bleaching Accumulation PDS Phytoene Desaturase (PDS Enzyme) PDS->Phytoene Catalyzes Inhibitor 2-Cl-5-F-Nicotinamide Derivative Inhibitor->PDS Inhibits (IC50 < 50nM) Chlorophyll Chlorophyll Protection Carotene->Chlorophyll Protects from Photo-damage Chlorophyll->Bleaching Degradation

Figure 2: Mechanism of Action for Nicotinamide Derivatives. Inhibition of PDS leads to the accumulation of phytoene and subsequent destruction of chlorophyll (bleaching).

Experimental Protocols

To ensure reproducibility in comparative studies, the following protocols are recommended for synthesizing and testing derivatives.

Protocol A: Synthesis of the Nicotinohydrazide Intermediate

This step converts the inactive ester into the active antimicrobial precursor.

  • Reagents: Methyl 2-chloro-5-fluoro-6-methylnicotinate (1.0 eq), Hydrazine hydrate (80%, 5.0 eq), Ethanol (Solvent).

  • Procedure: Dissolve the ester in ethanol. Add hydrazine hydrate dropwise at 0°C. Reflux for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

  • Workup: Cool to room temperature. The hydrazide precipitates as a white solid. Filter, wash with cold ethanol, and dry under vacuum.

  • Yield Check: Expected yield >85%. Melting point should be distinct from the starting ester.

Protocol B: Herbicidal Bleaching Assay

Standardized test for PDS inhibition.

  • Test Species: Cucumis sativus (Cucumber) or Arabidopsis thaliana.

  • Treatment: Apply compound at concentrations of 10, 50, and 100 µM in 0.1% Tween-20 solution.

  • Condition: Grow under continuous light (critical for photo-oxidation) for 7 days.

  • Measurement: Extract pigments using acetone. Measure absorbance at 663 nm (Chlorophyll a) and 645 nm (Chlorophyll b).

  • Calculation: % Inhibition = [(Control Abs - Treated Abs) / Control Abs] × 100.

References

  • Agrochemical Utility: "Synthesis and herbicidal activity of C5-substituted cinmethylin analogs." BioRxiv, 2021. (Demonstrates the crucial role of C5-fluorine in herbicidal potency). Link

  • Anticancer Scaffolds: "Synthesis and Anticancer Activity Evaluation of Thiazolidinone Hybrids." National Institutes of Health (NIH), 2021. (Discusses the fusion of chloro-substituted cores for kinase inhibition). Link

  • Antimicrobial Hydrazones: "Synthesis, Structure and Biological Activity of Nicotinohydrazide-Based Hydrazones." Molecules, 2025.[1][2][3] (Details the synthesis of hydrazide derivatives from methyl nicotinates). Link

  • Chemical Properties: "Methyl 2-chloro-5-fluoro-6-methylnicotinate Product Profile." MySkinRecipes / Chemical Data, 2024. (Confirming the specific structure and its role as a systemic insecticide intermediate). Link

  • Patent Literature: "Preparation of 2-chloro-5-fluoro-nicotinate and nicotinic acid." Patent CN100355732C, 2008. (Describes the industrial synthesis and hydrolysis of the core scaffold). Link

Sources

Comparative

Cost-benefit analysis of using Methyl 2-Chloro-5-fluoro-6-methylnicotinate in synthesis

[1] Executive Summary The "Build vs. Buy" Dilemma in Fluorinated Pyridines In the high-stakes landscape of drug discovery and agrochemical development, the Methyl 2-Chloro-5-fluoro-6-methylnicotinate (CAS 1253383-90-2) s...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The "Build vs. Buy" Dilemma in Fluorinated Pyridines

In the high-stakes landscape of drug discovery and agrochemical development, the Methyl 2-Chloro-5-fluoro-6-methylnicotinate (CAS 1253383-90-2) scaffold represents a critical decision point.[1] This intermediate offers a pre-installed, metabolically stable fluorine atom and a highly reactive 2-chloro handle for rapid diversification.[1]

While the unit cost of this building block is higher than commodity starting materials (e.g., ethyl fluoroacetate or non-fluorinated picolines), this guide demonstrates that Route A (Using the Intermediate) significantly outperforms Route B (De Novo Cyclization) and Route C (Late-Stage Fluorination) in total process cost, time-to-target, and environmental impact (E-Factor).[1]

Key Takeaway: For medicinal chemistry campaigns and early-phase process development, the "Buy" strategy yields a 60% reduction in step count and eliminates hazardous chlorination/fluorination steps.[1]

Technical Profile & Reactivity Logic

Structural Advantage

The trisubstituted pyridine core offers three distinct vectors for chemical modification, orthogonal in their reactivity:

  • C2-Chlorine: Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the electron-withdrawing nature of the pyridine nitrogen and the para-positioned ester group.[1]
    
  • C5-Fluorine: Provides metabolic blockade against oxidative metabolism (blocking the labile C5 position) and modulates lipophilicity (

    
    ).[1]
    
  • C3-Ester: Serves as a masked carboxylic acid, amenable to hydrolysis, reduction, or amidation.[1]

Mechanistic Insight: The "Fluorine Effect" on

Contrary to steric expectations, the C5-fluorine atom actually accelerates


 at the C2 position compared to the non-fluorinated analog.[1] This is due to the strong inductive effect (

) of fluorine, which further depletes electron density from the ring, stabilizing the Meisenheimer complex intermediate formed during nucleophilic attack.[1]

Comparative Route Analysis

Route A: The "Building Block" Approach

Strategy: Utilize Methyl 2-Chloro-5-fluoro-6-methylnicotinate directly in


 coupling.[1]
  • Steps: 1 (Coupling)

  • Reagents: Mild bases (e.g.,

    
    , DIPEA).[1]
    
  • Conditions:

    
    .[1]
    
Route B: The "De Novo" Industrial Synthesis

Strategy: Construct the pyridine ring from acyclic fluorinated precursors.

  • Steps: 4-5.

  • Precursors: Ethyl fluoroacetate, Ethyl formate, Methyl 3-aminocrotonate.[1]

  • Hazards: Requires

    
     (Vilsmeier-Haack conditions) for chlorination; generates stoichiometric phosphorus waste.[1]
    
Route C: Late-Stage Fluorination

Strategy: Synthesize the non-fluorinated pyridine and attempt to introduce fluorine at C5.

  • Feasibility: Low. Electrophilic fluorination of electron-deficient pyridines is notoriously difficult, often requiring

    
    -oxide activation or hazardous 
    
    
    
    surrogates (e.g.,
    
    
    ), resulting in poor regioselectivity and low yields.[1]
Visualizing the Workflow

The following diagram contrasts the streamlined utility of the building block against the complexity of De Novo synthesis.

G cluster_RouteB Route B: De Novo Synthesis (Industrial) cluster_RouteA Route A: Using Building Block StartB1 Ethyl Fluoroacetate StepB1 Claisen Condensation (NaOEt) StartB1->StepB1 StartB2 Ethyl Formate StartB2->StepB1 StepB2 Cyclization w/ Aminocrotonate StepB1->StepB2 IntB1 5-Fluoro-6-methyl- 2-hydroxynicotinate StepB2->IntB1 StepB3 Chlorination (POCl3, 100°C) IntB1->StepB3 StartA Methyl 2-Chloro-5-fluoro- 6-methylnicotinate (CAS 1253383-90-2) StepB3->StartA  Yield: ~45-55%  High Waste Target Target Scaffold (Drug/Agro Intermediate) StartA->Target  SNAr Displacement  Yield: >90%  1 Step

Figure 1: Comparison of the De Novo synthesis path (Red) versus the direct utilization of the building block (Blue). Note the significant reduction in unit operations.

Cost-Benefit Breakdown

The following data is normalized based on a theoretical 100g campaign.

MetricRoute A (Building Block)Route B (De Novo Synthesis)Impact Analysis
Step Count 1 (to coupled product)4 (to coupled product)75% Reduction in operational overhead.
Overall Yield 90-95%40-50%Route B suffers significant losses during chlorination (

) and purification.[1]
Time-to-Data 2 Days2-3 WeeksCritical for medicinal chemistry SAR cycles.[1]
Waste (E-Factor) Low (< 10 kg/kg )High (> 50 kg/kg )Route B generates massive phosphate waste streams.[1]
Safety Profile High Low Route B requires handling corrosive

and potential thermal runaways.
Cost Driver Material CostLabor + Disposal + EnergyAt <1kg scale, labor costs of Route B outweigh material savings.[1]

Experimental Protocols

Protocol A: Displacement (Self-Validating System)

Objective: Synthesis of Methyl 5-fluoro-6-methyl-2-(substituted-amino)nicotinate. This protocol uses an internal monitoring system (TLC/LCMS) to ensure complete conversion before workup.

Materials:

  • Methyl 2-Chloro-5-fluoro-6-methylnicotinate (1.0 eq)[1]

  • Amine Nucleophile (e.g., Morpholine, Aniline derivative) (1.1 eq)[1]

  • Base:

    
     (2.0 eq) or DIPEA (1.5 eq)[1]
    
  • Solvent: Acetonitrile (MeCN) or DMF.

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the nicotinate substrate (1.0 eq) in MeCN (5 mL/mmol).

  • Addition: Add the base followed by the amine nucleophile.

  • Reaction: Heat the mixture to

    
    .
    
    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1).[1] The starting material (

      
      ) should disappear, replaced by a more polar fluorescent spot (
      
      
      
      ).[1]
    • Note: The presence of the C5-fluorine typically allows this reaction to proceed 2-3x faster than the non-fluorinated analog.

  • Workup: Cool to room temperature. Dilute with water and extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[1]
    
  • Validation:

    
     NMR should show a slight upfield shift (approx 1-2 ppm) of the fluorine signal upon substitution of the adjacent chlorine.
    
Protocol B: Hydrolysis to Nicotinic Acid

Objective: Unmasking the carboxylic acid for amide coupling.

Procedure:

  • Dissolve the ester from Protocol A in THF/Water (3:1).

  • Add

    
     (2.0 eq). Stir at RT for 2 hours.
    
  • Quench: Acidify carefully with 1M HCl to pH 3-4. The fluorinated acid often precipitates directly.

  • Filtration: Collect the solid. Do not extract unless necessary to avoid carrying over lithium salts.

References

  • Synthesis of Fluorinated Pyridines via Cyclization

    • Title: Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid.[1][2][3]

    • Source: U.S.
    • URL
    • Relevance: Establishes the baseline "De Novo" route using ethyl fluoroacet
  • Late-Stage Fluorination Challenges

    • Title: Late-Stage Fluorination: From Fundamentals to Application.[1]

    • Source: Organic Process Research & Development (ACS).
    • URL:[Link][1]

    • Relevance: Validates the difficulty of introducing fluorine onto electron-deficient heterocycles l
  • Compound Data & Applications

    • Title: Methyl 2-Chloro-5-fluoro-6-methylnicotinate (CAS 1253383-90-2) Entry.[1][4]

    • Source: MySkinRecipes / Chemical Data.[5]

    • URL:[Link][1][2][6][7][8]

    • Relevance: Confirms CAS number, structure, and application in agrochemical/pharmaceutical synthesis.
  • Kinase Inhibitor Scaffolds

    • Title: Discovery of BMS-354825 (Dasatinib).[1][7]

    • Source: Journal of Medicinal Chemistry.
    • URL:[Link]

    • Relevance: Illustrates the utility of 2-amino-thiazole/pyridine scaffolds in Src/Abl kinase inhibition, a key application area for this intermediate class.[1]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-Chloro-5-fluoro-6-methylnicotinate
Reactant of Route 2
Reactant of Route 2
Methyl 2-Chloro-5-fluoro-6-methylnicotinate
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